molecular formula C7H19NO3Si B1583981 N-Methylaminopropyltrimethoxysilane CAS No. 3069-25-8

N-Methylaminopropyltrimethoxysilane

Cat. No.: B1583981
CAS No.: 3069-25-8
M. Wt: 193.32 g/mol
InChI Key: DVYVMJLSUSGYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoxy[3-(methylamino)propyl]silane (MAPTMS) is an aminoalkyltrimethoxysilane that can be used for silanization surface immobilization.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-trimethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYVMJLSUSGYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062826
Record name 1-Propanamine, N-methyl-3-(trimethoxysilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3069-25-8
Record name (Methylaminopropyl)trimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3069-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, N-methyl-3-(trimethoxysilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, N-methyl-3-(trimethoxysilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, N-methyl-3-(trimethoxysilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3-(trimethoxysilyl)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methylaminopropyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Methylaminopropyltrimethoxysilane, a versatile organosilane compound with significant applications in materials science and bioconjugation. This document details the core synthetic routes, experimental methodologies, and quantitative data to support researchers and professionals in the development and application of this compound.

Introduction

This compound (N-MAPS) is a bifunctional organosilane featuring a secondary amine and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a coupling agent, surface modifier, and a linker in the synthesis of more complex molecules. Its ability to form covalent bonds with both organic and inorganic materials makes it a valuable tool in drug delivery systems, diagnostic assays, and the development of advanced materials. This guide will focus on the two predominant methods for its synthesis: the amination of 3-chloropropyltrimethoxysilane (B1208415) and the hydrosilylation of N-methylallylamine.

Synthesis Pathways

The industrial production of this compound is primarily achieved through two distinct chemical reactions. Each pathway offers advantages and disadvantages concerning reaction conditions, catalyst requirements, and overall yield.

Pathway 1: Amination of 3-Chloropropyltrimethoxysilane

This is a common and straightforward method for synthesizing this compound. The reaction involves the nucleophilic substitution of the chlorine atom in 3-chloropropyltrimethoxysilane with methylamine (B109427).

Reaction Scheme:

G R1 3-Chloropropyltrimethoxysilane (Cl(CH₂)₃Si(OCH₃)₃) P1 This compound (CH₃NH(CH₂)₃Si(OCH₃)₃) R1->P1 + CH₃NH₂ R2 Methylamine (CH₃NH₂) R2->P1 P2 Methylamine Hydrochloride (CH₃NH₃Cl)

Amination of 3-Chloropropyltrimethoxysilane.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom in 3-chloropropyltrimethoxysilane. This results in the displacement of the chloride ion and the formation of a secondary amine and methylamine hydrochloride as a byproduct.

While specific industrial protocols are often proprietary, a general laboratory-scale procedure can be outlined as follows:

  • Reaction Setup: A reaction vessel equipped with a stirrer, condenser, thermometer, and an addition funnel is charged with an excess of methylamine, typically as an aqueous or alcoholic solution.

  • Addition of Silane: 3-Chloropropyltrimethoxysilane is added dropwise to the methylamine solution while maintaining the temperature between 20-40°C. The reaction is exothermic and may require external cooling.

  • Reaction Time: The mixture is stirred for several hours (typically 4-8 hours) at a controlled temperature to ensure complete reaction.

  • Work-up and Purification:

    • The resulting mixture contains the desired product and methylamine hydrochloride.

    • The excess methylamine and solvent are removed under reduced pressure.

    • The methylamine hydrochloride is separated by filtration.

    • The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

ParameterValue/RangeNotes
Reactant Ratio 1:2 to 1:5 (Silane:Methylamine)An excess of methylamine is used to drive the reaction to completion and minimize side reactions.
Reaction Temperature 20 - 60 °CHigher temperatures can lead to side reactions and pressure build-up.
Reaction Time 4 - 12 hoursDependent on temperature and reactant concentration.
Solvent Water, Methanol, or EthanolThe choice of solvent can influence reaction rate and work-up procedure.
Typical Yield 70 - 85%Yields can be optimized by controlling reaction parameters.
Pathway 2: Hydrosilylation of N-Methylallylamine

This method involves the addition of a silicon-hydride bond across the carbon-carbon double bond of N-methylallylamine, catalyzed by a transition metal complex, typically platinum-based.

Reaction Scheme:

G R1 N-Methylallylamine (CH₂=CHCH₂NHCH₃) P1 This compound (CH₃NH(CH₂)₃Si(OCH₃)₃) R1->P1 + HSi(OCH₃)₃ R2 Trimethoxysilane (HSi(OCH₃)₃) R2->P1 C1 Platinum Catalyst (e.g., Karstedt's catalyst) C1->P1

Hydrosilylation of N-Methylallylamine.

Reaction Mechanism: The reaction typically proceeds via the Chalk-Harrod or a modified Chalk-Harrod mechanism, involving the oxidative addition of the Si-H bond to the platinum catalyst, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst.

A representative experimental procedure for the hydrosilylation synthesis is as follows:

  • Catalyst Preparation: A platinum catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), is dissolved in a suitable solvent (e.g., toluene (B28343) or xylene) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: N-Methylallylamine is added to the reaction vessel.

  • Hydrosilylation: Trimethoxysilane is added slowly to the mixture at a controlled temperature, typically between 60-100°C. The reaction is exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of reactants.

  • Purification: Upon completion, the catalyst may be removed by filtration through a solid adsorbent. The solvent and any unreacted starting materials are then removed by distillation, followed by vacuum distillation of the residue to obtain the pure this compound.

ParameterValue/RangeNotes
Catalyst Platinum-based (e.g., Karstedt's, Speier's)Catalyst concentration is typically in the ppm range.
Reactant Ratio ~1:1 (Allylamine:Silane)A slight excess of one reactant may be used.
Reaction Temperature 60 - 120 °CTemperature control is crucial for selectivity and to prevent side reactions.
Reaction Time 1 - 6 hoursGenerally faster than the amination route.
Solvent Toluene, Xylene, or solvent-freeSolvent choice can affect reaction rate and product purity.
Typical Yield > 90%This method often provides higher yields and purity compared to the amination route.

Experimental Workflows

The following diagrams illustrate the general workflows for the two primary synthesis pathways.

Workflow for Amination Synthesis:

G start Start reactants Charge reactor with excess Methylamine start->reactants addition Add 3-Chloropropyltrimethoxysilane dropwise (20-40°C) reactants->addition reaction Stir for 4-8 hours addition->reaction workup Remove excess amine and solvent reaction->workup filtration Filter to remove Methylamine Hydrochloride workup->filtration purification Vacuum Distillation filtration->purification end Pure N-MAPS purification->end

Amination Synthesis Workflow.

Workflow for Hydrosilylation Synthesis:

G start Start catalyst Prepare Platinum Catalyst solution under inert gas start->catalyst reactants Add N-Methylallylamine catalyst->reactants addition Slowly add Trimethoxysilane (60-100°C) reactants->addition reaction Monitor reaction (GC/NMR) addition->reaction purification Catalyst removal and Vacuum Distillation reaction->purification end Pure N-MAPS purification->end

Hydrosilylation Synthesis Workflow.

Conclusion

Both the amination and hydrosilylation pathways are viable for the synthesis of this compound. The choice of method often depends on factors such as desired purity, yield, cost of raw materials and catalysts, and the scale of production. The hydrosilylation route generally offers higher yields and purity, while the amination route may be more economical for certain applications. This guide provides the fundamental knowledge for researchers and professionals to select and implement the most suitable synthesis strategy for their specific needs. Further optimization of the presented protocols may be necessary to achieve desired outcomes in a specific laboratory or industrial setting.

An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of N-Methylaminopropyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism and kinetics of N-Methylaminopropyltrimethoxysilane. The information presented is curated for professionals in research and development who utilize silane (B1218182) chemistry for surface modification, nanoparticle functionalization, and drug delivery systems. This document outlines the fundamental chemical transformations, factors influencing reaction rates, and detailed methodologies for empirical studies.

Introduction to this compound and its Hydrolysis

This compound is a bifunctional organosilane possessing a secondary amine group and three hydrolyzable methoxy (B1213986) groups. This structure allows it to act as a coupling agent, bridging inorganic substrates and organic polymers. The hydrolysis of the methoxy groups to form silanol (B1196071) groups (Si-OH) is the critical initial step in the application of this silane. These silanol groups can then condense with hydroxyl groups on substrate surfaces or with other silanol groups to form a stable siloxane network (Si-O-Si).

The overall process can be summarized in two primary stages:

  • Hydrolysis: The three methoxy groups are sequentially replaced by hydroxyl groups upon reaction with water.

  • Condensation: The newly formed silanol groups react with each other or with surface hydroxyls to form siloxane bonds, releasing water or alcohol as a byproduct.

The rate and extent of these reactions are highly dependent on several experimental conditions, which will be explored in detail in this guide.

The Hydrolysis Mechanism

The hydrolysis of this compound is a nucleophilic substitution reaction at the silicon atom. The reaction can be catalyzed by both acids and bases.

Under acidic conditions , a methoxy group is first protonated, making it a better leaving group (methanol). A water molecule then attacks the silicon center. The rate-determining step is typically the attack of water on the protonated silane.

In basic conditions , a hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of a methoxy group. The rate is dependent on the concentration of both the silane and the hydroxide ions.

The presence of the secondary amino group in this compound can lead to intramolecular catalysis, where the amine functionality can facilitate the hydrolysis of the methoxy groups. However, the steric hindrance from the methyl group on the nitrogen atom may slightly decrease the hydrolysis rate compared to primary aminosilanes.

The hydrolysis proceeds in a stepwise manner, forming partially and fully hydrolyzed species:

  • (CH₃O)₂Si(R)-OH

  • (CH₃O)Si(R)-(OH)₂

  • Si(R)-(OH)₃

Where R represents the N-Methylaminopropyl group. These silanol intermediates are often unstable and readily undergo condensation.

Kinetics of Hydrolysis

The kinetics of alkoxysilane hydrolysis are complex and influenced by a multitude of factors. While specific kinetic data for this compound is not extensively available in the public domain, the general principles governing aminosilane (B1250345) hydrolysis provide a strong framework for understanding its behavior. The hydrolysis reaction is influenced by a wide range of experimental factors such as temperature, pH, and the presence of a catalyst.[1]

Factors Influencing Hydrolysis Rate
  • pH: The hydrolysis rate is significantly influenced by the pH of the solution. The rate is generally slowest at neutral pH and increases under both acidic and basic conditions.[2] For many aminosilanes, the hydrolysis is rapid in acidic aqueous solutions, and the resulting silanols show good stability against self-condensation at low pH.[2]

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the hydrolysis rate, following the Arrhenius equation.[3]

  • Solvent: The type of solvent and the concentration of water play a crucial role. The presence of an organic co-solvent, such as ethanol, can affect the solubility of the silane and the rate of hydrolysis.[4]

  • Catalysts: The hydrolysis can be catalyzed by acids, bases, and certain metal salts. The amino group within the aminosilane structure can also act as an internal catalyst.

  • Steric Effects: The steric bulk of the alkyl group on the silicon atom and any substituents on the organic functional group can influence the rate of hydrolysis. It has been observed that the hydrolysis rate for aminosilanes follows the order of primary > secondary > tertiary amines, suggesting that increased crowding around the nitrogen atom can decrease the rate.[5]

Quantitative Kinetic Data for Related Aminosilanes

To provide a quantitative perspective, the following table summarizes kinetic data for the hydrolysis of other aminosilanes. This data can be used as a reference for estimating the reactivity of this compound.

SilaneConditionsRate Constant (k)Reference
3-Aminopropyltriethoxysilane (APES)Acidic (acetic acid) in ethanol:water (80:20 w/w)Hydrolysis is very fast[6]
3-(2-Aminoethylamino)propyl-trimethoxysilane (DAMS)Acidic (acetic acid) in ethanol:water (80:20 w/w)-66% hydrolysis after 6h[7]
γ-Glycidoxypropyltrimethoxysilane (γ-GPS)2 wt% in D₂O/H₂O (26/74), pH 5.4, 26°C0.026 min⁻¹ (pseudo-first order for the first step)[8]

Experimental Protocols for Studying Hydrolysis

The hydrolysis of this compound can be effectively monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To determine the rate of hydrolysis by monitoring the disappearance of the methoxy protons and the appearance of methanol (B129727) protons.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, or a mixture of an organic solvent and D₂O)

  • Internal standard (e.g., dioxane)

  • pH buffer solutions or acid/base for catalysis

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent.

  • Prepare a separate solution containing the deuterated solvent, internal standard, and the desired pH buffer or catalyst.

  • Equilibrate both solutions to the desired reaction temperature.

  • At time t=0, mix the two solutions in an NMR tube and immediately place it in the NMR spectrometer.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the methoxy protons of the silane (around 3.5 ppm) and the methyl protons of the methanol byproduct (around 3.3 ppm), relative to the internal standard.

  • Plot the concentration of the silane (or the extent of reaction) as a function of time to determine the reaction kinetics. The disappearance of Si-O-R and the formation of Si-OH and then Si-O-Si or Si-O-M (metal) are normally monitored.[9]

Monitoring Hydrolysis by in-situ FTIR Spectroscopy

Objective: To monitor the hydrolysis by observing changes in the vibrational bands corresponding to Si-O-CH₃, Si-OH, and C-O bonds.

Materials:

  • This compound

  • Water

  • Organic solvent (if required, e.g., ethanol)

  • Catalyst (acid or base)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Set up the FTIR-ATR system and acquire a background spectrum of the clean ATR crystal.

  • Prepare the reaction mixture by combining this compound, water, and any solvent or catalyst in a reaction vessel.

  • At time t=0, apply a small amount of the reaction mixture onto the ATR crystal.

  • Record FTIR spectra at regular time intervals.

  • Analyze the spectra for the following changes:

    • Decrease in the intensity of the Si-O-CH₃ stretching bands (around 1080-1100 cm⁻¹).

    • Increase in the intensity of the broad Si-OH stretching band (around 3200-3600 cm⁻¹) and the Si-OH bending band (around 950 cm⁻¹).

    • Increase in the intensity of bands associated with methanol formation.

  • The rate of hydrolysis can be determined by plotting the change in the integrated area of a characteristic peak (e.g., Si-O-CH₃) over time.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane N-Methylaminopropyl- trimethoxysilane R-Si(OCH₃)₃ Hydrolyzed_1 R-Si(OCH₃)₂(OH) Silane->Hydrolyzed_1 +H₂O -CH₃OH Hydrolyzed_2 R-Si(OCH₃)(OH)₂ Hydrolyzed_1->Hydrolyzed_2 +H₂O -CH₃OH Silanetriol Silanetriol R-Si(OH)₃ Hydrolyzed_2->Silanetriol +H₂O -CH₃OH Dimer Dimer (Siloxane Bond) Silanetriol->Dimer + R-Si(OH)₃ -H₂O Oligomer Oligomers Dimer->Oligomer + n R-Si(OH)₃ -n H₂O Network Polysiloxane Network Oligomer->Network

Caption: Hydrolysis and condensation pathway of this compound.

Experimental_Workflow_NMR Start Start: Prepare Reagents Prepare_Silane Prepare Silane Solution in Deuterated Solvent Start->Prepare_Silane Prepare_Reaction_Mix Prepare Solvent/Catalyst/ Internal Standard Mixture Start->Prepare_Reaction_Mix Equilibrate Equilibrate Solutions to Reaction Temperature Prepare_Silane->Equilibrate Prepare_Reaction_Mix->Equilibrate Mix Mix Solutions in NMR Tube (t=0) Equilibrate->Mix Acquire_Spectra Acquire ¹H NMR Spectra at Timed Intervals Mix->Acquire_Spectra Process_Data Process Spectra: Integrate Peaks Acquire_Spectra->Process_Data Analyze Kinetic Analysis: Plot Concentration vs. Time Process_Data->Analyze End End: Determine Rate Constants Analyze->End

Caption: Experimental workflow for NMR-based kinetic study of silane hydrolysis.

Conclusion

References

Spectroscopic Analysis of N-Methylaminopropyltrimethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylaminopropyltrimethoxysilane (MAPTMS) is a versatile organofunctional silane (B1218182) coupling agent widely utilized in material science, surface modification, and increasingly, in biomedical applications. Its bifunctional nature, possessing a secondary amine and a hydrolyzable trimethoxysilyl group, allows it to act as a molecular bridge between organic and inorganic materials. A thorough understanding of its chemical structure and behavior, as elucidated by spectroscopic techniques, is paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic analysis of MAPTMS, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.

Synthesis of this compound

The primary industrial synthesis route for this compound involves the direct amination of 3-chloropropyltrimethoxysilane (B1208415) with methylamine (B109427). In this nucleophilic substitution reaction, the methylamine displaces the chlorine atom on the propyl chain, forming the N-methylamino group and methylammonium (B1206745) chloride as a byproduct.

Synthesis CPTMS 3-Chloropropyltrimethoxysilane MAPTMS This compound CPTMS->MAPTMS + Methylamine Methylamine Methylamine Methylamine->MAPTMS Byproduct Methylammonium Chloride MAPTMS->Byproduct forms

Synthesis of this compound.

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following sections detail the expected spectral data from NMR, FTIR, and Raman analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of MAPTMS in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Si-O-CH~3.5s9H
N-CH ₂-~2.5t2H
-CH ₂-~1.6m2H
Si-CH ₂-~0.6t2H
N-CH~2.4s3H
N-H ~1.0 (broad)s1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
Si-O-C H₃~50
N-C H₂-~52
-C H₂-~20
Si-C H₂-~8
N-C H₃~36
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in MAPTMS by measuring the absorption of infrared radiation.

Table 3: Key FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300-3500 (broad)N-H stretchSecondary Amine
2940, 2840C-H stretch-CH₃, -CH₂-
1470C-H bend-CH₂-
1190, 1080Si-O-C stretchMethoxysilane
820Si-O-C bendMethoxysilane
780Si-C stretchAlkylsilane
Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

Table 4: Key Raman Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
2940, 2880C-H stretch-CH₃, -CH₂-
1450C-H bend-CH₂-
1300-1200C-N stretchAmine
1100-1000Si-O-C stretchMethoxysilane
700-600Si-C stretchAlkylsilane

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

FTIR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly onto the ATR crystal.

  • Instrument Setup: Use a standard FTIR spectrometer. Collect a background spectrum of the empty sample holder (or clean ATR crystal) before analyzing the sample.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the characteristic absorption bands.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of liquid this compound in a glass capillary tube or on a microscope slide.

  • Instrument Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). Calibrate the instrument using a known standard (e.g., silicon).

  • Data Acquisition: Focus the laser onto the sample and collect the scattered light. Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

  • Data Processing: The Raman spectrum is typically plotted as intensity versus Raman shift (cm⁻¹). Identify and assign the characteristic Raman bands.

Signaling Pathways and Reaction Mechanisms

The utility of this compound as a coupling agent stems from the reactivity of its trimethoxysilyl group, which undergoes hydrolysis and condensation reactions.

Hydrolysis and Condensation

In the presence of water, the methoxy (B1213986) groups of MAPTMS hydrolyze to form reactive silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. These silanol groups can then condense with each other to form stable siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and eventually a cross-linked network. This process is the basis for the formation of silane-based coatings and surface modifications.

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation MAPTMS N-Methylaminopropyl- trimethoxysilane (R-Si(OCH₃)₃) Silanol Silanetriol (R-Si(OH)₃) MAPTMS->Silanol + 3 H₂O Methanol1 3 CH₃OH Silanol->Methanol1 releases Silanol2 2 R-Si(OH)₃ Siloxane Siloxane Dimer (R-(HO)₂Si-O-Si(OH)₂-R) Silanol2->Siloxane self-condenses Water H₂O Siloxane->Water releases

An In-depth Technical Guide to N-Methylaminopropyltrimethoxysilane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylaminopropyltrimethoxysilane (N-MAPTMS) is a versatile organosilane compound widely utilized as a coupling agent and surface modifier in various scientific and industrial applications. Its bifunctional nature, featuring a reactive secondary amine and a hydrolyzable trimethoxysilyl group, allows it to form stable covalent bonds with both organic and inorganic materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and key reaction mechanisms of N-MAPTMS, intended to support researchers and professionals in its application.

Chemical Structure and Properties

This compound is characterized by a propyl chain linking a secondary amine (methylamino group) to a silicon atom, which is further bonded to three methoxy (B1213986) groups. This unique structure dictates its chemical reactivity and utility. The trimethoxysilyl group can undergo hydrolysis and condensation to form a stable siloxane network on inorganic substrates, while the secondary amine provides a reactive site for coupling with organic polymers or biomolecules.

Visualization of the Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₇H₁₉NO₃Si[1][2][3][4][5][6]
Molecular Weight 193.32 g/mol [1][2][3][4][5][6][7]
CAS Number 3069-25-8[1][4][6][7][8][9][10]
Appearance Colorless to straw-colored liquid[3][4]
Boiling Point 106 °C at 30 mmHg[1][2][8][11]
Density 0.975 - 0.978 g/mL at 25 °C[1][2][8]
Refractive Index 1.4194 at 20 °C[2]
Purity Typically ~97%[1][2][3][4]

Key Chemical Reactions

The utility of this compound as a coupling agent is primarily due to two key chemical reactions: synthesis via amination and its subsequent hydrolysis and condensation.

Synthesis Pathway

The most common industrial method for synthesizing this compound is through the direct amination of 3-Chloropropyltrimethoxysilane with methylamine (B109427).[1] In this nucleophilic substitution reaction, the methylamine displaces the chlorine atom on the propyl chain.

Synthesis Reactant1 3-Chloropropyltrimethoxysilane Product N-Methylaminopropyl- trimethoxysilane Reactant1->Product Reactant2 Methylamine (CH3NH2) Reactant2->Product Byproduct Methylammonium (B1206745) Chloride Product->Byproduct

Caption: Synthesis of this compound.

Hydrolysis and Condensation

The functionality of this compound as a coupling agent relies on the hydrolysis of its methoxy groups to form reactive silanol (B1196071) (Si-OH) groups, followed by condensation to form stable siloxane (Si-O-Si) bonds. This process allows the molecule to covalently bond to inorganic substrates and to itself, forming a cross-linked network.

HydrolysisCondensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation NMAPTMS N-Methylaminopropyl- trimethoxysilane Silanetriol N-Methylaminopropyl- silanetriol NMAPTMS->Silanetriol + Water 3 H2O Methanol 3 CH3OH Silanetriol->Methanol + Silanetriol2 2 x Silanetriol Siloxane Siloxane Bond (Si-O-Si) + Water Silanetriol2->Siloxane

Caption: Hydrolysis and condensation of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 3-Chloropropyltrimethoxysilane

  • Methylamine (aqueous or anhydrous)

  • Reaction vessel with a stirrer, condenser, and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with methylamine.

  • Slowly add 3-Chloropropyltrimethoxysilane to the methylamine solution via the dropping funnel while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture. The product will be in a mixture with methylammonium chloride.

  • Filter the mixture to remove the precipitated salt.

  • Purify the filtrate by vacuum distillation to isolate this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Spectral Width: 0-10 ppm

  • Relaxation Delay: 1 s

  • Expected Chemical Shifts (δ, ppm):

    • ~3.5 (s, 9H, -Si(OCH₃)₃)

    • ~2.4 (t, 2H, -CH₂-N)

    • ~2.3 (s, 3H, -N-CH₃)

    • ~1.5 (m, 2H, -CH₂-CH₂-CH₂-)

    • ~0.6 (t, 2H, Si-CH₂-)

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024

  • Spectral Width: 0-70 ppm

  • Relaxation Delay: 2 s

  • Expected Chemical Shifts (δ, ppm):

    • ~50 (-Si(OCH₃)₃)

    • ~52 (-CH₂-N)

    • ~36 (-N-CH₃)

    • ~20 (-CH₂-CH₂-CH₂-)

    • ~7 (Si-CH₂-)

²⁹Si NMR Spectroscopy:

  • Instrument: 80 MHz NMR Spectrometer

  • Pulse Program: Inverse-gated proton-decoupled

  • Number of Scans: 4096

  • Spectral Width: -100 to 0 ppm

  • Relaxation Delay: 10 s

  • Expected Chemical Shift (δ, ppm):

    • ~ -40 to -50

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • A thin film of the liquid sample can be placed between two KBr or NaCl plates.

  • Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Spectrometer: FTIR Spectrometer

  • Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Expected Characteristic Peaks (cm⁻¹):

    • ~2940, 2840 (C-H stretching)

    • ~1080 (Si-O-C stretching)

    • ~1190 (C-N stretching)

    • ~820 (Si-C stretching)

    • Absence of a strong broad peak around 3300-3500 indicates the absence of significant hydrolysis (O-H stretch).

Conclusion

This compound is a valuable chemical tool for researchers and professionals in materials science and drug development. Its well-defined chemical structure and predictable reactivity, particularly its hydrolysis and condensation behavior, allow for the controlled functionalization of surfaces and the creation of robust organic-inorganic interfaces. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this versatile compound, enabling its effective application in a wide range of research and development endeavors.

References

Unveiling the Molecular Bridge: An In-depth Technical Guide to Silane Coupling Agent Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silane (B1218182) coupling agents are organosilicon compounds that function as indispensable molecular bridges, creating durable and stable links between inorganic and organic materials. Their unique bifunctional nature allows them to significantly enhance the performance and longevity of a wide array of materials, from dental composites and medical implants to advanced drug delivery systems. This technical guide delves into the core mechanisms of silane coupling agents, providing a comprehensive understanding for professionals in research and development.

The Core Mechanism: A Two-Step Interfacial Reaction

The efficacy of silane coupling agents lies in a sequential, two-step chemical process that transforms the interfacial properties of dissimilar materials: hydrolysis and condensation.[1] These reactions enable the silane to form a robust covalent bridge between an inorganic substrate and an organic matrix.[2]

Step 1: Hydrolysis of Alkoxy Groups

The process begins with the hydrolysis of the alkoxy groups (-OR') attached to the silicon atom in the presence of water. This reaction, often catalyzed by acid or base, results in the formation of reactive silanol (B1196071) groups (-Si-OH).[3][4] The rate of hydrolysis is influenced by several factors, including the type of alkoxy group (methoxy groups hydrolyze faster than ethoxy groups), the pH of the solution, and the presence of catalysts.[5][6]

Step 2: Condensation and Bond Formation

Following hydrolysis, the newly formed silanol groups can undergo two critical condensation reactions:

  • Bonding to Inorganic Substrates: The silanol groups readily condense with hydroxyl (-OH) groups present on the surface of inorganic materials like glass, silica, and metal oxides. This reaction forms stable, covalent siloxane bonds (Si-O-Inorganic), effectively anchoring the silane to the substrate.[7]

  • Self-Condensation: The silanol groups can also condense with each other, forming a cross-linked polysiloxane network at the interface.[7] This network enhances the strength and durability of the interfacial region.

Simultaneously, the organofunctional group (R) of the silane, which is designed to be compatible with the organic matrix, interacts and forms covalent bonds with the polymer during curing or polymerization.[2] This completes the molecular bridge, ensuring strong and stable adhesion between the two phases.

Visualizing the Mechanism and Workflow

To better illustrate the chemical processes and experimental procedures, the following diagrams have been generated using the DOT language.

SilaneMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane\n(R-Si(OR')3) Silane (R-Si(OR')3) Silanol\n(R-Si(OH)3) Silanol (R-Si(OH)3) Silane\n(R-Si(OR')3)->Silanol\n(R-Si(OH)3) H2O Water\n(H2O) Water (H2O) Stable Interfacial Bond\n(R-Si-O-Inorganic) Stable Interfacial Bond (R-Si-O-Inorganic) Silanol\n(R-Si(OH)3)->Stable Interfacial Bond\n(R-Si-O-Inorganic) Condensation Inorganic Substrate\n(-OH groups) Inorganic Substrate (-OH groups) Inorganic Substrate\n(-OH groups)->Stable Interfacial Bond\n(R-Si-O-Inorganic) Polymer Matrix Polymer Matrix Reinforced Composite Reinforced Composite Polymer Matrix->Reinforced Composite Stable Interfacial Bond\n(R-Si-O-Inorganic)->Reinforced Composite Curing/ Polymerization

Mechanism of Silane Coupling Agent Action

ExperimentalWorkflow Start Start Substrate Preparation\n(Cleaning & Drying) Substrate Preparation (Cleaning & Drying) Start->Substrate Preparation\n(Cleaning & Drying) Silane Solution Preparation\n(Hydrolysis) Silane Solution Preparation (Hydrolysis) Substrate Preparation\n(Cleaning & Drying)->Silane Solution Preparation\n(Hydrolysis) Surface Treatment\n(Application of Silane) Surface Treatment (Application of Silane) Silane Solution Preparation\n(Hydrolysis)->Surface Treatment\n(Application of Silane) Curing/Drying Curing/Drying Surface Treatment\n(Application of Silane)->Curing/Drying Application of\nOrganic Matrix Application of Organic Matrix Curing/Drying->Application of\nOrganic Matrix Final Curing Final Curing Application of\nOrganic Matrix->Final Curing Performance Evaluation\n(e.g., Bond Strength, Contact Angle) Performance Evaluation (e.g., Bond Strength, Contact Angle) Final Curing->Performance Evaluation\n(e.g., Bond Strength, Contact Angle) End End Performance Evaluation\n(e.g., Bond Strength, Contact Angle)->End

Typical Experimental Workflow for Silane Treatment

Quantitative Performance Data

The selection of an appropriate silane coupling agent is critical and depends on the specific inorganic substrate and organic polymer matrix. The following tables summarize quantitative data on the performance of various silane coupling agents.

Table 1: Adhesion Strength Enhancement

Silane Coupling AgentSubstratePolymer MatrixTest MethodBond Strength (MPa)Reference
Silane + SBUResin CompositeResin CompositeMicro-tensile69.6 ± 3.3[8]
Silane + CSEResin CompositeResin CompositeMicro-tensile63.9 ± 3.7[8]
SBU (Control)Resin CompositeResin CompositeMicro-tensile55.4 ± 4.0[8]
CSE (Control)Resin CompositeResin CompositeMicro-tensile55.7 ± 4.2[8]
Two-bottle SilaneEpoxy-based Fiber PostComposite CorePush-outHighest[9][10]
One-bottle SilaneEpoxy-based Fiber PostComposite CorePush-outLowest[9][10]

Table 2: Surface Wettability Modification

Silane TreatmentSubstrateMeasurement LiquidContact Angle (°)Reference
UntreatedGlassDI Water18.6 ± 5.3[1]
0.0002 VR-treatedGlassDI Water58.2 ± 6.6[1]
0.001 VR-treatedGlassDI Water75.8 ± 6.2[1]
0.01 VR-treatedGlassDI WaterNot specified[1]
Silcolloy 1000Coated CouponDI Water (Advancing)28.3[11]
SilcoNert 2000Coated CouponDI Water (Advancing)83.0[11]
DursanCoated CouponDI Water (Advancing)96.2[11]
Prototype DursanCoated CouponDI Water (Advancing)125.1[11]

Detailed Experimental Protocols

Reproducible and reliable results in silane coupling agent applications depend on meticulous adherence to experimental protocols. The following are detailed methodologies for common silane treatment procedures.

Protocol 1: Surface Treatment of Fillers/Fibers (Pre-treatment Method)

This protocol outlines the pre-treatment of inorganic fillers or fibers with a silane solution prior to their incorporation into a polymer matrix.[6]

  • Solution Preparation:

    • Prepare a solvent blend, typically a mixture of alcohol and water (e.g., 95% ethanol/5% water).[12]

    • Adjust the pH of the solution to between 3.5 and 5.5 using an acid like acetic acid. This is not necessary for aminosilanes.[13]

    • Add the silane coupling agent to the solution with stirring to a final concentration of 0.5% to 2.0% by weight.[14][15]

    • Allow the solution to stand for a minimum of 5 minutes to facilitate hydrolysis and the formation of silanols.[12]

  • Filler/Fiber Treatment:

    • Immerse the fillers or fibers in the prepared silane solution.

    • Agitate the mixture gently for 2-3 minutes to ensure uniform coating.[12]

    • For bulk treatment of powders, the silane solution can be sprayed onto the filler in a high-shear mixer and mixed for 10-30 minutes.[6][13]

  • Rinsing and Drying:

    • Decant the silane solution and rinse the treated material briefly with fresh alcohol to remove excess silane.[12]

    • Dry the treated fillers/fibers in an oven. Typical curing conditions are 110-120°C for 5-10 minutes or at room temperature for 24 hours at approximately 60% relative humidity.[14]

Protocol 2: Deposition from Aqueous Solution

This method is commonly employed for treating surfaces like fiberglass.[14]

  • Solution Preparation:

    • Dissolve the silane coupling agent in water to a concentration of 0.5-2.0%. For silanes with poor water solubility, a non-ionic surfactant can be added.[14]

    • Adjust the pH of the solution to 5.5 with acetic acid.[14]

  • Application:

    • Apply the solution to the substrate by spraying or dipping.[14]

  • Curing:

    • Cure the treated substrate at 110-120°C for 20-30 minutes.[14]

Protocol 3: Vapor Phase Deposition

This technique is suitable for achieving monolayer deposition of the silane.[12]

  • Substrate Preparation:

    • Ensure the substrate is clean and dry. For optimal monolayer deposition, pre-dry the substrate at 150°C for 4 hours.[14]

  • Deposition:

    • Place the substrate in a closed chamber adjacent to a reservoir containing the silane.

    • Heat the silane reservoir to achieve a vapor pressure of approximately 5 torr, or apply a vacuum until silane evaporation is observed.[12]

  • Curing:

    • No further curing is typically necessary after vapor phase deposition.

Conclusion

A thorough understanding of the silane coupling agent mechanism, from the fundamental chemical reactions to the practical aspects of application, is paramount for researchers and professionals in materials science and drug development. By carefully selecting the appropriate silane and meticulously following established experimental protocols, the full potential of these molecular bridges can be harnessed to create advanced materials with superior performance and durability. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for optimizing the use of silane coupling agents in a wide range of innovative applications.

References

An In-depth Technical Guide to N-Methylaminopropyltrimethoxysilane (CAS 3069-25-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-Methylaminopropyltrimethoxysilane, a versatile organosilane compound. The information is curated for professionals in research, scientific, and developmental fields, presenting key physicochemical data, standardized experimental methodologies, and a visualization of its primary application workflow.

Core Physicochemical Properties

This compound is a clear, straw-colored liquid with a mild, amine-like odor.[1] It is a secondary amino-functional trialkoxy silane (B1218182) that is utilized in a variety of industrial and research applications, primarily for surface modification and as a coupling agent.[2]

The quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 3069-25-8[3]
Molecular Formula C7H19NO3Si[3][4]
Molecular Weight 193.32 g/mol [1][3][4][5]
Appearance Clear to Straw Liquid[1][5]
Odor Mild, Amine-like[1]
Purity Typically ≥95-97%[4][5][6]

Table 2: Key Quantitative Specifications

PropertyValueConditionsSource
Boiling Point 106 °Cat 30 mmHg[1][4][7]
Density 0.978 g/mLat 25 °C[4][6]
Refractive Index 1.4194at 20 °C[1][4][6]
Flash Point 82 °C (180 °F)Closed Cup[4][8]
Vapor Pressure 2 mmHgat 50 °C[1]
Freezing Point < 0 °C[1]

Reactivity and Handling

This compound reacts slowly with water and moisture, leading to hydrolysis of the methoxy (B1213986) groups and the liberation of methanol.[1][8] This reactivity is fundamental to its mechanism as a coupling agent. Due to its moisture sensitivity, it should be stored in a cool, well-ventilated place under an inert atmosphere, such as nitrogen, with the container tightly closed.[1][8] It is incompatible with acids, alcohols, oxidizing agents, and peroxides.[1]

Experimental Protocols for Property Determination

The following are detailed methodologies for the key experiments used to determine the physicochemical properties of liquid chemicals like this compound, based on internationally recognized standards.

1. Boiling Point Determination (OECD 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[9][10][11]

  • Apparatus: An ebulliometer, or a dynamic method apparatus which can also determine vapor pressure, are commonly used.[9][10] Other methods include distillation, the Siwoloboff method, photocell detection, and differential thermal analysis.[9][10]

  • Procedure (Dynamic Method): A pressure vessel with a heating mantle, magnetic stirrer, temperature sensor, and pressure sensor is used. The substance is heated with constant stirring, and the pressure in the vessel is reduced. The temperature and pressure are recorded as the substance begins to boil. The boiling point at a given pressure is the plateau on the temperature-time curve.[9][10] The boiling point at standard pressure is then extrapolated.

  • Data Recording: The temperature at which stable boiling is observed is recorded.[12] For mixtures, an initial boiling point is noted when the first consistent bubbles appear.[12]

2. Density Measurement (ASTM D4052)

This method covers the determination of density and relative density of liquids using a digital density meter.[13]

  • Apparatus: A digital density meter featuring a U-shaped oscillating tube and a system for precise temperature control.

  • Procedure: The instrument is calibrated with two reference liquids of known density (e.g., dry air and freshly distilled water). A small sample of the test liquid is then introduced into the thermostated measuring cell. The instrument measures the change in the oscillation period of the U-tube caused by the sample's mass. This period is then used to calculate the density of the sample.

  • Data Recording: The density is typically reported in g/cm³ or kg/m ³ at a specified temperature, such as 25 °C.[13]

3. Refractive Index Measurement (ASTM D1218)

This standard test method details the measurement of the refractive index of transparent hydrocarbon liquids.[3][6]

  • Apparatus: A calibrated refractometer, such as an Abbe-type instrument, with a light source (typically a sodium D-line at 589.3 nm) and a means for temperature control.

  • Procedure: A small drop of the sample is placed on the prism of the refractometer. The instrument's prisms are then closed, and the temperature is allowed to equilibrate. The user then adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece.

  • Data Recording: The refractive index is read directly from the instrument's scale at the test temperature (e.g., 20 °C).

4. Flash Point Determination (ASTM D93)

This method determines the flash point of petroleum products using a Pensky-Martens closed-cup tester.[1]

  • Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid that has openings for an ignition source, a stirrer, and a thermometer.

  • Procedure: A specified volume of the sample is placed in the test cup and heated at a slow, constant rate while being stirred.[4] At specified temperature intervals, the stirring is stopped, and an ignition source is applied through an opening in the lid.

  • Data Recording: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors above the liquid to ignite.[4][5]

Core Applications and Workflow

This compound is primarily used as a silane coupling agent.[14][15][16] Its bifunctional nature allows it to act as a molecular bridge between inorganic substrates (like glass, minerals, and metals) and organic polymers, enhancing adhesion and improving the mechanical and physical properties of composite materials.[2][14][15][17] Key applications include:

  • Surface Treatment: Modifying the surface of inorganic fillers and fibers to improve their compatibility and dispersion within a polymer matrix.[2][15]

  • Adhesion Promoter: Used in coatings, adhesives, and sealants to improve their bond strength to various substrates.[2][15][17]

  • Composite Manufacturing: Enhancing the mechanical strength, water resistance, and electrical properties of reinforced plastics.[15][17]

The general workflow for using this compound for surface modification is depicted below.

G cluster_prep 1. Preparation cluster_reaction 2. Silanization Reaction cluster_application 3. Final Application Silane_Solution Prepare Silane Solution (e.g., in Ethanol/Water) Hydrolysis Hydrolysis of Silane -Si(OCH3)3 → -Si(OH)3 Silane_Solution->Hydrolysis Moisture initiates Substrate_Cleaning Clean Inorganic Substrate (e.g., Glass, Metal Oxide) Condensation Condensation on Substrate -Si(OH)3 + HO-Substrate → -Si-O-Substrate Substrate_Cleaning->Condensation Provides reactive -OH groups Hydrolysis->Condensation Silanols react with surface Curing Curing/Drying (Removes Water & Alcohol, Forms Stable Siloxane Bonds) Condensation->Curing Heat/Time Polymer_Application Apply Organic Polymer (e.g., Resin, Coating) Curing->Polymer_Application Creates functionalized surface Final_Composite Formation of Final Composite (Inorganic-Organic Interface) Polymer_Application->Final_Composite Covalent bonding/ entanglement

Caption: General workflow for surface modification using this compound.

This diagram illustrates the key stages of utilizing this compound as a coupling agent. The process begins with the hydrolysis of the methoxy groups on the silicon atom to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups present on the surface of the inorganic substrate, forming stable covalent bonds. After a curing step, the substrate is left with a surface that is functionalized with methylaminopropyl groups, which can then react with or physically entangle with an applied organic polymer, thereby creating a strong and durable interface between the two materials.

References

Role of N-Methylaminopropyltrimethoxysilane in sol-gel chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of N-Methylaminopropyltrimethoxysilane in Sol-Gel Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MAPTMS) is a bifunctional organosilane that serves as a critical precursor in the field of sol-gel chemistry for creating advanced hybrid organic-inorganic materials. Its unique molecular structure, featuring a hydrolyzable trimethoxysilyl group and a reactive N-methylamino group, allows it to act simultaneously as an inorganic network former and an organic functionalizing agent. This dual capability enables the precise tailoring of material properties, making it invaluable for applications ranging from sophisticated coatings and surface modifications to the development of controlled-release drug delivery systems. This technical guide provides a comprehensive overview of the fundamental chemistry of MAPTMS in sol-gel processes, detailed experimental protocols, quantitative analysis of reaction parameters, and its diverse applications.

Introduction to this compound (MAPTMS)

MAPTMS, with the chemical formula C₇H₁₉NO₃Si, is a versatile silane (B1218182) coupling agent.[1] Its structure is key to its functionality in sol-gel science. The molecule consists of a central silicon atom bonded to three methoxy (B1213986) groups (-OCH₃) and a propyl chain terminating in a secondary amine group (-NHCH₃). This architecture allows MAPTMS to bridge inorganic and organic materials through strong covalent bonds.[2][3]

The trimethoxysilyl end participates in the classic sol-gel reactions of hydrolysis and condensation to form a stable, cross-linked silica (B1680970) (Si-O-Si) network.[4][5] The N-methylaminopropyl group, on the other hand, imparts organic characteristics to the material and can serve multiple roles: as a site for further chemical reactions, as a modifier of surface properties, and as an internal base catalyst for the sol-gel reaction itself.[6][7]

cluster_MAPTMS This compound (MAPTMS) Structure Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 Propyl1 CH2 Si->Propyl1 CH3_1 CH3 O1->CH3_1 CH3_2 CH3 O2->CH3_2 CH3_3 CH3 O3->CH3_3 Propyl2 CH2 Propyl1->Propyl2 Propyl3 CH2 Propyl2->Propyl3 NH NH Propyl3->NH CH3_amino CH3 NH->CH3_amino

Figure 1: Molecular structure of MAPTMS.

The Core Role of MAPTMS in the Sol-Gel Process

The sol-gel process is a wet-chemical technique for fabricating materials, typically metal oxides, through the conversion of a colloidal solution (sol) into a solid network (gel).[8] For MAPTMS, this process is primarily driven by two simultaneous reactions: hydrolysis and condensation.[9]

2.1. Hydrolysis In the presence of water, the methoxy groups (-OCH₃) of the silane are replaced by hydroxyl groups (-OH), forming silanols and releasing methanol (B129727) as a byproduct. This reaction can be catalyzed by either an acid or a base.[10]

Si(OCH₃)₃-R' + 3H₂O ⇌ Si(OH)₃-R' + 3CH₃OH (where R' is the N-methylaminopropyl group)

2.2. Condensation The newly formed silanol (B1196071) groups are highly reactive and condense with each other (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane (Si-O-Si) bridges. This polymerization process results in the formation of a three-dimensional inorganic network, which constitutes the backbone of the gel.[4]

Si(OH)₃-R' + HO-Si(OH)₂-R' ⇌ (R')(HO)₂Si-O-Si(OH)₂-R' + H₂O

The N-methylamino group within the MAPTMS structure can act as a base catalyst, accelerating the rates of both hydrolysis and condensation, a feature that distinguishes it from non-functionalized silanes.[6][7]

Sol_Gel_Process cluster_workflow MAPTMS Sol-Gel Reaction Pathway node_maptms MAPTMS Precursor (R'-Si(OCH₃)₃) node_hydrolysis Hydrolysis (+ H₂O) node_maptms->node_hydrolysis node_silanol Silanol Intermediate (R'-Si(OH)₃) node_hydrolysis->node_silanol node_condensation Condensation (- H₂O / CH₃OH) node_silanol->node_condensation node_network Cross-linked Hybrid Network (...-Si-O-Si-...) node_condensation->node_network node_catalyst Catalyst (Acid/Base or internal Amino group) node_catalyst->node_hydrolysis node_catalyst->node_condensation

Figure 2: Key stages of the MAPTMS sol-gel process.

Quantitative Analysis of Reaction Parameters

The kinetics of the sol-gel process and the properties of the final material are highly dependent on several experimental parameters.

3.1. Effect of pH The rate of hydrolysis is significantly influenced by pH. The reaction is slowest near neutral pH (pH 7) and is catalyzed by both acidic and basic conditions.[10][11] The amino group of MAPTMS itself creates a basic environment, which can auto-catalyze the reaction.[6] In acidic media, hydrolysis is enhanced, and the resulting silanol groups are relatively stable, which can slow the rate of self-condensation.[12][13]

3.2. Effect of Water and Catalyst Concentration The ratio of water to silane precursor is a critical factor. An increase in the water ratio can dilute the silicate (B1173343) concentration, which can alter the rates of hydrolysis and condensation, ultimately leading to a longer gelation time.[14] Conversely, the catalyst concentration is often the most influential factor on gelation time. For base-catalyzed systems, increasing the catalyst concentration accelerates both hydrolysis and condensation, leading to a shorter gelation time.[14]

Table 1: Influence of Synthesis Parameters on Sol-Gel Reaction

Parameter Effect on Hydrolysis Rate Effect on Condensation Rate Effect on Gelation Time References
pH Minimum near pH 7; increases in acidic or basic conditions. Base-catalyzed condensation is faster than acid-catalyzed. Generally shorter in highly acidic or basic conditions. [10][11][15]
Water Ratio Increases with higher water concentration (up to a point). Can decrease due to dilution effects at very high ratios. Can increase at high water ratios due to dilution. [14]
Catalyst Conc. Increases with higher catalyst concentration. Increases with higher catalyst concentration. Decreases significantly with higher catalyst concentration. [7][14]

| Temperature | Increases with temperature. | Increases with temperature. | Decreases with higher temperature. |[16][17] |

3.3. Resulting Material Properties The synthesis conditions directly impact the physical properties of the resulting xerogel or aerogel. Parameters such as precursor choice, pH, and solvent affect the final surface area, pore volume, and density.

Table 2: Physical Properties of Organosilane-Derived Gels

Precursor System Synthesis pH Density (g/cm³) Specific Surface Area (m²/g) Porosity (%) Reference
MTMS-based Aerogel N/A ≈0.2 460-480 86-88 [3]
TEOS/MTES 2.0 N/A ~600 N/A [18][19]
TEOS/MTES 4.5 N/A 600-1115 N/A [18][19]
MS/MTMS composite N/A 0.095 - 0.178 N/A N/A [1]

(Note: MTMS = Methyltrimethoxysilane; TEOS = Tetraethoxysilane; MTES = Methyltriethoxysilane; MS = Silica)

Key Applications in Research and Development

The unique properties of MAPTMS-derived materials make them suitable for a wide array of applications.

  • Surface Modification: MAPTMS is widely used to functionalize surfaces rich in hydroxyl groups, such as glass, silica, and metal oxides.[2] The silane end forms a covalent bond with the surface, while the amino-functional tail alters the surface chemistry, improving adhesion to polymers, changing wettability, or providing reactive sites for immobilizing biomolecules.[11][20]

  • Hybrid Organic-Inorganic Coatings: Sol-gel technology allows for the creation of thin, durable, and functional coatings.[4][5] MAPTMS is a key component in hybrid coatings that combine the hardness of an inorganic silica network with the flexibility of organic components, offering enhanced mechanical properties and corrosion resistance.[21][22]

  • Drug Delivery: The porous nature of sol-gel materials, combined with the chemical functionality provided by MAPTMS, makes them excellent candidates for controlled-release drug carriers. The amino groups can be used to tune the surface charge and interact with drug molecules, while the pore structure can be tailored to control the release kinetics.[18][19]

cluster_logic MAPTMS Functionality to Application Pathway prop1 Bifunctional Structure (Inorganic + Organic ends) func1 Forms Covalent Si-O-M Bonds prop1->func1 func2 Creates Cross-linked Silica Network prop1->func2 func3 Provides Reactive -NH Groups prop1->func3 prop2 Internal Amino Group Catalyst func4 Accelerates Gelation prop2->func4 app1 Surface Modification & Improved Adhesion func1->app1 app2 Durable Hybrid Coatings func2->app2 func3->app1 app3 Biomolecule Immobilization func3->app3 app4 Controlled Drug Release Carriers func3->app4 func4->app2

Figure 3: Logical flow from MAPTMS properties to applications.

Experimental Protocols

This section provides representative methodologies for the synthesis of MAPTMS-based sol-gel materials.

5.1. Protocol for a Hybrid MAPTMS/TMOS Sol-Gel Coating

This protocol is adapted from a study on hybrid coatings for metallic surfaces.[2][23]

  • Precursor Preparation: Prepare a mixture of 4 moles of γ-methacryloxypropyltrimethoxysilane (MAPTMS) and 1 mole of tetramethoxysilane (B109134) (TMOS). (Note: This protocol uses a related methacryloxy-functional silane, but the sol-gel steps are analogous for MAPTMS).

  • Sol Formation: To the silane mixture, add ethanol (B145695) and water. The final molar ratio of total silane to ethanol to water should be 1:3:3.

  • Hydrolysis: Stir the solution vigorously at room temperature. The hydrolysis process requires approximately 4 hours to complete, at which point a completely transparent and homogeneous sol should be obtained. Progress can be monitored via FTIR by observing the disappearance of the Si-OCH₃ band.

  • Viscosity Adjustment (Optional): For dip-coating applications, place the sol in an oven at 60°C for 2 hours, or until the viscosity is suitable for coating.

  • Coating Application: Apply the sol to a pre-cleaned substrate using a technique such as dip-coating or spin-coating.

  • Gelling and Curing: Allow the coated substrate to gel at room temperature, followed by a thermal curing step (e.g., in an oven) to complete the condensation and densify the network.

5.2. Protocol for Aminated Silica Nanoparticle Synthesis

This protocol, adapted from a method for creating aminated nanoparticles, uses a similar aminofunctional silane (APTES) and demonstrates a base-catalyzed synthesis.[24]

  • Solution Preparation: In a reaction vessel, prepare a mixture of 37.5 mL of ethanol and 30.75 mL of deionized water.

  • Precursor Addition: Under vigorous stirring at 28°C, add 0.6 mL of tetraethyl orthosilicate (B98303) (TEOS) and 1.275 mL of (3-aminopropyl)triethoxysilane (APTES). (Note: MAPTMS can be substituted, though reagent quantities may need optimization).

  • Catalysis and Gelation: To catalyze the reaction, add 6.75 mL of a 0.2 M NaOH aqueous solution to the mixture. Continue stirring. The solution will transition from a clear sol to a gel over time.

  • Aging: Allow the gel to age for a specified period (e.g., 24 hours) to strengthen the silica network.

  • Washing and Drying: Purify the nanoparticles by repeated centrifugation and washing with ethanol and water to remove unreacted precursors and catalyst. Finally, dry the particles in an oven or by lyophilization.

cluster_protocol General Experimental Workflow for MAPTMS Sol-Gel Synthesis start Start step1 Mix Precursors (MAPTMS, TEOS, etc.) with Solvent (e.g., Ethanol) start->step1 step2 Add Water & Catalyst (e.g., HCl or NaOH) under vigorous stirring step1->step2 step3 Allow for Hydrolysis & Condensation (Sol Formation) (e.g., 4h at RT) step2->step3 step4 Aging Step (e.g., 24h at RT) step3->step4 step5 Application or Processing step4->step5 step5a Coating Application (Dip, Spin) step5->step5a step5b Nanoparticle Purification (Centrifuge, Wash) step5->step5b step6 Drying & Curing (e.g., Thermal Treatment) step5a->step6 step5b->step6 end End: Hybrid Material step6->end

Figure 4: A typical experimental workflow for sol-gel synthesis.

Conclusion

This compound is a cornerstone precursor in modern sol-gel chemistry, offering a unique convergence of inorganic and organic properties within a single molecule. Its ability to form a robust silica network while simultaneously introducing reactive amino functionalities provides researchers with a powerful tool to design and synthesize materials with precisely controlled properties. By carefully manipulating key reaction parameters such as pH, precursor ratios, and catalyst concentration, it is possible to tailor the kinetics of hydrolysis and condensation, thereby dictating the final structure and performance of the material. The applications, from protective coatings to advanced biomedical systems, continue to expand, underscoring the versatility and importance of MAPTMS in materials science and drug development.

References

An In-depth Technical Guide to the Reactivity of N-Methylaminopropyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylaminopropyltrimethoxysilane (N-MAPTMS), CAS number 3069-25-8, is a versatile organosilane compound that serves as a crucial molecular bridge between organic and inorganic materials.[1][2][3] Its bifunctional nature, featuring a reactive secondary amine and hydrolyzable methoxysilyl groups, allows for a wide range of chemical transformations, making it an invaluable tool in surface modification, adhesion promotion, and the synthesis of hybrid materials.[1][2][4] This guide provides a detailed exploration of the core reactivity of N-MAPTMS with various functional groups, supported by experimental insights and structured data.

Core Reactivity Mechanisms

The reactivity of N-MAPTMS is governed by its two distinct functional moieties: the trimethoxysilyl group and the N-methylamino group.

1. The Trimethoxysilyl Group: Hydrolysis and Condensation

The primary role of the trimethoxysilyl end of the molecule is to form stable, covalent bonds with inorganic substrates.[1][4] This process occurs in two main steps:

  • Hydrolysis: In the presence of water, the three methoxy (B1213986) groups (-OCH₃) undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct.[1][5][6] This reaction can be catalyzed by acids or bases. The hydrolysis is a stepwise process, and the rate is influenced by factors such as pH, water concentration, and solvent.[6][7]

  • Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:

    • With Surface Hydroxyl Groups: They react with hydroxyl groups present on the surface of inorganic materials like glass, silica, or metal oxides to form stable siloxane (Si-O-Si) bonds, effectively grafting the silane (B1218182) onto the substrate.[1][4]

    • Self-Condensation: Silanol groups can also react with each other to form a cross-linked polysiloxane network on the surface or in solution.[1][6]

This hydrolysis and condensation mechanism is fundamental to the function of N-MAPTMS as a coupling agent and surface modifier.[2]

2. The N-Methylamino Group: Reactions with Organic Moieties

The secondary amine in the propyl chain is a nucleophilic group that readily reacts with a variety of electrophilic organic functional groups.[1] This allows N-MAPTMS to covalently bond with organic polymers and molecules.

  • With Epoxy Groups: The amine group acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring. This results in a ring-opening reaction to form a stable carbon-nitrogen bond and a hydroxyl group.[8] This reactivity makes N-MAPTMS an effective curing agent or adhesion promoter for epoxy resins.[9][10]

  • With Isocyanates: The reaction between the amine and an isocyanate group (-N=C=O) is rapid and forms a substituted urea (B33335) linkage (-NH-CO-NH-).[11] This is a common reaction in the formation of polyurethanes and polyureas, where the silane can be used to incorporate a silyl (B83357) moiety for moisture-curing systems or for adhesion to inorganic fillers.[9]

  • With Carboxylic Acids and Derivatives: While direct reaction with carboxylic acids to form amides typically requires high temperatures or activating agents, the N-methylamino group will react more readily with activated carboxylic acid derivatives such as acid chlorides or anhydrides to form stable amide bonds.

  • With Acrylates and Methacrylates: The secondary amine can undergo a Michael addition reaction with the double bond of acrylates or methacrylates, forming a new carbon-nitrogen bond.

Data Presentation

The reactivity of N-MAPTMS is summarized below. Quantitative kinetic data is highly dependent on specific reaction conditions (solvent, temperature, pH, catalysts) and is therefore presented qualitatively unless specific studies are cited.

Table 1: Summary of this compound Reactivity

Reacting Functional GroupResulting Chemical LinkageGeneral Reaction Conditions
Trimethoxysilyl Group
Hydroxyl (-OH) on surfacesSiloxane (Si-O-Substrate)Presence of water; often in alcohol/water solvent; curing at elevated temperature (e.g., 80-110°C).[12]
Water (H₂O)Silanol (Si-OH)Aqueous or humid environment; pH can catalyze the reaction.[6]
Silanol (Si-OH)Siloxane (Si-O-Si)Follows hydrolysis; driven by removal of water/alcohol.
N-Methylamino Group
Epoxyβ-amino alcoholRoom or elevated temperature; often used as a curing agent in epoxy formulations.[8][10]
Isocyanate (-NCO)Substituted UreaTypically rapid at room temperature in aprotic solvents.[11]
Carboxylic AnhydrideAmideMild conditions, often in aprotic solvents.
Acrylate/Methacrylateβ-amino ester (Michael Addition)Can proceed at room or elevated temperatures, sometimes base-catalyzed.

Table 2: Spectroscopic Data for Hydrolysis and Condensation Monitoring

Spectroscopic MethodSpeciesCharacteristic Signal / Peak (cm⁻¹ or ppm)Reference
FT-IR Spectroscopy Si-O-CH₃ (in N-MAPTMS)Asymmetric stretching ~1080-1100 cm⁻¹[6]
Si-OH (Silanol)Broad band ~3200-3600 cm⁻¹, Si-OH stretch ~937 cm⁻¹[6]
Si-O-Si (Linear)Asymmetric stretching ~1107-1146 cm⁻¹[6][13]
Si-O-Si (Cyclic)Asymmetric stretching ~1013-1040 cm⁻¹[6][13]
²⁹Si NMR Spectroscopy RSi(OCH₃)₃ (T⁰)~ -40 to -42 ppm[5]
RSi(OCH₃)₂(OH) (T¹)~ -45 to -48 ppm[5]
RSi(OCH₃)(OH)₂ (T²)~ -56 to -62 ppm[5]
RSi(OH)₃ (T³)~ -66 to -69 ppm[5]

Experimental Protocols

The following sections provide generalized methodologies for key reactions involving N-MAPTMS. Researchers should adapt these protocols based on their specific substrates, reagents, and desired outcomes.

Protocol 1: Surface Modification of Glass or Silica Substrates

This protocol describes the general procedure for covalently bonding N-MAPTMS to a hydroxyl-rich surface.

  • Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in solvents like acetone (B3395972) and isopropanol, followed by treatment with piranha solution (H₂SO₄/H₂O₂) or an oxygen plasma/UV-ozone cleaner. Rinse extensively with deionized water and dry under a stream of nitrogen or in an oven.

  • Silane Solution Preparation: Prepare a solution of N-MAPTMS (typically 1-5% v/v) in a suitable solvent. An ethanol (B145695)/water mixture (e.g., 95:5 v/v) is commonly used to facilitate hydrolysis.[12] Allow the solution to stir for a period (e.g., 1-2 hours) to promote the hydrolysis of the methoxy groups to silanols. The pH can be adjusted to catalyze this step.[7]

  • Deposition/Grafting: Immerse the cleaned, dry substrate in the prepared silane solution for a defined period (e.g., 30 minutes to 2 hours) at room temperature. Alternatively, the solution can be spin-coated or vapor-deposited onto the surface.

  • Rinsing: After deposition, rinse the substrate thoroughly with the solvent (e.g., ethanol) to remove any physisorbed silane molecules.

  • Curing: Cure the coated substrate in an oven, typically at 80-120°C for 30-60 minutes.[12] This step promotes the condensation reaction, forming stable covalent Si-O-Si bonds between the silane and the substrate and encouraging cross-linking.

Protocol 2: Monitoring Hydrolysis by FT-IR Spectroscopy

This protocol outlines a method to observe the conversion of N-MAPTMS to its hydrolyzed and condensed forms.

  • Sample Preparation: In a sealed container, mix N-MAPTMS with a water/ethanol solution. The concentrations should be chosen based on the desired reaction rate.[6]

  • Initial Spectrum: Immediately after mixing, acquire a baseline FT-IR spectrum of the solution using an appropriate cell (e.g., ATR-FTIR).

  • Time-Resolved Measurement: Acquire spectra at regular time intervals (e.g., every 5-10 minutes) over several hours.

  • Data Analysis: Monitor the decrease in the intensity of the Si-O-CH₃ peak (~1080-1100 cm⁻¹) and the corresponding increase in the ethanol byproduct peak (~880 cm⁻¹).[13] Simultaneously, observe the appearance and evolution of the broad Si-OH band (~3400 cm⁻¹) and the Si-O-Si bands (~1013 and ~1107 cm⁻¹), which indicate condensation.[6]

Protocol 3: Use as a Curing Agent/Adhesion Promoter in an Epoxy Resin System

This protocol describes the integration of N-MAPTMS into a standard bisphenol A (BPA) epoxy resin formulation.

  • Formulation: In a suitable mixing vessel, combine the epoxy resin (e.g., E51) with N-MAPTMS. The stoichiometric ratio should be calculated based on the amine hydrogen equivalent weight (AHEW) of N-MAPTMS and the epoxy equivalent weight (EEW) of the resin. N-MAPTMS can be used as a co-hardener with other amines.

  • Mixing: Thoroughly mix the components at room temperature or with gentle heating to ensure a homogeneous mixture and reduce viscosity.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which could create voids in the cured material.

  • Application and Curing: Apply the formulated resin to the desired substrate or mold. Cure the system according to a defined temperature schedule (e.g., 2 hours at 80°C followed by 2 hours at 120°C). The schedule will depend on the specific resin and other hardeners used.

  • Characterization: Analyze the cured material using techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) or FT-IR to confirm the consumption of the epoxy groups (disappearance of the peak at ~912 cm⁻¹).[10]

Visualizations of Pathways and Workflows

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation NMAPTMS N-MAPTMS R-Si(OCH₃)₃ T1 R-Si(OCH₃)₂(OH) NMAPTMS->T1 +H₂O -CH₃OH T2 R-Si(OCH₃)(OH)₂ T1->T2 +H₂O -CH₃OH T3 R-Si(OH)₃ (Trisilanol) T2->T3 +H₂O -CH₃OH Bonded Substrate-O-Si-R (Covalent Bond) T3->Bonded + Substrate-OH -H₂O Network R-Si-O-Si-R (Siloxane Network) T3->Network + R-Si(OH)₃ -H₂O Substrate Substrate-OH (e.g., Silica) Bonded->Network + R-Si(OH)₃ -H₂O

G cluster_reactions Reactions with Organic Groups cluster_products Resulting Linkages NMAPTMS N-MAPTMS (R'-NH-CH₃) Epoxy Epoxy Group NMAPTMS->Epoxy Isocyanate Isocyanate Group (-NCO) NMAPTMS->Isocyanate Anhydride Carboxylic Anhydride NMAPTMS->Anhydride BetaAminoAlcohol β-Amino Alcohol Epoxy->BetaAminoAlcohol Ring Opening Urea Substituted Urea Isocyanate->Urea Addition Amide Amide Anhydride->Amide Acylation

G start Start sub_clean 1. Substrate Cleaning (e.g., Piranha, Plasma) start->sub_clean prep_sol 2. Silane Solution Prep (1-5% in EtOH/H₂O) sub_clean->prep_sol hydrolysis Hydrolysis (Stir for 1-2h) prep_sol->hydrolysis deposition 3. Deposition (Immersion or Spin-Coat) hydrolysis->deposition rinse 4. Rinsing (Remove physisorbed silane) deposition->rinse cure 5. Curing (80-120°C) rinse->cure finish End (Modified Surface) cure->finish

References

A Technical Guide to Self-Assembled Monolayer Formation with N-Methylaminopropyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation and characterization of self-assembled monolayers (SAMs) using N-Methylaminopropyltrimethoxysilane (N-MAPS). This document details the underlying chemical principles, experimental protocols, and characterization of these versatile surface modifications, which are pivotal in various fields, including biosensor development, drug delivery, and medical device engineering.

Introduction to this compound SAMs

This compound is an organosilane coupling agent that spontaneously forms a highly ordered, single-molecule-thick layer on hydroxylated surfaces such as silicon wafers, glass, and metal oxides. The formation of this self-assembled monolayer is a robust and reproducible method to tailor surface properties. The key structural features of N-MAPS are the trimethoxysilyl headgroup, which enables covalent attachment to the substrate, and the terminal N-methylamino group, which provides a reactive site for further functionalization or can modulate surface energy and charge.

The secondary amine functionality of N-MAPS is of particular interest in biomedical applications as it can be used for the covalent immobilization of biomolecules, such as proteins, antibodies, and nucleic acids. Furthermore, the amine group imparts a positive charge to the surface at physiological pH, which can influence cell adhesion and other biological interactions.

The Chemistry of SAM Formation

The formation of an N-MAPS SAM is a two-step process involving hydrolysis and condensation.

  • Hydrolysis: The trimethoxy groups (-OCH₃) of the N-MAPS molecule readily hydrolyze in the presence of trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acid or base.

  • Condensation: The newly formed silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Additionally, lateral condensation between adjacent silanol groups of neighboring N-MAPS molecules leads to the formation of a cross-linked polysiloxane network, enhancing the stability of the monolayer.

This self-assembly process results in a densely packed, oriented monolayer with the propyl-N-methylamino chains extending away from the surface.

cluster_solution Solution Phase cluster_surface Substrate Surface cluster_crosslinking Intermolecular Condensation NMAPS This compound (R-Si(OCH₃)₃) Silanol Hydrolyzed N-MAPS (R-Si(OH)₃) NMAPS->Silanol Hydrolysis H2O Water (H₂O) H2O->Silanol SAM N-MAPS Monolayer (Substrate-O-Si-R) Silanol->SAM Condensation Crosslinked Cross-linked Monolayer Silanol->Crosslinked Substrate Hydroxylated Substrate (Substrate-OH) Substrate->SAM Silanol2 Adjacent Hydrolyzed N-MAPS Silanol2->Crosslinked

Figure 1. Chemical pathway of N-MAPS SAM formation.

Experimental Protocols

The formation of a high-quality N-MAPS SAM is highly dependent on meticulous substrate preparation and controlled deposition conditions. The following protocols provide a general framework that can be optimized for specific applications.

Substrate Preparation (Silicon Wafer Example)

A pristine and hydrophilic substrate surface is critical for the formation of a uniform monolayer.

Materials:

  • Silicon wafers

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Nitrogen gas (high purity)

Procedure:

  • Sonication: Clean the silicon wafers by sonicating them in a sequence of acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the wafers under a stream of high-purity nitrogen gas.

  • Piranha Etching (Caution!): In a fume hood and with appropriate personal protective equipment (PPE), immerse the wafers in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. This step removes residual organic material and hydroxylates the surface.

  • Rinsing and Drying: Thoroughly rinse the wafers with copious amounts of DI water and then dry them completely under a nitrogen stream. The substrates should be used immediately for SAM deposition.

N-MAPS SAM Deposition (Solution Phase)

This is a common and straightforward method for forming aminosilane (B1250345) SAMs.

Materials:

  • Cleaned and hydroxylated silicon wafers

  • This compound (N-MAPS)

  • Anhydrous toluene (B28343) (or other suitable anhydrous solvent like ethanol)

  • Glass deposition vessel with a sealable lid

  • Nitrogen or argon gas (for creating an inert atmosphere)

Procedure:

  • Solution Preparation: Inside a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of N-MAPS in anhydrous toluene.

  • Immersion: Place the cleaned and dried silicon substrates in the N-MAPS solution.

  • Incubation: Seal the vessel and allow the deposition to proceed for 2-4 hours at room temperature. Longer immersion times can lead to more ordered and densely packed monolayers.

  • Rinsing: After incubation, remove the substrates and rinse them sequentially with fresh anhydrous toluene and then ethanol (B145695) to remove any physically adsorbed silane (B1218182) molecules.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Curing: To promote further cross-linking and enhance the stability of the monolayer, cure the coated substrates in an oven at 110-120°C for 30-60 minutes.

cluster_prep Substrate Preparation cluster_deposition SAM Deposition Start Silicon Wafer Sonication Sonication (Acetone, IPA, DI Water) Start->Sonication Drying1 Nitrogen Drying Sonication->Drying1 Piranha Piranha Etching (H₂SO₄/H₂O₂) Drying1->Piranha Rinsing1 DI Water Rinse Piranha->Rinsing1 Drying2 Nitrogen Drying Rinsing1->Drying2 Solution Prepare 1% N-MAPS in Anhydrous Toluene Drying2->Solution Immersion Immerse Substrate (2-4 hours) Solution->Immersion Rinsing2 Rinse (Toluene, Ethanol) Immersion->Rinsing2 Drying3 Nitrogen Drying Rinsing2->Drying3 Curing Cure in Oven (110-120°C, 30-60 min) Drying3->Curing End End Curing->End Functionalized Substrate

Figure 2. Experimental workflow for N-MAPS SAM formation.

Characterization of N-MAPS SAMs

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

Data Presentation

The following table summarizes typical quantitative data for aminosilane SAMs, which are expected to be comparable to N-MAPS SAMs.

Characterization TechniqueParameterTypical Value for Aminosilane SAMsReference
Contact Angle Goniometry Static Water Contact Angle45° - 65°[1]
Ellipsometry Monolayer Thickness0.8 - 1.5 nm[2]
Atomic Force Microscopy (AFM) Root Mean Square (RMS) Roughness< 1 nm[3]

Note: These values can vary depending on the specific silane, substrate, and deposition conditions.

Detailed Methodologies for Key Experiments

4.2.1. Contact Angle Goniometry

This technique measures the wettability of the surface, providing a rapid assessment of successful SAM formation. An increase in the contact angle compared to the clean, hydrophilic substrate indicates the presence of the organic monolayer.

  • Procedure: A small droplet (2-5 µL) of DI water is placed on the SAM-modified surface. The angle formed between the droplet and the surface is measured using a goniometer. Measurements are typically taken at multiple locations on the surface to ensure uniformity.

4.2.2. Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films.

  • Procedure: A beam of polarized light is reflected off the SAM-coated substrate. The change in polarization upon reflection is measured by a detector. By fitting the experimental data to an optical model (e.g., a Cauchy layer on a silicon substrate), the thickness of the SAM can be accurately determined. A refractive index of approximately 1.45 is typically assumed for aminosilane layers.

4.2.3. Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale, allowing for the assessment of monolayer uniformity, packing density, and the presence of defects.

  • Procedure: A sharp tip mounted on a cantilever is scanned across the surface. The deflection of the cantilever due to tip-surface interactions is monitored by a laser and photodiode system to generate a three-dimensional image of the surface. Tapping mode is often used to minimize damage to the soft monolayer.

4.2.4. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Procedure: The surface is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The presence of nitrogen (N 1s) and silicon (Si 2p) peaks in the XPS spectrum confirms the presence of the N-MAPS monolayer on the substrate. High-resolution scans of the N 1s region can provide information about the chemical state of the amine groups (e.g., free amine vs. protonated amine).

cluster_characterization Surface Characterization SAM N-MAPS Functionalized Substrate ContactAngle Contact Angle Goniometry (Wettability) SAM->ContactAngle Ellipsometry Ellipsometry (Thickness) SAM->Ellipsometry AFM Atomic Force Microscopy (Topography, Roughness) SAM->AFM XPS X-ray Photoelectron Spectroscopy (Elemental Composition) SAM->XPS Result1 Hydrophobicity/ Hydrophilicity ContactAngle->Result1 Provides Result2 Monolayer Thickness Ellipsometry->Result2 Provides Result3 Surface Uniformity and Defects AFM->Result3 Provides Result4 Chemical Composition and Bonding States XPS->Result4 Provides

Figure 3. Logical relationship of SAM characterization techniques.

Applications in Drug Development and Research

The ability to precisely control surface chemistry using N-MAPS SAMs opens up a wide range of applications for researchers, scientists, and drug development professionals:

  • Biosensor Platforms: The secondary amine group can be used to covalently immobilize enzymes, antibodies, or other biorecognition elements for the development of highly specific and sensitive biosensors.

  • Drug Delivery Systems: Surfaces of nanoparticles or implants can be functionalized with N-MAPS to control drug loading and release kinetics, or to attach targeting ligands for site-specific drug delivery.

  • Cell Culture Substrates: The controlled surface chemistry and charge provided by N-MAPS SAMs can be used to study cell adhesion, proliferation, and differentiation, providing valuable insights for tissue engineering and regenerative medicine.

  • Biocompatible Coatings: N-MAPS can be used as an adhesion promoter for subsequent polymer coatings on medical devices to improve their biocompatibility and reduce biofouling.

Conclusion

The formation of self-assembled monolayers of this compound provides a robust and versatile platform for surface engineering. By following detailed experimental protocols and employing a suite of surface characterization techniques, researchers can create well-defined, functional surfaces tailored for a wide array of applications in the life sciences. This guide serves as a foundational resource for professionals seeking to leverage the power of N-MAPS SAMs in their research and development endeavors.

References

Theoretical modeling of N-Methylaminopropyltrimethoxysilane surface interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Modeling of N-Methylaminopropyltrimethoxysilane Surface Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the surface interactions of this compound (MAPS). MAPS is an organofunctional alkoxysilane that plays a crucial role in surface modification and the promotion of adhesion between organic and inorganic materials. A thorough understanding of its interaction at the molecular level is paramount for the advancement of materials science and drug development applications.

Introduction to this compound (MAPS)

This compound (MAPS) is a versatile molecule used for creating self-assembled monolayers (SAMs) on various substrates. These SAMs can alter the surface properties of materials, such as wettability, adhesion, and biocompatibility. The key to its functionality lies in the dual nature of the molecule: a trimethoxysilane (B1233946) group that can form covalent bonds with inorganic surfaces (like silica (B1680970), metal oxides) and an N-methylaminopropyl group that can interact with organic materials or provide specific functional sites.

The formation of a durable and uniform MAPS layer is a complex process involving hydrolysis, condensation, and grafting to the surface. Theoretical modeling, in conjunction with experimental characterization, provides invaluable insights into these mechanisms, enabling the precise engineering of surface properties for specific applications.

Theoretical Modeling Approaches

Theoretical modeling provides a molecular-level understanding of the interactions governing the formation of MAPS films. Density Functional Theory (DFT) and Molecular Dynamics (MD) are two powerful computational methods employed for this purpose.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of MAPS, DFT is instrumental in:

  • Calculating Binding Energies: Determining the strength of the interaction between the MAPS molecule and the substrate surface. For instance, studies have calculated the binding energies for various hydrogen bonding interactions between aminosilanes and other molecules.[1]

  • Analyzing Intermolecular Interactions: Understanding the non-covalent interactions, such as hydrogen bonds (N-H···O, O-H···N), that play a significant role in the self-assembly process and the overall structure of the resulting film.[1][2] DFT calculations have shown that considering oligomers (dimers, trimers) of the silane (B1218182) molecules provides a more accurate description compared to monomer models, highlighting the importance of these intermolecular forces.[2]

  • Simulating Vibrational Spectra: Predicting infrared and Raman spectra that can be compared with experimental results to validate the theoretical models and aid in the interpretation of experimental data.[2]

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows for the study of the dynamic evolution of the system, providing insights into:

  • Film Formation Process: Simulating the deposition of silane molecules from a solution onto a substrate to observe the formation of the monolayer over time.[3][4] Reactive force fields (ReaxFF) are often used in these simulations to model the chemical reactions of hydrolysis and condensation.[3][4]

  • Influence of Molecular Structure: Investigating how factors like the length of the alkyl chain in the silane molecule affect the morphology and density of the resulting film.[3]

  • Interaction with Solvents: Understanding the role of the solvent in the hydrolysis and condensation reactions and the subsequent grafting process.[5]

The Surface Interaction Mechanism: A Step-by-Step Process

The formation of a MAPS monolayer on a hydroxylated surface, such as silica (SiO₂), is generally understood to occur in three main stages: hydrolysis, condensation, and grafting.

Hydrolysis

In the presence of water, the methoxy (B1213986) groups (-OCH₃) of the MAPS molecule are hydrolyzed to form silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acids or bases.[6][7] The hydrolysis can proceed in a stepwise manner, with one, two, or all three methoxy groups being replaced by hydroxyl groups.[8]

Condensation

The newly formed silanol groups are reactive and can condense with other silanol groups (either from other MAPS molecules or from the substrate surface) to form stable siloxane bridges (-Si-O-Si-).[7][9] Self-condensation between MAPS molecules can lead to the formation of oligomers in the solution before they attach to the surface.[7]

Grafting

The silanol groups of the hydrolyzed MAPS molecules react with the hydroxyl groups on the substrate surface to form covalent siloxane bonds, thus "grafting" the molecule to the surface. This process can occur through different grafting modes, including monodentate, bidentate, and tridentate attachments, depending on the number of siloxane bonds formed with the surface.[10]

Below is a diagram illustrating the overall workflow for studying MAPS surface interactions, from the initial hydrolysis and condensation in solution to the final characterization of the grafted film.

G Workflow for MAPS Surface Interaction Studies cluster_solution In Solution cluster_surface On Surface cluster_analysis Analysis MAPS This compound (MAPS) Hydrolysis Hydrolysis (Formation of Silanols) MAPS->Hydrolysis Condensation_sol Self-Condensation (Oligomer Formation) Hydrolysis->Condensation_sol Grafting Grafting to Surface (Covalent Bonding) Hydrolysis->Grafting Condensation_sol->Grafting Substrate Hydroxylated Substrate (e.g., Silica) Condensation_surf Surface Condensation (Cross-linking) Grafting->Condensation_surf DFT Theoretical Modeling (DFT) Grafting->DFT MD Theoretical Modeling (MD Simulation) Grafting->MD XPS Experimental Characterization (XPS) Condensation_surf->XPS AFM Experimental Characterization (AFM) Condensation_surf->AFM

Caption: Workflow for studying MAPS surface interactions.

The following diagram illustrates the key chemical reactions involved in the formation of a MAPS layer.

G Hydrolysis and Condensation of MAPS MAPS MAPS R-Si(OCH₃)₃ Hydrolyzed_MAPS Hydrolyzed MAPS R-Si(OH)₃ MAPS->Hydrolyzed_MAPS + 3H₂O H2O Water (H₂O) Methanol Methanol (CH₃OH) Hydrolyzed_MAPS->Methanol - 3CH₃OH Grafted_MAPS Grafted MAPS Substrate-O-Si(OH)₂-R Hydrolyzed_MAPS->Grafted_MAPS + Substrate-OH Substrate Substrate-OH Grafted_MAPS->H2O - H₂O Crosslinked_MAPS Cross-linked MAPS Substrate-O-Si(O-Si-R)-R Grafted_MAPS->Crosslinked_MAPS + Hydrolyzed MAPS Crosslinked_MAPS->H2O - H₂O

Caption: Hydrolysis and condensation reactions of MAPS.

Experimental Characterization Techniques

Experimental techniques are essential for validating theoretical models and providing quantitative data on the structure and composition of MAPS films. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are two of the most powerful surface-sensitive techniques for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical state of the elements within the top few nanometers of a surface.[11]

Experimental Protocol for XPS Analysis:
  • Substrate Preparation: Silicon wafers are commonly used as substrates. They are typically cleaned to remove organic contaminants and then treated to create a hydroxylated surface, for example, by using an oxygen plasma.[12]

  • Silanization: The cleaned substrates are immersed in a dilute solution of MAPS (e.g., 3 mM) in an anhydrous solvent like toluene. The deposition is carried out for a specific time (e.g., 6 hours) and at a controlled temperature (e.g., 25°C).[12]

  • Rinsing and Curing: After deposition, the substrates are rinsed with the solvent to remove any physisorbed molecules and then cured at an elevated temperature (e.g., 120°C) to promote further condensation and covalent bond formation.

  • XPS Measurement: The samples are introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Data Analysis: Survey scans are used to identify the elements present on the surface. High-resolution scans of specific elemental peaks (e.g., Si 2p, C 1s, O 1s, N 1s) are used to determine the chemical states and quantify the elemental composition.[12][13] The successful grafting of MAPS is confirmed by the appearance of the N 1s peak and an increase in the C 1s signal compared to the bare substrate.[12]

Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional images of the surface topography.[14] It is used to assess the morphology, roughness, and homogeneity of the MAPS film.

Experimental Protocol for AFM Analysis:
  • Sample Preparation: Samples are prepared using the same silanization procedure as for XPS.

  • AFM Imaging: The analysis is typically performed in oscillating (tapping) mode to minimize damage to the soft organic layer.[12] A sharp tip mounted on a flexible cantilever is scanned across the surface. The deflection or change in oscillation amplitude of the cantilever is monitored by a laser and photodiode system to create a topographical map of the surface.

  • Data Analysis: The AFM images are processed to measure the surface roughness (e.g., root mean square roughness, Rq, and average roughness, Ra).[12] The images can also reveal the presence of islands or aggregates due to the polymerization of the silane molecules.[12]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from theoretical and experimental studies of aminosilane (B1250345) surface interactions.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₉NO₃Si [15]
Molecular Weight 193.32 g/mol [15]
Boiling Point 106 °C at 30 mmHg [15]
Density 0.978 g/mL [15]

| Refractive Index | 1.4194 |[15] |

Table 2: Representative XPS Elemental Analysis of Aminosilane Films on Silicon

Element Bare Si Wafer (at. %) APTMS Coated Si Wafer (at. %)
Si 2p 35.5 28.1
O 1s 64.5 45.2
C 1s - 21.3
N 1s - 5.4

Data adapted from studies on similar aminosilanes like 3-aminopropyltrimethoxysilane (B80574) (APTMS).[16][17]

Table 3: Surface Roughness Data from AFM for Aminosilane Films

Surface Average Roughness (Ra) Reference
Uncoated Silicon Wafer 0.09 nm [12]
APTMS Coated Silicon Wafer 0.28 nm [12]

Data for 3-aminopropyltrimethoxysilane (APTMS), which is structurally similar to MAPS. The increased roughness indicates the formation of a silane layer with some degree of polymerization.[12]

Table 4: Calculated Binding Energies from DFT for Hydrogen Bonds in Aminosilane Systems

Interacting Molecules Hydrogen Bond Type Binding Energy (kcal/mol) Reference
Adrenaline - Trimethoxysilylpropylamine O-H···N -10.93 to -12.84 [1]
Adrenaline - Trimethoxysilylpropylamine N-H···O Lower than O-H···N [1]

These values, from a study on a similar aminosilane, illustrate the relative strengths of different non-covalent interactions that can occur during the self-assembly process.[1]

Conclusion

The interaction of this compound with surfaces is a multifaceted process that can be effectively studied through a synergistic combination of theoretical modeling and experimental characterization. DFT and MD simulations provide a fundamental understanding of the reaction mechanisms and film formation at the molecular level. Concurrently, XPS and AFM offer macroscopic and microscopic experimental data on the chemical composition and physical morphology of the resulting films. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals aiming to design and control surface properties for a wide range of applications, from advanced materials to novel drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for Surface Modification of Glass Slides with N-Methylaminopropyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of glass slides with organosilanes is a fundamental technique for creating functionalized surfaces in a variety of research and development applications, including microarrays, cell culture, biosensors, and drug delivery systems. N-Methylaminopropyltrimethoxysilane is a secondary amino-functional trialkoxy silane (B1218182) that covalently bonds to glass and other silica-based substrates. This modification introduces a secondary amine group to the surface, which can alter surface properties such as wettability and charge, and provide a reactive site for the subsequent immobilization of biomolecules, nanoparticles, or other chemical entities. This document provides a detailed protocol for the surface modification of glass slides with this compound, along with expected surface characteristics.

Data Presentation

The following table summarizes the expected quantitative data for the surface properties of glass slides before and after modification with this compound. These values are based on typical results reported for aminosilane-modified glass surfaces.

PropertyUntreated Glass Slide (After Piranha Cleaning)This compound Modified Glass SlideReference
Water Contact Angle ~5°~30°[1]
Surface Roughness (RMS) < 0.5 nm< 1.0 nm[2]

Experimental Protocols

This section details the methodology for the surface modification of glass slides with this compound. The protocol is divided into three main stages: cleaning and activation of the glass surface, silanization, and post-treatment.

Materials and Reagents
  • Glass microscope slides

  • This compound (≥97%)

  • Anhydrous Ethanol (B145695) (≥99.5%)

  • Deionized (DI) water

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Nitrogen gas (high purity)

  • Glass staining jars or beakers

  • Ultrasonic bath

  • Oven

Protocol 1: Cleaning and Activation of Glass Substrates

Thorough cleaning of the glass surface is critical to ensure the presence of sufficient hydroxyl (-OH) groups for a uniform and stable silane layer.

  • Place the glass slides in a glass rack and immerse them in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood with appropriate personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves). Always add the hydrogen peroxide to the sulfuric acid slowly.

  • Leave the slides in the piranha solution for 30-60 minutes at room temperature.[1]

  • Carefully remove the slides from the piranha solution and rinse them extensively with deionized water.

  • Place the slides in a beaker with deionized water and sonicate for 15 minutes in an ultrasonic bath.

  • Rinse the slides again with deionized water.

  • Dry the slides under a stream of high-purity nitrogen gas.

  • Place the cleaned and dried slides in an oven at 110°C for at least 30 minutes to ensure a completely dry surface. Use the slides immediately for the silanization step.

Protocol 2: Silanization with this compound

This protocol describes a solution-phase deposition method for applying this compound to the cleaned glass surface.

  • In a chemical fume hood, prepare a 1% (v/v) solution of this compound in anhydrous ethanol. For example, add 1 mL of this compound to 99 mL of anhydrous ethanol in a clean, dry glass container.

  • Immerse the cleaned and activated glass slides in the silane solution. Ensure the entire surface of each slide is covered.

  • Allow the slides to react for 2 hours at room temperature with gentle agitation. Alternatively, for a faster process, the slides can be dipped for a shorter duration (e.g., 10-30 seconds) followed by a curing step.[1]

  • After the reaction time, remove the slides from the silane solution.

Protocol 3: Post-Treatment and Curing

This stage is crucial for removing excess, non-covalently bound silane and for curing the silane layer.

  • Rinse the slides with anhydrous ethanol to remove any physisorbed silane molecules.

  • Perform a final rinse with deionized water.

  • Dry the slides thoroughly under a stream of nitrogen gas.

  • Cure the slides by baking them in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds with the glass surface and cross-linking within the silane layer.

  • Allow the slides to cool to room temperature in a desiccator to prevent moisture adsorption. The modified slides are now ready for use or storage in a clean, dry environment.

Mandatory Visualization

Chemical Pathway of this compound Reaction with Glass

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound (CH₃O)₃Si(CH₂)₃NHCH₃ HydrolyzedSilane Hydrolyzed Silane (HO)₃Si(CH₂)₃NHCH₃ Silane->HydrolyzedSilane Reaction with water Water Water (H₂O) Water->HydrolyzedSilane Methanol Methanol (CH₃OH) HydrolyzedSilane_ref Hydrolyzed Silane Glass Glass Surface (-Si-OH) ModifiedGlass Modified Glass Surface -Si-O-Si(CH₂)₃NHCH₃ Glass->ModifiedGlass Condensation WaterByproduct Water (H₂O) HydrolyzedSilane_ref->ModifiedGlass

Caption: Chemical pathway of this compound silanization on a glass surface.

Experimental Workflow

G cluster_prep Preparation cluster_silanization Silanization cluster_post Post-Treatment Start Start: Glass Slides Piranha Piranha Cleaning (30-60 min) Start->Piranha Rinse1 DI Water Rinse & Sonication (15 min) Piranha->Rinse1 Dry1 Nitrogen Dry & Oven Bake (110°C, 30 min) Rinse1->Dry1 Silanization Immerse in 1% Silane/Ethanol Solution (2 hours) Dry1->Silanization Rinse2 Ethanol & DI Water Rinse Silanization->Rinse2 Dry2 Nitrogen Dry Rinse2->Dry2 Cure Oven Cure (110°C, 30-60 min) Dry2->Cure End End: Functionalized Slides Cure->End

Caption: Experimental workflow for glass slide surface modification.

References

Application Notes and Protocols for N-Methylaminopropyltrimethoxysilane as an Adhesion Promoter for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Methylaminopropyltrimethoxysilane as an adhesion promoter for epoxy resins on various substrates. The information is intended to guide researchers in developing robust and durable adhesive bonds for a range of applications.

Introduction

This compound is a versatile organofunctional silane (B1218182) that acts as a coupling agent to enhance the adhesion between inorganic substrates and organic polymers, particularly epoxy resins. Its bifunctional nature allows it to form a durable chemical bridge at the interface, significantly improving the mechanical strength and long-term stability of the adhesive bond, especially under harsh environmental conditions. Silanes and silicones can modify the performance of epoxy resins by improving adhesion, controlling release, modifying rheology, and providing thermal stress relaxation[1].

The trimethoxysilyl group of the molecule hydrolyzes in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., glass, metal, silica) to form stable covalent Si-O-Substrate bonds. The secondary amine functionality in the organofunctional tail of the silane is reactive towards the epoxy resin, participating in the curing reaction and creating a covalent link with the polymer matrix[1]. This dual reactivity makes this compound an effective adhesion promoter[1].

Data Presentation

The following tables summarize quantitative data on the effect of aminosilane (B1250345) adhesion promoters on the performance of epoxy-based coatings. While specific data for this compound is limited in publicly available literature, the data for the closely related N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO) provides a strong indication of the expected performance improvements.

Table 1: Effect of Aminosilane (DAMO) Concentration on Interlaminar Adhesion and Shear Strength

DAMO Content (wt.%)Anti-Peeling Rate (APR) (%)Shear Strength (MPa)
0Regional Peeling0.07
1.24100-
1.97100-
2.21-0.29
2.45--

Data adapted from studies on N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, a close structural analog[2][3]. The anti-peeling rate indicates the percentage of the coating that remains adhered after a cross-cut and tape test[2][3].

Table 2: Tensile Properties of Silicone Tie-Coatings Modified with an Aminosilane (DAMO)

DAMO Content (wt.%)Elastic Modulus (MPa)Stress at 100% Elongation (MPa)Fracture Elongation (%)Fracture Strength (MPa)
00.850.521450.82
1.241.020.651651.05
1.971.150.781801.25
2.451.280.951501.18

Data from a study on N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, indicating that excessive silane concentration can negatively impact mechanical properties[3].

Experimental Protocols

The following protocols provide detailed methodologies for surface preparation, silane treatment, and adhesion testing.

Substrate Surface Preparation

Proper surface preparation is critical for achieving optimal adhesion. The substrate must be free of organic and inorganic contaminants.

Protocol for Metal Substrates (e.g., Steel, Aluminum):

  • Degreasing: Sonicate the substrates in a bath of acetone (B3395972) for 15-20 minutes to remove organic residues.

  • Rinsing: Rinse the substrates thoroughly with deionized water.

  • Acid Etching (Optional, for creating a more reactive surface): Immerse the substrates in a 5% (v/v) nitric acid solution for 2-5 minutes.

  • Final Rinse: Rinse the substrates again with deionized water and then with methanol (B129727).

  • Drying: Dry the substrates in an oven at 110°C for 15-20 minutes.

Protocol for Glass and Silica-Based Substrates:

  • Cleaning: Sonicate the substrates in a 2% aqueous solution of a laboratory detergent (e.g., Hellmanex III) for 20 minutes.

  • Rinsing: Rinse the substrates extensively with deionized water (10-15 times) until no foam is observed.

  • Final Rinse: Perform a final rinse with methanol.

  • Drying: Dry the substrates in an oven at 110°C for 15-20 minutes.

Silane Solution Preparation and Application

Materials:

  • This compound

  • Solvent: A 95:5 (v/v) mixture of ethanol (B145695) and deionized water is commonly used. Other options include methanol or isopropanol.

  • Acetic acid (optional, to adjust pH)

Protocol:

  • Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in the chosen solvent mixture.

  • Hydrolysis: Add the silane to the solvent and stir gently for 5-10 minutes to allow for hydrolysis of the methoxy (B1213986) groups. For aminosilanes, the pH is typically in the optimal range for hydrolysis, but it can be adjusted to 4.5-5.5 with acetic acid if needed.

  • Application:

    • Dipping: Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes.

    • Wiping/Brushing: Apply the solution uniformly onto the substrate surface with a lint-free cloth or brush.

  • Drying and Curing:

    • Remove the substrates from the solution and allow them to air dry for 5-10 minutes to evaporate the bulk of the solvent.

    • Cure the silane layer in an oven at 110°C for 10-15 minutes. This step promotes the condensation of silanol groups with the substrate surface and with each other.

Epoxy Resin Application

Materials:

  • Epoxy resin and corresponding hardener

  • This compound (can also be used as an additive)

Protocol:

  • Mixing: Prepare the epoxy resin and hardener according to the manufacturer's instructions.

  • Additive Incorporation (Optional): this compound can be added directly to the epoxy resin system, typically at a concentration of 1-2% of the total resin weight. If used as an additive, it is often added to the hardener component[4].

  • Application: Apply the epoxy resin mixture onto the silane-treated and cured substrate using the desired method (e.g., spin coating, doctor blading, or manual application).

  • Curing: Cure the epoxy resin as per the manufacturer's specifications (e.g., room temperature for 24 hours followed by a post-cure at an elevated temperature).

Adhesion Testing

3.4.1. Cross-Cut Adhesion Test (ASTM D3359)

This is a qualitative test for assessing the adhesion of a coating to a substrate.

Procedure:

  • Use a sharp utility knife or a specialized cross-hatch cutter to make a grid of cuts through the coating to the substrate.

  • Brush the area lightly to remove any detached flakes.

  • Firmly apply a specified pressure-sensitive tape over the grid and then remove it rapidly at a 180° angle.

  • Examine the grid area and rate the adhesion according to the ASTM scale (5B for no detachment to 0B for severe detachment).

3.4.2. Pull-Off Adhesion Test (ASTM D4541)

This is a quantitative test that measures the tensile stress required to detach the coating from the substrate.

Procedure:

  • Glue a loading fixture (dolly) to the surface of the cured epoxy coating using a strong adhesive.

  • Allow the adhesive to cure completely.

  • Attach a pull-off adhesion tester to the dolly.

  • Apply a tensile force perpendicular to the surface at a constant rate until the dolly is pulled off.

  • Record the force at which detachment occurs and the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface). The pull-off adhesion strength is calculated in MPa or psi.

Visualizations

Chemical Structure and Adhesion Mechanism

G cluster_silane This compound cluster_hydrolysis Hydrolysis cluster_interface Interface cluster_bonding Covalent Bonding silane CH3-NH-(CH2)3-Si(OCH3)3 silanol CH3-NH-(CH2)3-Si(OH)3 silane->silanol + 3H2O - 3CH3OH bonded_silane Substrate-O-Si-(CH2)3-NH-CH3 | Epoxy silanol->bonded_silane substrate Substrate-OH substrate->bonded_silane epoxy Epoxy Resin epoxy->bonded_silane G cluster_prep Substrate Preparation cluster_silane Silane Treatment cluster_epoxy Epoxy Application cluster_test Adhesion Testing degrease Degrease (e.g., Acetone) rinse1 Rinse (DI Water) degrease->rinse1 degrease->rinse1 dry1 Dry (110°C) rinse1->dry1 rinse1->dry1 prepare_sol Prepare 1-2% Silane Solution apply_silane Apply Silane (Dip/Wipe) dry1->apply_silane prepare_sol->apply_silane prepare_sol->apply_silane cure_silane Cure (110°C) apply_silane->cure_silane apply_silane->cure_silane mix_epoxy Mix Epoxy & Hardener apply_epoxy Apply Epoxy Coating cure_silane->apply_epoxy mix_epoxy->apply_epoxy mix_epoxy->apply_epoxy cure_epoxy Cure Epoxy apply_epoxy->cure_epoxy apply_epoxy->cure_epoxy cross_cut Cross-Cut Test (Qualitative) cure_epoxy->cross_cut pull_off Pull-Off Test (Quantitative) cure_epoxy->pull_off

References

Functionalization of Silica Nanoparticles with N-Methylaminopropyltrimethoxysilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of silica (B1680970) nanoparticles (SNPs) is a cornerstone technique for advancing nanomaterials in biomedical and drug delivery applications. The introduction of specific functional groups onto the nanoparticle surface allows for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes. N-Methylaminopropyltrimethoxysilane is a key reagent for introducing secondary amine groups, which provides a versatile platform for further bioconjugation. This document provides detailed protocols for the synthesis of silica nanoparticles, their subsequent surface modification with this compound, and methods for their characterization.

The secondary amine presented by this compound offers distinct advantages over primary amines (from common reagents like APTES), including different reactivity profiles for specific conjugation chemistries and potentially reduced non-specific protein adsorption, which can be beneficial for in vivo applications.[1]

Key Applications

Functionalization with this compound opens up a wide array of applications for silica nanoparticles, including:

  • Targeted Drug Delivery: The amine groups can be conjugated with targeting moieties such as antibodies or peptides to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Gene Delivery: The positively charged surface at physiological pH can facilitate the binding and condensation of negatively charged genetic material like siRNA and DNA for gene therapy applications.

  • Bioimaging: Fluorescent dyes and contrast agents can be attached to the amine-functionalized surface for in vitro and in vivo imaging and diagnostics.

  • Biocatalysis: Enzymes can be immobilized on the nanoparticle surface, leveraging the high surface area for enhanced catalytic activity and stability.

  • Sensing: The functionalized surface can be used to anchor sensing molecules for the detection of specific biomarkers.

Experimental Protocols

This section details the protocols for the synthesis of silica nanoparticles via the Stöber method and their subsequent surface functionalization with this compound.

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles. The size of the nanoparticles can be tuned by adjusting the concentrations of the reactants.[2]

Materials:

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol and deionized water.

  • Add the ammonium hydroxide solution to the ethanol/water mixture while stirring vigorously.

  • Add TEOS dropwise to the stirring solution.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.

  • Collect the silica nanoparticles by centrifugation.

  • Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted reagents.

  • Dry the purified silica nanoparticles in an oven at 60-80°C.

Protocol 2: Surface Functionalization with this compound

This protocol details the post-synthesis grafting of this compound onto the surface of the prepared silica nanoparticles. This procedure is an adaptation from protocols established for similar aminosilanes like APTMS.[3]

Materials:

  • Synthesized silica nanoparticles

  • This compound

  • Anhydrous toluene (B28343)

  • Ethanol

Procedure:

  • Disperse the dried silica nanoparticles in anhydrous toluene by sonication to achieve a homogeneous suspension.

  • Add this compound to the silica suspension. The amount of silane (B1218182) can be varied to control the grafting density.

  • Reflux the mixture at 110°C for 12-24 hours under a nitrogen atmosphere with continuous stirring.

  • After the reaction, allow the mixture to cool to room temperature.

  • Collect the functionalized silica nanoparticles by centrifugation.

  • Wash the particles thoroughly with toluene and ethanol to remove any unreacted silane.

  • Dry the this compound-functionalized silica nanoparticles under vacuum.

Characterization of Functionalized Silica Nanoparticles

Thorough characterization is crucial to confirm the successful functionalization and to understand the physicochemical properties of the modified nanoparticles.

Protocol 3: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the presence of the methylamino-propyl groups on the silica nanoparticle surface.

Procedure:

  • Lyophilize a small sample of both unmodified and functionalized silica nanoparticles.

  • Prepare KBr pellets of the dried samples or use an Attenuated Total Reflectance (ATR)-FTIR accessory.

  • Acquire the spectra in the range of 4000-400 cm⁻¹.

  • Look for characteristic peaks corresponding to C-H stretching (around 2800-3000 cm⁻¹) and N-H bending (around 1500-1600 cm⁻¹) in the functionalized sample, which would be absent in the unmodified silica.

Protocol 4: Thermogravimetric Analysis (TGA)

TGA is used to quantify the amount of organic material (N-Methylaminopropyl groups) grafted onto the silica surface.[4]

Procedure:

  • Place a known amount of the dried functionalized nanoparticle sample in a TGA crucible.

  • Heat the sample under a nitrogen atmosphere from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

  • The weight loss observed between 200°C and 600°C can be attributed to the decomposition of the grafted organic moieties.

Protocol 5: Dynamic Light Scattering (DLS) and Zeta Potential

DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles, while zeta potential measurement confirms the change in surface charge after functionalization.[3]

Procedure:

  • Disperse a small amount of the nanoparticle sample in deionized water or an appropriate buffer.

  • Perform DLS measurements to obtain the size distribution and polydispersity index (PDI).

  • Use the same sample to measure the zeta potential. A shift from a negative value for bare silica to a positive value for the amine-functionalized silica at neutral pH is expected.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of aminosilane-functionalized silica nanoparticles. Note that this data is representative of aminopropylsilane (B1237648) functionalization and may vary for this compound.

Table 1: Physicochemical Properties of Unmodified and Amine-Functionalized Silica Nanoparticles

ParameterUnmodified SNPsAmine-Functionalized SNPsReference
Hydrodynamic Diameter (nm) 105 ± 5110 ± 7[3]
Polydispersity Index (PDI) < 0.2< 0.25[3]
Zeta Potential (mV at pH 7.4) -25 ± 3+35 ± 4[3]
Surface Area (m²/g) 250220[4]

Table 2: Quantification of Amine Functionalization

MethodParameterValueReference
Thermogravimetric Analysis (TGA) Weight Loss (%)5 - 15[4]
Ninhydrin Assay Amine Density (amines/nm²)2 - 5[4]
Elemental Analysis Nitrogen Content (%)1 - 3[5]

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis and functionalization of silica nanoparticles is depicted below.

G cluster_synthesis Silica Nanoparticle Synthesis (Stöber Method) cluster_functionalization Surface Functionalization cluster_characterization Characterization s1 Mixing TEOS, Ethanol, Water, and Ammonia s2 Hydrolysis and Condensation (12-24h, RT) s1->s2 s3 Centrifugation and Washing s2->s3 s4 Drying (60-80°C) s3->s4 f1 Dispersion in Anhydrous Toluene s4->f1 Unmodified SNPs f2 Addition of This compound f1->f2 f3 Reflux (110°C, 12-24h) f2->f3 f4 Centrifugation and Washing f3->f4 f5 Drying (Vacuum) f4->f5 c1 FTIR f5->c1 Functionalized SNPs c2 TGA f5->c2 c3 DLS & Zeta Potential f5->c3 c4 SEM/TEM f5->c4

Figure 1: Experimental workflow for synthesis and functionalization.
Mechanism of Functionalization

The functionalization process involves the hydrolysis of the methoxy (B1213986) groups of this compound to form reactive silanol (B1196071) groups, which then condense with the silanol groups on the silica surface, forming stable siloxane bonds (Si-O-Si).

G cluster_surface Silica Nanoparticle Surface cluster_silane This compound cluster_functionalized Functionalized Surface SNP Si-OH Condensation Condensation - H2O Silane Si-(OCH3)3 | (CH2)3 | NH | CH3 Hydrolysis + H2O - CH3OH Intermediate Intermediate FunctionalizedSNP Si-O-Si-(CH2)3-NH-CH3 Condensation->FunctionalizedSNP Intermediate->Condensation

Figure 2: Reaction mechanism of surface functionalization.

References

Application Notes and Protocols for Silanization of Silicon Wafers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanization is a surface modification technique that involves the covalent bonding of organofunctional silane (B1218182) molecules to a surface.[1] For silicon wafers, which naturally possess a thin layer of silicon dioxide (SiO₂) with surface hydroxyl (-OH) groups, silanization is a crucial process to control surface properties.[1] This chemical modification allows for the precise tuning of wettability, biocompatibility, and chemical reactivity, making it an indispensable tool for a vast array of applications in research and drug development.[1][2] These applications include microfluidics, biosensors, cell adhesion studies, and the immobilization of biomolecules such as DNA and proteins.[1][3]

This document provides a comprehensive guide to the silanization of silicon wafers, detailing the underlying chemical principles, step-by-step experimental protocols for both liquid-phase and vapor-phase deposition, and expected quantitative outcomes.

Chemical Principles

The fundamental mechanism of silanization involves the reaction of a silane, typically an alkoxysilane or a chlorosilane, with the silanol (B1196071) groups present on the silicon wafer surface.[1] This reaction leads to the formation of stable siloxane (Si-O-Si) bonds, covalently attaching the silane to the surface.[1][4] The choice of the organofunctional group on the silane determines the final surface chemistry. For instance, using a silane with a terminal bromine group can create a reactive platform for the subsequent immobilization of various molecules.[5] The process is highly sensitive to parameters such as humidity, temperature, and the purity of the silane reagent.[3]

Experimental Protocols

Prior to silanization, it is imperative to thoroughly clean and activate the silicon wafer surface to ensure a high density of hydroxyl groups, which are the reactive sites for silane attachment.

Silicon Wafer Cleaning and Hydroxylation

A common and effective method for cleaning and hydroxylating silicon wafers is the use of a Piranha solution.

Materials:

  • Silicon wafers

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water

  • Nitrogen gas (high-purity)

  • Glass beakers

Protocol:

  • In a clean glass beaker within a fume hood, carefully and slowly add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Caution: This reaction is highly exothermic and the solution is extremely corrosive. Always add peroxide to acid. [5][6]

  • Immerse the silicon wafers in the freshly prepared Piranha solution.[5]

  • Heat the solution to 90-120°C for 30-60 minutes.[5]

  • Carefully remove the wafers from the Piranha solution and rinse them extensively with DI water.[5]

  • Dry the wafers under a stream of high-purity nitrogen gas.[5] The cleaned wafers should be used immediately for silanization to prevent atmospheric contamination.[7]

Silanization Methods

There are two primary methods for silanizing silicon wafers: liquid-phase deposition and vapor-phase deposition.

This method involves immersing the cleaned wafers in a solution containing the silane.

Materials:

  • Cleaned and hydroxylated silicon wafers

  • Anhydrous solvent (e.g., toluene)[5][6]

  • Organofunctional silane (e.g., 11-Bromoundecyltrimethoxysilane[5], 3-Cyanopropyldiisopropylchlorosilane[6])

  • Ethanol (B145695) or Isopropanol

  • Nitrogen gas

Protocol:

  • Prepare a 1-5% (v/v) solution of the desired silane in an anhydrous solvent in a clean, dry reaction vessel.[6] This should be done in an inert atmosphere (e.g., glovebox) if using highly moisture-sensitive silanes like chlorosilanes.[6]

  • Immerse the freshly cleaned and dried silicon wafers in the silane solution.[5][6]

  • Allow the reaction to proceed for 2-24 hours at room temperature.[5][7] The optimal reaction time will depend on the specific silane and desired surface coverage.

  • Remove the wafers from the silanization solution and rinse them sequentially with the anhydrous solvent (e.g., toluene) to remove any non-covalently bonded silane molecules.[5][6]

  • Follow with a rinse in a polar solvent like ethanol or isopropanol.[5][6]

  • Dry the wafers under a stream of nitrogen gas.[5][6]

  • Curing (Optional but Recommended): To enhance the stability of the silane layer, bake the wafers in an oven at 110-120°C for 30-60 minutes.[5][6]

Vapor-phase deposition is often preferred for achieving high-quality monolayers as it minimizes the formation of polymeric silane aggregates.[3][8]

Materials:

  • Cleaned and hydroxylated silicon wafers

  • Organofunctional silane (e.g., Trichloroperfluorooctyl silane[9])

  • Vacuum desiccator

  • Hotplate

  • Aluminum foil cap or small dish

Protocol:

  • Place the cleaned and dried silicon wafers inside a vacuum desiccator.[9]

  • In a small aluminum foil cap or dish, place a few drops of the silanizing agent.[9]

  • Place the cap/dish inside the desiccator, ensuring it is not in direct contact with the wafers.[9]

  • Evacuate the desiccator to allow the silane to vaporize and form a monolayer on the wafer surface.[9]

  • The deposition time can range from 10-30 minutes to several hours, depending on the silane and setup.[9][10]

  • After deposition, place the wafers on a hotplate in a fume hood at approximately 150°C for 10 minutes to cure the silane layer and evaporate any excess.[9]

Quantitative Data Summary

The success of the silanization process can be quantified by various surface analysis techniques. The following table summarizes typical quantitative data obtained from the characterization of silicon wafers before and after silanization.

ParameterBefore Silanization (Cleaned Wafer)After SilanizationCharacterization Technique
Water Contact Angle < 10° (Hydrophilic)[11]90° - 120° (Hydrophobic, depending on silane)[12]Goniometry
Layer Thickness Native Oxide Layer (~1-2 nm)Monolayer (~1-3 nm, silane dependent)[3][13]Ellipsometry, X-ray Reflectometry (XRR)[14]
Surface Roughness (RMS) < 0.5 nm< 1 nmAtomic Force Microscopy (AFM)[14]
Elemental Composition Si, OSi, O, C, N (and other elements from the silane)X-ray Photoelectron Spectroscopy (XPS)[15][16]
Areic Density of Silanes N/A2-4 molecules/nm²[16]Total Reflection X-ray Fluorescence (TXRF), XPS[16]

Diagrams

Experimental Workflow

G cluster_prep Wafer Preparation cluster_silanization Silanization cluster_post Post-Treatment cluster_characterization Characterization Wafer_Cleaning Silicon Wafer Cleaning (e.g., Acetone Sonication) Piranha_Treatment Piranha Solution Treatment (Hydroxylation) Wafer_Cleaning->Piranha_Treatment Rinsing_Drying DI Water Rinse & Nitrogen Dry Piranha_Treatment->Rinsing_Drying Liquid_Phase Liquid-Phase Deposition Rinsing_Drying->Liquid_Phase Option 1 Vapor_Phase Vapor-Phase Deposition Rinsing_Drying->Vapor_Phase Option 2 Post_Rinsing Solvent Rinsing Liquid_Phase->Post_Rinsing Curing Curing (Baking) Vapor_Phase->Curing Post_Rinsing->Curing Analysis Surface Analysis (Contact Angle, Ellipsometry, XPS, AFM) Curing->Analysis

Caption: Experimental workflow for the silanization of silicon wafers.

Chemical Pathway of Silanization

G cluster_surface Silicon Wafer Surface cluster_silane Alkoxysilane cluster_reaction Reaction cluster_result Silanized Surface Surface Si-OH  +  Si-OH  +  Si-OH Condensation Condensation Surface->Condensation Silane R-Si(OCH3)3 Hydrolysis Hydrolysis (with trace H2O) R-Si(OH)3 + 3CH3OH Silane->Hydrolysis Hydrolysis->Condensation Result Si-O-Si-R  +  Si-O-Si-R  +  Si-O-Si-R Condensation->Result

Caption: Chemical pathway of silanization on a silicon surface.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Non-uniform or Incomplete Coating - Inadequate surface cleaning and hydroxylation.[17] - Degraded or poor-quality silane.[17] - High humidity causing premature silane polymerization in solution.[17]- Ensure rigorous cleaning with fresh Piranha solution. - Use fresh, high-quality silane for each experiment.[17] - Perform liquid-phase silanization in a dry, inert atmosphere.
Thick, Hazy Film - Silane concentration is too high, leading to polymerization.[17] - Excessive water in the reaction.[8]- Reduce the silane concentration. - Use anhydrous solvents and perform the reaction under inert gas.
Poor Adhesion of Subsequent Layers - Silane layer is too thick, preventing functional groups from being accessible.[17] - Incomplete curing of the silane layer.- Optimize for a monolayer by reducing silane concentration and reaction time.[17] - Ensure adequate curing time and temperature.[17]

Disclaimer & Data Validity

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The experimental protocols and data presented are based on established methods and should be adapted and optimized for specific research applications.

References

Application Notes and Protocols for N-Methylaminopropyltrimethoxysilane in Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methylaminopropyltrimethoxysilane as a silane (B1218182) coupling agent in composite materials. Detailed experimental protocols and supporting technical information are included to facilitate its application in research and development.

Introduction to this compound

This compound (N-MAPTMS) is a bifunctional organosilane that acts as a molecular bridge between inorganic substrates and organic polymer matrices.[1] Its unique chemical structure allows it to form a durable, covalent link at the interface of these dissimilar materials, which would otherwise be a point of weakness.[2] This enhancement in interfacial adhesion is critical for improving the mechanical, thermal, and moisture resistance properties of composite materials.[3]

The trimethoxysilyl group at one end of the N-MAPTMS molecule hydrolyzes in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers such as silica, glass fibers, and metal oxides, forming stable siloxane bonds (Si-O-Si).[4][5] The N-methylaminopropyl group at the other end is designed to interact and react with the organic polymer matrix, such as epoxy, urethane, or acrylic resins.[1][3] This dual reactivity makes N-MAPTMS an effective adhesion promoter and coupling agent in a wide array of composite applications.[3]

Mechanism of Action

The fundamental role of this compound as a coupling agent involves a four-step mechanism at the interface between the inorganic filler and the polymer matrix:[5]

  • Hydrolysis: The three methoxy (B1213986) groups (-OCH3) on the silicon atom react with water to form silanol groups (-Si-OH) and methanol (B129727) as a byproduct. Water can be present on the filler surface, in the solvent, or from the atmosphere.[5]

  • Condensation: The newly formed silanol groups can condense with other silanols to form oligomeric siloxanes.[5]

  • Hydrogen Bonding: The silanol groups of the hydrolyzed or oligomerized silane form hydrogen bonds with the hydroxyl groups on the surface of the inorganic filler.[5]

  • Covalent Bond Formation: During drying or curing of the composite, a covalent linkage is formed between the silane and the filler surface with the removal of water. The organofunctional N-methylaminopropyl group is oriented away from the filler surface, ready to interact and form covalent bonds with the surrounding polymer matrix during the curing process.[5]

This chemical bridge effectively transfers stress from the flexible polymer matrix to the rigid filler, thereby enhancing the overall mechanical properties of the composite material.[4]

Data Presentation: Enhancement of Mechanical Properties

Mechanical PropertyUntreated Composite2% APTMS Treated CompositeImprovement (%)
Tensile Strength (MPa) 36.6952.2742.46%
Flexural Strength (MPa) 39.5064.2762.71%
Impact Strength (J/m) 191.98234.2122.00%

Data adapted from a study on PLA/PBAT/kenaf fiber composites. The improvements are attributed to the enhanced interfacial adhesion between the kenaf fibers and the polymer matrix provided by the APTMS coupling agent.

Mandatory Visualizations

Signaling Pathways and Mechanisms

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2 & 3: Condensation & H-Bonding cluster_bonding Step 4: Covalent Bonding N-MAPTMS This compound (C7H19NO3Si) Silanol Hydrolyzed N-MAPTMS (Silanol Intermediate) N-MAPTMS->Silanol + 3 H2O H2O Water Methanol Methanol (Byproduct) Silanol->Methanol - 3 CH3OH Filler Inorganic Filler Surface (-OH groups) Oligomer Siloxane Oligomers Silanol->Oligomer Condensation Interface Strong Covalent Interface (Filler-Silane-Polymer) Filler->Interface Si-O-Filler Bond Oligomer->Filler Hydrogen Bonding Polymer Polymer Matrix Polymer->Interface Amine-Polymer Reaction

Caption: Mechanism of this compound at the composite interface.

Experimental Workflows

G cluster_filler_treatment Filler Surface Treatment cluster_composite_fabrication Composite Fabrication Start Start: Untreated Filler Dispersion Disperse Filler in Solvent (e.g., Ethanol/Water) Start->Dispersion Silane_Addition Add N-MAPTMS Solution Dispersion->Silane_Addition Reaction Stir at Controlled Temperature and Time Silane_Addition->Reaction Washing Wash with Solvent (Centrifugation/Redispersion) Reaction->Washing Drying Dry Treated Filler Washing->Drying End_Treatment End: Surface-Treated Filler Drying->End_Treatment Start_Fab Start: Treated Filler & Polymer Resin Mixing Mix Treated Filler with Polymer Resin Start_Fab->Mixing Degassing Degas Mixture (Vacuum) Mixing->Degassing Curing_Agent Add Curing Agent Degassing->Curing_Agent Molding Pour into Mold Curing_Agent->Molding Curing Cure at Specified Temperature and Time Molding->Curing End_Fab End: Final Composite Material Curing->End_Fab G NMAPTMS This compound (Coupling Agent) ImprovedAdhesion Improved Interfacial Adhesion NMAPTMS->ImprovedAdhesion EfficientStress Efficient Stress Transfer ImprovedAdhesion->EfficientStress ReducedMoisture Reduced Moisture Absorption at Interface ImprovedAdhesion->ReducedMoisture EnhancedProperties Enhanced Composite Properties EfficientStress->EnhancedProperties ReducedMoisture->EnhancedProperties Mechanical Mechanical Strength (Tensile, Flexural, Impact) EnhancedProperties->Mechanical Thermal Thermal Stability EnhancedProperties->Thermal Durability Durability & Longevity EnhancedProperties->Durability

References

Application Notes and Protocols for Biomolecule Immobilization using N-Methylaminopropyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylaminopropyltrimethoxysilane (N-MAPS) is a versatile organosilane coupling agent crucial for the covalent immobilization of biomolecules onto a variety of substrates. Its unique structure, featuring a secondary amine and hydrolyzable methoxy (B1213986) groups, allows for the formation of stable, functionalized surfaces. This secondary amine provides a reactive site for crosslinking to proteins, DNA, and other biomolecules, while the trimethoxysilyl group enables strong covalent bonding to hydroxylated surfaces such as glass, silica, and silicon oxide. This process is fundamental in the development of biosensors, microarrays, and various diagnostic and drug delivery platforms.[1]

These application notes provide a comprehensive guide to utilizing this compound for biomolecule immobilization, including detailed experimental protocols, data presentation for surface characterization, and visual workflows to facilitate experimental design and execution. While specific data for this compound is emerging, the protocols and data presented are based on established methodologies for similar aminosilanes like (3-Aminopropyl)triethoxysilane (APTES) and serve as a robust starting point for optimization.

Data Presentation: Surface Characterization

The successful immobilization of biomolecules is critically dependent on the quality and characterization of the silanized surface. The following tables summarize typical quantitative data obtained during the surface modification process using aminosilanes. Researchers should aim to generate analogous data for their specific this compound-modified substrates.

Table 1: Typical Surface Properties after Aminosilane Functionalization

ParameterUntreated Substrate (e.g., Glass/SiO2)After N-MAPS Functionalization (Expected)Characterization TechniqueReference
Water Contact Angle< 20°50° - 70°Goniometry[2][3][4][5][3]
Surface Free EnergyHighLoweredGoniometry[2]
Layer ThicknessN/A5 - 20 ÅEllipsometry[6]
Surface Roughness (Ra)~0.1 - 0.3 nm~0.2 - 0.5 nmAtomic Force Microscopy (AFM)[7][7]

Table 2: Elemental Composition Analysis by X-ray Photoelectron Spectroscopy (XPS)

ElementUntreated Substrate (Atomic %)After N-MAPS Functionalization (Expected Atomic %)
Si (2p)~30-40%Increased relative to substrate Si
O (1s)~60-70%Slight Decrease
C (1s)Adventitious Carbon (<5%)Significant Increase
N (1s)Not Detected~2-8%[7][8][9][10][11]

Table 3: Spectroscopic Characterization of Surface Modification

TechniqueKey Spectral Features for N-MAPS Functionalization
FTIR Appearance of C-H stretching peaks (~2850-2950 cm⁻¹), N-H bending (~1560 cm⁻¹), and Si-O-Si stretching (~1000-1100 cm⁻¹).[12]
XPS Presence of N 1s peak (~400 eV) and high-resolution C 1s peaks corresponding to C-N, C-C, and C-Si bonds.[7][8][9][10][11]

Experimental Protocols

The following protocols provide a step-by-step guide for the immobilization of biomolecules using this compound. These are generalized procedures and may require optimization based on the substrate, biomolecule, and specific application.

Protocol 1: Substrate Cleaning and Activation

Thorough cleaning and hydroxylation of the substrate surface are critical for uniform silanization.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Detergent solution (e.g., 2% Alconox)

  • Deionized (DI) water

  • Ethanol (B145695), Acetone (B3395972) (ACS grade or higher)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Nitrogen gas stream

  • Oven or hot plate

Procedure:

  • Sonication: Sonicate substrates in a detergent solution for 15-20 minutes.

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Solvent Cleaning: Sonicate the substrates in acetone for 10-15 minutes, followed by sonication in ethanol for 10-15 minutes to remove organic residues.

  • Drying: Dry the substrates under a gentle stream of nitrogen gas.

  • Hydroxylation (Piranha Etch):

    • Carefully immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes in a fume hood.

    • Extensively rinse the substrates with DI water.

  • Final Drying: Dry the substrates under a nitrogen stream and then bake in an oven at 110-120°C for at least 30 minutes to remove any residual water. The substrates are now ready for silanization.

Protocol 2: Surface Silanization with this compound

This protocol describes the deposition of an N-MAPS layer on the cleaned and hydroxylated surface. This can be performed via solution-phase or vapor-phase deposition.

Method 2A: Solution-Phase Deposition

Materials:

  • Cleaned and hydroxylated substrates

  • This compound (N-MAPS)

  • Anhydrous toluene (B28343) or ethanol (solvent)

  • Reaction vessel with a moisture-free environment (e.g., desiccator or glove box)

  • Nitrogen gas stream

  • Oven

Procedure:

  • Prepare a 1-5% (v/v) solution of N-MAPS in anhydrous toluene or ethanol in a clean, dry reaction vessel.

  • Immerse the cleaned and hydroxylated substrates in the N-MAPS solution.

  • Incubate for 30-60 minutes at room temperature with gentle agitation. To promote a more uniform monolayer, incubation can be performed in a moisture-controlled environment.

  • Remove the substrates from the silane (B1218182) solution and rinse thoroughly with the anhydrous solvent (toluene or ethanol) to remove excess, unbound silane.

  • Dry the substrates under a stream of nitrogen gas.

  • Cure the silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds with the surface and cross-linking within the silane layer.

Method 2B: Vapor-Phase Deposition

Vapor-phase deposition often results in a more uniform and thinner silane layer.

Materials:

  • Cleaned and hydroxylated substrates

  • This compound (N-MAPS)

  • Vacuum desiccator

  • Small, open container for the silane

  • Vacuum pump

Procedure:

  • Place the cleaned and hydroxylated substrates in a vacuum desiccator.

  • Place a small, open container with a few drops of N-MAPS inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator to a pressure of <1 Torr.

  • Allow the deposition to proceed for 2-12 hours at room temperature.

  • Vent the desiccator with dry nitrogen gas.

  • Remove the substrates and bake at 110-120°C for 30-60 minutes to cure the silane layer.

Protocol 3: Biomolecule Immobilization via Glutaraldehyde (B144438) Crosslinking

Glutaraldehyde is a homobifunctional crosslinker that reacts with the secondary amine of N-MAPS and primary amines on the biomolecule (e.g., lysine (B10760008) residues in proteins).[13][14][15][16]

Materials:

  • N-MAPS functionalized substrates

  • Glutaraldehyde solution (e.g., 2.5% in phosphate-buffered saline, PBS, pH 7.4)

  • Biomolecule solution (e.g., protein, antibody) in a suitable buffer (e.g., PBS)

  • Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS or 1 M ethanolamine, pH 8.5)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

Procedure:

  • Activation with Glutaraldehyde:

    • Immerse the N-MAPS functionalized substrates in a 2.5% glutaraldehyde solution for 30-60 minutes at room temperature.

    • Rinse the substrates thoroughly with DI water and then with PBS.

  • Biomolecule Immobilization:

    • Immediately immerse the glutaraldehyde-activated substrates in the biomolecule solution. The optimal concentration of the biomolecule should be determined empirically.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the substrates from the biomolecule solution and wash extensively with PBST to remove non-covalently bound molecules.

    • Follow with a final rinse in PBS.

  • Blocking:

    • Immerse the substrates in a blocking solution for 30-60 minutes at room temperature to block any remaining active aldehyde groups and reduce non-specific binding in subsequent assays.

    • Rinse thoroughly with PBS and DI water.

  • Storage: Store the biomolecule-immobilized substrates in a suitable buffer at 4°C until use.

Mandatory Visualizations

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Silanization cluster_2 Step 3: Biomolecule Immobilization A Initial Substrate (e.g., Glass, SiO2) B Detergent & Solvent Cleaning (Sonication) A->B C Piranha Etching (Hydroxylation) B->C D Drying & Baking (110-120°C) C->D E N-MAPS Deposition (Solution or Vapor Phase) D->E Hydroxylated Surface F Rinsing & Drying E->F G Curing (110-120°C) F->G H Glutaraldehyde Activation G->H N-MAPS Functionalized Surface I Biomolecule Incubation H->I J Washing I->J K Blocking (e.g., BSA, Ethanolamine) J->K L Ready for Assay K->L Immobilized Biomolecule Surface

Caption: Workflow for biomolecule immobilization using this compound.

Caption: Chemical linkage pathway for biomolecule immobilization.

References

Application Notes and Protocols for Sol-Gel Synthesis of Hybrid Organic-Inorganic Materials with N-Methylaminopropyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hybrid organic-inorganic materials using N-Methylaminopropyltrimethoxysilane (MAPTMS) via the sol-gel method. The unique molecular structure of MAPTMS, featuring a secondary amine functional group and hydrolyzable methoxysilyl groups, allows for the creation of versatile materials with tunable properties, making them suitable for a wide range of applications, including surface modification, catalysis, and biomedical uses.

Introduction to Sol-Gel Synthesis with MAPTMS

The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. In the context of MAPTMS, the synthesis of hybrid organic-inorganic materials proceeds through two primary reactions: hydrolysis and condensation.

Initially, the methoxy (B1213986) groups (-OCH₃) of the MAPTMS molecule react with water in a hydrolysis step, replacing the methoxy groups with hydroxyl groups (-OH) to form silanols. These silanol (B1196071) groups are highly reactive and subsequently undergo condensation reactions with other silanol groups or unhydrolyzed methoxy groups to form siloxane bridges (Si-O-Si). This process results in the formation of a three-dimensional network where the organic N-methylaminopropyl groups are covalently integrated into the inorganic silica (B1680970) framework. The presence of the secondary amine group in the organic moiety can act as an internal catalyst for the hydrolysis and condensation reactions.

The properties of the final hybrid material, such as particle size, surface area, and porosity, are highly dependent on several experimental parameters, including the concentration of precursors, water-to-silane ratio, solvent, pH (catalyst), temperature, and aging time.

Key Applications

Hybrid materials synthesized with MAPTMS exhibit a unique combination of properties derived from both their organic and inorganic components. These properties make them valuable in various fields:

  • Surface Modification: The amine functionality allows for the modification of surfaces to alter properties like adhesion, wettability, and biocompatibility.

  • Coupling Agents: MAPTMS can act as a bridge between organic polymers and inorganic materials, enhancing the mechanical properties of composites.

  • Biomedical Applications: The ability to functionalize the surface with biomolecules makes these materials promising for drug delivery, biosensors, and tissue engineering.

  • Catalysis: The amine groups can act as basic catalysts or as anchoring sites for catalytic metal nanoparticles.

Experimental Protocols

Two primary protocols are presented here: the synthesis of MAPTMS-based hybrid nanoparticles and the surface functionalization of pre-synthesized silica nanoparticles with MAPTMS.

Protocol 1: Synthesis of MAPTMS-Silica Hybrid Nanoparticles via Co-condensation

This protocol describes the synthesis of hybrid nanoparticles where MAPTMS is co-condensed with a silica precursor, typically tetraethoxysilane (TEOS), to form a homogeneous organic-inorganic material.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if refluxing)

  • Temperature-controlled oil bath or heating mantle

  • Centrifuge

  • Sonication bath

  • Oven or vacuum oven for drying

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, prepare a solution of ethanol and deionized water. The molar ratio of water to the total silane (B1218182) precursors is a critical parameter and typically ranges from 2 to 50.

  • Dispersion of Precursors: While stirring vigorously, add TEOS and MAPTMS to the ethanol/water mixture. The molar ratio of MAPTMS to TEOS will determine the degree of organic functionalization in the final material.

  • Initiation of Hydrolysis and Condensation:

    • Base Catalysis (e.g., Stöber method for spherical particles): Add ammonium hydroxide solution dropwise to the reaction mixture. The amount of ammonia (B1221849) will influence the particle size and morphology.

    • Acid Catalysis: Add a dilute solution of an acid like HCl to catalyze the reaction. Acid catalysis generally leads to more linear polymer chains and can result in different morphologies.

  • Reaction: Allow the reaction to proceed at a controlled temperature (typically room temperature to 80°C) with continuous stirring for a period ranging from 2 to 24 hours. The reaction time will influence the extent of condensation and particle growth.

  • Purification: Collect the synthesized hybrid nanoparticles by centrifugation. To remove unreacted precursors, byproducts (methanol and ethanol), and the catalyst, wash the particles multiple times by resuspending them in ethanol followed by centrifugation. Repeat this washing step at least three times.

  • Drying: Dry the purified nanoparticles in an oven at 60-80°C or under vacuum at a similar temperature to obtain a fine powder.

Protocol 2: Surface Functionalization of Silica Nanoparticles with MAPTMS

This protocol outlines the procedure for grafting MAPTMS onto the surface of pre-synthesized silica nanoparticles. This method is often used to introduce specific surface functionalities to existing inorganic nanoparticles.

Materials:

  • Pre-synthesized silica nanoparticles

  • This compound (MAPTMS)

  • Anhydrous Toluene (B28343) or Ethanol

  • Triethylamine (optional, as a catalyst)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Temperature-controlled oil bath or heating mantle

  • Centrifuge

  • Sonication bath

  • Vacuum oven for drying

Procedure:

  • Preparation of Silica Nanoparticle Suspension: Disperse the dried, pre-synthesized silica nanoparticles in an anhydrous solvent (e.g., toluene or ethanol) in a round-bottom flask. Use sonication to ensure a homogeneous suspension and break up any agglomerates.

  • Addition of MAPTMS: Add the desired amount of MAPTMS to the silica nanoparticle suspension under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture. The amount of MAPTMS will determine the surface grafting density.

  • Catalysis (Optional): A small amount of a base catalyst, such as triethylamine, can be added to accelerate the grafting reaction.

  • Grafting Reaction: Heat the reaction mixture to reflux (the specific temperature depends on the solvent used, e.g., ~110°C for toluene) and maintain it under constant stirring for 12-24 hours.

  • Purification: After the reaction, allow the mixture to cool to room temperature. Collect the functionalized nanoparticles by centrifugation. Wash the particles thoroughly with the reaction solvent (e.g., toluene) and then with ethanol to remove any unreacted MAPTMS and the catalyst. Repeat the washing steps several times.

  • Drying: Dry the purified MAPTMS-functionalized silica nanoparticles under vacuum at 60-80°C.

Data Presentation

The properties of the synthesized hybrid materials are highly dependent on the synthesis conditions. The following tables summarize typical quantitative data that should be collected and can be expected.

Table 1: Synthesis Parameters for MAPTMS-Silica Hybrid Nanoparticles

ParameterProtocol 1 (Co-condensation)Protocol 2 (Surface Grafting)
MAPTMS:TEOS Molar Ratio Variable (e.g., 1:10 to 1:1)Not Applicable
Water:Silane Molar Ratio 4:1 to 50:1Not Applicable
Solvent Ethanol/WaterToluene or Ethanol
Catalyst NH₄OH or HClTriethylamine (optional)
Reaction Temperature (°C) 25 - 8080 - 110 (Reflux)
Reaction Time (hours) 2 - 2412 - 24
Post-synthesis Treatment Washing with EthanolWashing with Toluene and Ethanol

Table 2: Characterization Data of MAPTMS-Functionalized Silica Nanoparticles

PropertyUnmodified Silica NPsMAPTMS-Functionalized Silica NPs
Average Particle Size (DLS, nm) 100 - 500110 - 520
Zeta Potential (mV) at pH 7 -20 to -40+10 to +30
Surface Area (BET, m²/g) 100 - 40080 - 350
Pore Volume (cm³/g) 0.2 - 0.80.15 - 0.7
Amine Grafting Density (mmol/g) 00.5 - 2.0
Thermal Stability (TGA, Td5% °C) > 600250 - 350 (organic component)

Note: The values presented are typical ranges and will vary depending on the specific synthesis conditions.

Mandatory Visualizations

Sol-Gel Synthesis Workflow

The general workflow for the sol-gel synthesis of hybrid organic-inorganic materials using MAPTMS is depicted in the following diagram.

Sol_Gel_Workflow cluster_precursors Precursor Preparation cluster_reaction Sol-Gel Reaction cluster_processing Post-Processing cluster_characterization Material Characterization MAPTMS MAPTMS Mixing Mixing MAPTMS->Mixing TEOS TEOS TEOS->Mixing Solvent Solvent Solvent->Mixing Water Water Water->Mixing Catalyst Catalyst Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Condensation Condensation Hydrolysis->Condensation Aging Aging Condensation->Aging Purification Purification Aging->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization Sol_Gel_Reaction MAPTMS This compound R-Si(OCH₃)₃ Silanol Silanol Intermediate R-Si(OH)₃ MAPTMS->Silanol Hydrolysis (+ H₂O) Water Water H₂O Water->Silanol Methanol Methanol CH₃OH Siloxane_Bridge Siloxane Network ...-O-Si(R)-O-Si(R)-O-... Silanol->Siloxane_Bridge Condensation (- H₂O)

Application Notes and Protocols for Surface Treatment of Metal Oxides with N-Methylaminopropyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylaminopropyltrimethoxysilane (N-MAPTMS) is a bifunctional organosilane that serves as a versatile surface modifying agent for a variety of metal oxide substrates, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO). Its molecular structure features a trimethoxysilyl group that can form covalent bonds with the hydroxyl groups present on metal oxide surfaces, and a secondary amine group that provides a reactive site for further functionalization or improved adhesion to organic matrices. This dual functionality makes N-MAPTMS an effective coupling agent, adhesion promoter, and surface primer in applications ranging from drug delivery and diagnostics to advanced materials and coatings.

These application notes provide detailed protocols for the surface treatment of TiO₂, Al₂O₃, and ZnO with N-MAPTMS, along with expected characterization results and a summary of the anticipated effects on surface properties.

Mechanism of Action

The surface treatment of metal oxides with N-MAPTMS proceeds via a two-step mechanism. First, the methoxy (B1213986) groups of the silane (B1218182) hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups (-M-OH, where M is the metal) on the metal oxide surface, forming stable metalloxane bonds (M-O-Si) and releasing methanol (B129727) as a byproduct. The aminopropyl tail of the N-MAPTMS molecule is oriented away from the surface, modifying its chemical and physical properties.

Data Presentation: Expected Surface Property Changes

The following table summarizes the expected quantitative changes in surface properties of metal oxides after treatment with this compound. The data presented is based on studies of analogous aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), and serves as a predictive guide.

PropertyMetal OxideUntreated Surface (Typical Values)Expected Post-Treatment ValuesCharacterization Technique
Water Contact Angle (°) TiO₂, Al₂O₃, ZnO10 - 40 (Hydrophilic)60 - 90 (More Hydrophobic)Goniometry
Surface Free Energy (mN/m) TiO₂, Al₂O₃, ZnO40 - 6030 - 40Contact Angle Analysis
Adhesion Strength (MPa) Steel (as a proxy for metal oxide adhesion to coatings)Variable (e.g., 2-5 for an epoxy coating)>10 (with epoxy coating)Pull-off Test
Zeta Potential (mV) in neutral pH TiO₂, Al₂O₃, ZnONegativePositiveElectrophoretic Light Scattering
Silane Surface Coverage (molecules/nm²) Al₂O₃, TiO₂, ZnO02 - 8X-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

Protocol 1: Solution-Phase Deposition of this compound

This protocol describes a general method for the surface modification of metal oxide powders or flat substrates from a solution phase.

Materials:

  • This compound (≥97%)

  • Metal Oxide Substrate (e.g., TiO₂, Al₂O₃, or ZnO powder or wafers)

  • Anhydrous Toluene (B28343) or Ethanol (B145695) (ACS grade)

  • Deionized Water

  • Glacial Acetic Acid (for pH adjustment, optional)

  • Nitrogen gas (for inert atmosphere)

  • Beakers, magnetic stirrer, and stir bars

  • Ultrasonic bath

  • Centrifuge (for powders)

  • Oven

Procedure:

  • Substrate Preparation:

    • Powders: Dry the metal oxide powder in an oven at 110°C for at least 4 hours to remove adsorbed water.

    • Wafers/Flat Substrates: Clean the substrates by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrates under a stream of nitrogen and then in an oven at 110°C for 30 minutes.

  • Silanization Solution Preparation:

    • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol in a clean, dry beaker. For a 1% solution, add 1 mL of N-MAPTMS to 99 mL of solvent.

    • For aqueous-alcoholic solutions, a mixture of ethanol and water (e.g., 95:5 v/v) can be used. A small amount of acetic acid can be added to catalyze hydrolysis (to a pH of 4-5).

  • Surface Treatment:

    • Powders: Disperse the dried metal oxide powder in the silanization solution at a concentration of approximately 10 g/L. Sonicate the dispersion for 15 minutes to ensure homogeneity.

    • Wafers/Flat Substrates: Immerse the cleaned and dried substrates into the silanization solution.

    • Stir the solution (for powders) or keep the substrates immersed (for wafers) at room temperature for 2-24 hours under a nitrogen atmosphere to prevent premature polymerization of the silane in the presence of atmospheric moisture.

  • Washing and Curing:

    • Powders: After the reaction, centrifuge the powder to separate it from the solution. Wash the powder by re-dispersing it in fresh anhydrous solvent and centrifuging again. Repeat this washing step three times to remove any unreacted silane.

    • Wafers/Flat Substrates: Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove excess silane.

    • Dry the treated substrates (both powders and wafers) in an oven at 110°C for 1 hour to promote the condensation of the silanol groups and form a stable silane layer.

  • Storage:

    • Store the surface-modified metal oxides in a desiccator to prevent moisture adsorption.

Protocol 2: Vapor-Phase Deposition of this compound

Vapor-phase silanization is suitable for achieving a uniform monolayer coverage on flat or complex-shaped substrates.

Materials:

  • This compound (≥97%)

  • Metal Oxide Substrate

  • Vacuum oven or a vacuum desiccator

  • Schlenk flask or a similar reaction vessel

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Clean and dry the metal oxide substrates as described in Protocol 1.

    • It is crucial to have a hydroxylated surface for the reaction. A brief plasma treatment or piranha solution cleaning (with extreme caution) can be performed to increase the surface hydroxyl group density.

  • Vapor-Phase Silanization Setup:

    • Place the cleaned and dried substrates inside the vacuum oven or desiccator.

    • Place a small, open vial containing 1-2 mL of this compound in the chamber, ensuring it is not in direct contact with the substrates.

  • Reaction:

    • Evacuate the chamber to a pressure of <1 Torr.

    • Heat the chamber to 80-120°C. The elevated temperature will increase the vapor pressure of the silane and accelerate the surface reaction.

    • Allow the reaction to proceed for 2-12 hours.

  • Post-Treatment:

    • Turn off the heat and allow the chamber to cool to room temperature.

    • Vent the chamber with dry nitrogen gas.

    • Remove the substrates and sonicate them briefly in an anhydrous solvent (e.g., toluene or chloroform) to remove any physisorbed silane molecules.

    • Dry the substrates under a stream of nitrogen.

Characterization of Surface-Modified Metal Oxides

The success of the surface modification can be verified using various surface analysis techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the aminopropyl groups on the surface. Look for characteristic C-H stretching peaks around 2850-2950 cm⁻¹ and N-H bending vibrations around 1570 cm⁻¹. The formation of the Si-O-M bond can sometimes be observed as a broad peak in the 900-1100 cm⁻¹ region, often overlapping with the substrate's own absorptions.

  • X-ray Photoelectron Spectroscopy (XPS): To quantify the elemental composition of the surface. The presence of Si 2p, C 1s, and N 1s peaks confirms the grafting of the silane. High-resolution scans of the N 1s peak can provide information about the chemical state of the amine group.

  • Contact Angle Goniometry: To assess the change in surface wettability. A successful hydrophobic modification will result in an increase in the water contact angle.

  • Zeta Potential Measurement: To determine the change in surface charge. The amine groups will impart a positive charge to the surface in neutral or acidic aqueous solutions, leading to a positive zeta potential.

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto powdered samples. The weight loss between 200°C and 600°C under an inert atmosphere corresponds to the decomposition of the organic part of the silane.

Mandatory Visualizations

G cluster_solution Solution-Phase cluster_vapor Vapor-Phase sub_prep Substrate Preparation (Cleaning & Drying) treat Surface Treatment (Immersion/Dispersion) sub_prep->treat sil_sol Silanization Solution (N-MAPTMS in Solvent) sil_sol->treat wash Washing (Solvent Rinse) treat->wash cure Curing (110°C) wash->cure charac Characterization cure->charac sub_prep_v Substrate Preparation (Cleaning & Drying) treat_v Surface Reaction sub_prep_v->treat_v sil_vap Silane Vaporization (Heat & Vacuum) sil_vap->treat_v wash_v Post-Reaction Rinse treat_v->wash_v charac_v Characterization wash_v->charac_v

Caption: Experimental workflows for solution-phase and vapor-phase silanization.

G cluster_surface Metal Oxide Surface cluster_silane N-MAPTMS M1 M2 Si Si Ome1 OMe Si->Ome1 Ome2 OMe Si->Ome2 Ome3 OMe Si->Ome3 Propyl Propyl Chain Si->Propyl Amine N-Methyl Amine Propyl->Amine hydrolysis Hydrolysis (+ H₂O) silanol Silanol (-Si-(OH)₃) hydrolysis->silanol condensation Condensation (- MeOH) silanol->condensation surface_bond M-O-Si Bond condensation->surface_bond cluster_silane cluster_silane cluster_silane->hydrolysis cluster_surface cluster_surface cluster_surface->condensation

Caption: Reaction pathway for N-MAPTMS on a metal oxide surface.

Application Notes and Protocols for Hydrophobic Coatings Using N-Methylaminopropyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of hydrophobic coatings using N-Methylaminopropyltrimethoxysilane. This organosilane is utilized to modify surfaces, rendering them water-repellent, a critical attribute in various applications including biomedical devices, microfluidics, and specialized laboratory equipment.

Introduction

Quantitative Data

Quantitative data for the water contact angle of coatings prepared specifically with this compound is not available in the provided search results. For illustrative purposes, the following table presents data for a coating prepared with a similar silane (B1218182), Methyltrimethoxysilane (MTMS), in a composite with silica (B1680970) nanoparticles.

Silane UsedSubstrateApplication MethodWater Contact Angle (°)Reference
Methyltrimethoxysilane (MTMS) with Silica NanoparticlesGlassDip-coating132[1]
This compoundNot AvailableNot AvailableNot Available-

Experimental Protocols

The following are two primary protocols for the application of this compound to create hydrophobic surfaces: a solution deposition method and a vapor deposition method.

Protocol 1: Solution Deposition

This protocol describes the application of this compound from a solution phase.

Materials:

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)

  • Substrate (e.g., glass slides, silicon wafers)

  • Deionized water

  • Acetic acid (optional, for pH adjustment)

  • Beakers and other appropriate glassware

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

  • Oven or hot plate

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups, which are essential for the reaction.

    • Sonnicate the substrate in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of nitrogen or in an oven at 110°C for 1 hour.

    • For enhanced hydroxylation, the substrate can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Silane Solution Preparation:

    • Prepare a 1-5% (v/v) solution of this compound in the chosen anhydrous solvent in a clean, dry beaker.

    • For hydrolysis, a controlled amount of deionized water can be added to the solution. A common starting point is a 1:1 molar ratio of water to the methoxy (B1213986) groups of the silane.

    • The pH of the solution can be adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis.

  • Coating Application (Dip-Coating):

    • Immerse the cleaned and dried substrate into the silane solution for a predetermined time, typically ranging from 30 minutes to 2 hours.

    • Withdraw the substrate from the solution at a slow, constant speed to ensure a uniform coating.

    • Alternatively, the solution can be applied via spin-coating or spray-coating.

  • Curing:

    • After application, the coated substrate should be cured to promote the condensation reaction and covalent bonding to the surface.

    • A typical curing process involves heating the substrate in an oven at 110-120°C for 30-60 minutes.

  • Post-Treatment:

    • After curing, the substrate should be rinsed with the anhydrous solvent to remove any unbound silane molecules.

    • Dry the substrate with a nitrogen stream.

Protocol 2: Vapor Deposition

This protocol is suitable for creating a thin, uniform monolayer of the silane on the substrate.

Materials:

  • This compound

  • Substrate

  • Vacuum desiccator or a sealed chamber

  • Small vial or container for the silane

  • Vacuum pump

  • Oven

Procedure:

  • Substrate Preparation:

    • Prepare the substrate as described in Protocol 1, Step 1 to ensure a clean and hydroxylated surface.

  • Deposition Setup:

    • Place the cleaned and dried substrates in a vacuum desiccator or a sealed chamber.

    • Place a small, open vial containing a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.

  • Vapor Deposition:

    • Evacuate the chamber using a vacuum pump to a pressure of approximately 1-10 Torr.

    • The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 60-80°C) to increase the vapor pressure of the silane.

    • Allow the deposition to proceed for 2-12 hours.

  • Curing and Post-Treatment:

    • After deposition, vent the chamber and remove the substrates.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to covalently bond the silane to the surface.

    • Rinse the substrates with an anhydrous solvent to remove any physisorbed silane molecules and dry with a nitrogen stream.

Visualizations

The following diagrams illustrate the key processes involved in the preparation of hydrophobic coatings using this compound.

Hydrolysis_and_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane This compound (R-Si(OCH3)3) Silanol (B1196071) Silanol (R-Si(OH)3) Silane->Silanol + 3H2O Water Water (H2O) Methanol Methanol (CH3OH) Silanol->Methanol - 3CH3OH Coated_Substrate Hydrophobic Coated Substrate (Substrate-O-Si-R) Silanol->Coated_Substrate + Substrate-OH Hydroxylated_Substrate Hydroxylated Substrate (Substrate-OH) Water_Byproduct Water (H2O) Coated_Substrate->Water_Byproduct - H2O

Caption: Chemical pathway of silanization for hydrophobic coating.

Experimental_Workflow cluster_prep Preparation cluster_coating Coating Process cluster_post Post-Treatment cluster_char Characterization Substrate_Cleaning Substrate Cleaning (Sonication) Surface_Activation Surface Activation (e.g., Plasma Treatment) Substrate_Cleaning->Surface_Activation Application Application (Dip-coating or Vapor Deposition) Surface_Activation->Application Silane_Solution Silane Solution Preparation (1-5% in anhydrous solvent) Silane_Solution->Application Curing Curing (110-120°C) Application->Curing Rinsing Rinsing (Anhydrous Solvent) Curing->Rinsing Drying Drying (Nitrogen Stream) Rinsing->Drying Characterization Surface Characterization (e.g., Contact Angle Measurement) Drying->Characterization

Caption: General workflow for preparing hydrophobic coatings.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylaminopropyltrimethoxysilane Hydrolysis Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylaminopropyltrimethoxysilane. The following sections offer insights into controlling and monitoring its hydrolysis rate for consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is turning cloudy or forming a gel too quickly. What is happening and how can I prevent it?

A1: Rapid cloudiness or gelation indicates an uncontrolled and fast hydrolysis and condensation rate. The primary cause is often an excess of water or a suboptimal pH. This compound is an amino silane (B1218182), and the amino group can auto-catalyze hydrolysis, especially in the presence of sufficient water.[1][2]

Troubleshooting Steps:

  • Control Water Content: Ensure the amount of water is precisely controlled. The hydrolysis reaction consumes water, and an excess will accelerate the process.

  • Solvent Choice: Perform the hydrolysis in a co-solvent system, typically an alcohol like methanol (B129727) (since the leaving group is methoxy). This helps to control the reaction kinetics.

  • pH Adjustment: While the amino group provides a basic environment that catalyzes hydrolysis, you can gain more control by adjusting the initial pH. For a more controlled reaction, you can start with a slightly acidic to neutral pH and then shift it if needed.

  • Temperature Control: Hydrolysis is temperature-dependent.[2] Running the reaction at a lower temperature (e.g., room temperature or below) will slow down the rate of both hydrolysis and condensation.

Q2: How can I control the hydrolysis rate of this compound to achieve a stable solution of hydrolyzed silane?

A2: To achieve a stable solution of hydrolyzed this compound (silanols) and prevent premature condensation, a two-step pH adjustment method can be employed.

  • Initiate Hydrolysis: Start the hydrolysis in a neutral or slightly alkaline aqueous solution (pH 7-8). The inherent basicity of the amino group will facilitate the hydrolysis of the methoxy (B1213986) groups into silanol (B1196071) groups (Si-OH).

  • Arrest Condensation: Once the desired degree of hydrolysis is achieved, lower the pH of the solution to an acidic range (pH 3-5) by adding a suitable acid (e.g., acetic acid). Acidic conditions favor the stability of silanols and slow down the condensation reaction, which leads to the formation of siloxane (Si-O-Si) bonds and ultimately gelation.[1]

Q3: What factors have the most significant impact on the hydrolysis rate of this compound?

A3: The hydrolysis rate is primarily influenced by the following factors:

  • pH of the Solution: The hydrolysis of alkoxysilanes is slowest at a neutral pH and is catalyzed by both acids and bases.[2] For amino silanes, the amino group acts as an internal base catalyst.

  • Water Concentration: The molar ratio of water to the silane is a critical factor. A stoichiometric amount of water is required for complete hydrolysis, while an excess can lead to faster, less controlled reactions.

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster hydrolysis rate.[2]

  • Solvent: The type and concentration of the co-solvent (e.g., methanol, ethanol) can affect the solubility of the silane and the rate of reaction.

  • Silane Concentration: Higher concentrations of the silane can lead to a faster hydrolysis rate due to the increased probability of molecular collisions.[2]

Q4: How can I monitor the progress of the hydrolysis reaction in real-time?

A4: Spectroscopic techniques are highly effective for real-time monitoring of this compound hydrolysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for quantitatively tracking the disappearance of the parent trimethoxysilane (B1233946) and the appearance of hydrolyzed intermediates (monomers, dimers, etc.) and condensed species.[3][4][5][6] 1H NMR can be used to monitor the formation of methanol, a byproduct of the hydrolysis.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: ATR-FTIR can be used to monitor the reaction in-situ.[8][9][10] You can observe the decrease in the intensity of Si-O-CH3 vibrational bands and the appearance and increase of Si-OH and Si-O-Si bands.[8][9]

Data Presentation: Factors Influencing Hydrolysis Rate

The following table summarizes the qualitative effects of key experimental parameters on the hydrolysis rate of this compound. Quantitative rate constants are highly dependent on the specific reaction conditions and should be determined empirically using techniques like NMR or FTIR spectroscopy.

ParameterConditionEffect on Hydrolysis RateRationale
pH Acidic (pH < 7)IncreasedAcid catalysis of the hydrolysis reaction.
Neutral (pH ≈ 7)SlowestMinimal catalytic activity.
Basic (pH > 7)IncreasedBase catalysis; the amino group of the silane provides inherent basicity, leading to auto-catalysis.[1][2]
Temperature LowDecreasedReduced kinetic energy of reactants.
HighIncreasedIncreased kinetic energy leads to more frequent and energetic collisions.[2]
Water Concentration Low (Sub-stoichiometric)Decreased / IncompleteInsufficient water for complete reaction.
High (Excess)IncreasedHigher concentration of a key reactant accelerates the reaction.
Silane Concentration LowDecreasedLower probability of reactant interaction.
HighIncreasedHigher concentration drives the reaction forward.[2]

Experimental Protocols

Detailed Methodology for Monitoring Hydrolysis by 29Si NMR Spectroscopy

This protocol outlines the steps to quantitatively monitor the hydrolysis of this compound using 29Si NMR.

1. Materials and Equipment:

  • This compound

  • Deionized water (or D2O for 1H NMR monitoring)

  • Methanol (or deuterated methanol)

  • Buffer solutions (for pH control) or acid/base for pH adjustment

  • NMR spectrometer with a 29Si probe

  • NMR tubes

  • Micropipettes

  • Thermostatted reaction vessel (optional, for temperature control)

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen alcohol solvent (e.g., 10% v/v).

  • In a separate container, prepare the aqueous solution with the desired pH by using a buffer or by adding acid/base to deionized water.

  • To initiate the reaction, mix the silane stock solution with the aqueous solution in the desired molar ratio within the NMR tube or in a separate reaction vessel from which aliquots will be taken. Ensure rapid and thorough mixing.

3. NMR Data Acquisition:

  • Immediately after mixing, place the NMR tube in the spectrometer.

  • Acquire 29Si NMR spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate).

  • Use appropriate acquisition parameters for 29Si NMR, which may include a longer relaxation delay to ensure quantitative results. Gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).[6]

4. Data Analysis:

  • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

  • Identify the resonance peak corresponding to the unhydrolyzed this compound and the peaks corresponding to the various hydrolyzed and condensed species.

  • Integrate the area of each peak at each time point. The decrease in the integral of the starting material peak and the increase in the integrals of the product peaks will allow you to determine the reaction kinetics.

  • Plot the concentration of the starting material versus time to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Factors cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes pH pH Rate Hydrolysis Rate pH->Rate Temp Temperature Temp->Rate Water_Conc Water Concentration Water_Conc->Rate Silane_Conc Silane Concentration Silane_Conc->Rate Solvent Solvent Solvent->Rate Stability Solution Stability Rate->Stability

Caption: Factors influencing the hydrolysis rate and stability of this compound solutions.

Experimental_Workflow start Start: Prepare Reagents mix Mix Silane, Solvent, and Water (Controlled Conditions) start->mix monitor Monitor Reaction in Real-Time (e.g., NMR, FTIR) mix->monitor adjust Adjust pH to Stabilize (Optional) monitor->adjust If condensation is too fast analyze Analyze Kinetic Data monitor->analyze Reaction complete adjust->monitor end End: Characterized Solution analyze->end

Caption: Experimental workflow for controlling and monitoring the hydrolysis of this compound.

References

Optimizing N-Methylaminopropyltrimethoxysilane concentration for monolayer formation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N-Methylaminopropyltrimethoxysilane (N-MAPS) for the formation of high-quality self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound (N-MAPS) to form a monolayer?

A1: While the optimal concentration is system-dependent, a general starting point for N-MAPS in an anhydrous solvent like toluene (B28343) is a low millimolar (mM) concentration, typically in the range of 1-10 mM. Studies on similar aminosilanes have shown that low silane (B1218182) concentrations are crucial for forming uniform monolayers.[1] It is recommended to start with a concentration around 1-5 mM and adjust based on characterization results.

Q2: How does the number of methoxy (B1213986) groups in N-MAPS affect monolayer formation?

A2: N-MAPS is a trialkoxysilane, meaning it has three methoxy groups that can hydrolyze and form covalent bonds with the substrate and with each other. This trifunctionality can lead to a more cross-linked and stable monolayer compared to mono- or di-alkoxysilanes. However, it also increases the propensity for polymerization in solution and on the surface, which can result in the formation of aggregates and multilayers if not carefully controlled.

Q3: What is the role of water in the silanization process?

A3: A small amount of water is essential for the hydrolysis of the methoxy groups on the silane to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate surface to form stable siloxane (-Si-O-Si-) bonds. However, excess water in the bulk solution can lead to premature hydrolysis and polymerization of N-MAPS, resulting in the formation of polysiloxane aggregates that physisorb onto the surface rather than forming a covalent monolayer. Therefore, using an anhydrous solvent is critical to control the reaction at the substrate interface.

Q4: How can I tell if I have a monolayer or a multilayer?

A4: Several surface characterization techniques can help determine the thickness and quality of your N-MAPS film. Ellipsometry and Atomic Force Microscopy (AFM) are commonly used to measure the thickness of the deposited layer. A thickness corresponding to the approximate length of a single N-MAPS molecule (around 7-10 Å) is indicative of a monolayer. X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition and chemical states of the surface, which can also help infer the nature of the silane layer.[2]

Q5: What are the most critical factors for achieving a high-quality N-MAPS monolayer?

A5: The most critical factors include:

  • Substrate Cleanliness and Hydroxylation: The substrate must be scrupulously clean and have a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur.

  • Anhydrous Solvent: The use of a dry, anhydrous solvent is crucial to prevent premature polymerization of the silane in the solution.

  • Controlled Water: A trace amount of surface-adsorbed water on the substrate is necessary to initiate the hydrolysis reaction.

  • Optimized Silane Concentration: As discussed, a low concentration helps to favor monolayer formation over multilayer aggregation.

  • Reaction Time and Temperature: These parameters should be optimized to ensure complete monolayer formation without promoting excessive polymerization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Hazy or Visibly Uneven Coating 1. Polymerization of N-MAPS in solution due to excess moisture. 2. Particulate contamination on the substrate. 3. Inadequate rinsing after deposition.1. Use a fresh bottle of high-purity anhydrous solvent. Prepare the silane solution immediately before use. 2. Ensure the substrate is thoroughly cleaned and handled in a clean environment. Filter the silane solution if necessary. 3. After deposition, rinse the substrate thoroughly with fresh anhydrous solvent (e.g., toluene, then isopropanol) to remove any physisorbed material.
Poor Adhesion of Subsequent Layers 1. Incomplete or patchy N-MAPS monolayer. 2. Formation of a hydrophobic, cross-linked siloxane network that buries the amine functional groups.1. Increase the deposition time or slightly increase the N-MAPS concentration. Ensure the substrate is properly hydroxylated before deposition. 2. Characterize the surface to confirm the presence and accessibility of amine groups using techniques like XPS or contact angle measurements with a pH indicator.
High Water Contact Angle (Hydrophobic Surface) 1. Formation of a well-ordered, cross-linked monolayer where the propyl chains are oriented outwards. 2. Contamination of the surface after silanization.1. This can be an indication of a well-formed monolayer. The secondary amine group may not render the surface highly hydrophilic. 2. Ensure proper handling and storage of the modified substrate in a clean, dry environment (e.g., a desiccator).
Inconsistent Results Between Experiments 1. Variability in substrate cleaning and preparation. 2. Inconsistent moisture levels in the solvent or environment. 3. Degradation of the N-MAPS stock solution.1. Standardize the substrate cleaning protocol meticulously. 2. Perform the silanization in a controlled environment, such as a glove box with controlled humidity. 3. Store the N-MAPS stock solution under an inert atmosphere (e.g., argon or nitrogen) and use a fresh aliquot for each experiment.

Experimental Protocols

Protocol 1: Substrate Preparation (Silicon Wafer with Native Oxide)

This protocol describes a standard cleaning procedure to ensure a reactive, hydroxylated surface.

Materials:

  • Silicon wafers

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • High-purity nitrogen gas

Procedure:

  • Prepare Piranha Solution: In a clean glass container inside a fume hood, carefully and slowly add 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE).

  • Wafer Immersion: Immerse the silicon wafers in the freshly prepared Piranha solution for 15-30 minutes. This step removes organic residues and hydroxylates the surface.

  • Rinsing: Carefully remove the wafers and rinse them extensively with DI water.

  • Drying: Dry the wafers under a stream of high-purity nitrogen gas.

  • Immediate Use: The cleaned, hydroxylated wafers should be used immediately for the silanization step to prevent atmospheric contamination.

Protocol 2: this compound Monolayer Formation

This protocol details the formation of an N-MAPS self-assembled monolayer.

Materials:

  • Cleaned, hydroxylated silicon wafers

  • This compound (N-MAPS)

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Isopropanol (B130326)

  • High-purity nitrogen gas

Procedure:

  • Solution Preparation: Inside a glove box or under an inert atmosphere, prepare a 1-5 mM solution of N-MAPS in anhydrous toluene. The use of an anhydrous solvent is critical to prevent premature polymerization.

  • Wafer Immersion: Immerse the cleaned, hydroxylated silicon wafers in the N-MAPS solution for 1-2 hours at room temperature. The reaction vessel should be sealed to prevent exposure to atmospheric moisture.

  • Rinsing: After immersion, remove the wafers and rinse them sequentially with fresh anhydrous toluene and then isopropanol to remove any physisorbed silane molecules.

  • Drying: Dry the wafers under a stream of high-purity nitrogen gas.

  • Curing (Optional but Recommended): To promote the formation of a stable siloxane network, bake the wafers in an oven at 110-120°C for 30-60 minutes.

  • Storage: Store the modified wafers in a clean, dry environment, such as a desiccator.

Data Presentation

Table 1: Influence of N-MAPS Concentration on Monolayer Properties (Hypothetical Data for Guidance)

N-MAPS Concentration (mM)Ellipsometric Thickness (Å)Water Contact Angle (°)Surface Roughness (AFM, nm)
0.13 ± 145 ± 50.2
18 ± 260 ± 40.3
512 ± 362 ± 50.5
1025 ± 565 ± 61.2
50> 10070 ± 8> 5.0

Note: This table presents expected trends. Optimal values should be determined empirically.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment & Characterization prep1 Piranha Cleaning prep2 DI Water Rinse prep1->prep2 prep3 Nitrogen Dry prep2->prep3 sil1 Prepare N-MAPS Solution (1-5 mM in Anhydrous Toluene) prep3->sil1 sil2 Immerse Substrate (1-2 hours) sil1->sil2 sil3 Rinse (Toluene, IPA) sil2->sil3 sil4 Nitrogen Dry sil3->sil4 post1 Curing (110-120°C) sil4->post1 post2 Characterization (Ellipsometry, AFM, XPS) post1->post2

Caption: Experimental workflow for N-MAPS monolayer formation.

hydrolysis_condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation nmaps N-MAPS R-Si(OCH₃)₃ water H₂O silanol Silanol R-Si(OH)₃ nmaps->silanol + 3H₂O substrate Substrate-OH silanol->substrate Condensation silanol->substrate monolayer Covalent Monolayer Substrate-O-Si-R substrate->monolayer - H₂O

Caption: Hydrolysis and condensation of N-MAPS on a hydroxylated surface.

References

Technical Support Center: Preventing Nanopartikeln Aggregation During Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing nanoparticle aggregation during functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary driving forces behind nanoparticle aggregation during functionalization?

A1: Nanoparticle aggregation is primarily driven by the high surface energy of the particles. Nanoparticles have a large surface area-to-volume ratio, making them thermodynamically unstable. They tend to aggregate to reduce their overall surface energy. Other contributing factors include:

  • Van der Waals forces: These are attractive forces that exist between all molecules and particles.

  • Incorrect pH: If the pH of the solution is near the isoelectric point (IEP) of the nanoparticles, their surface charge will be close to zero, minimizing electrostatic repulsion and leading to aggregation.[1][2]

  • High Ionic Strength: High salt concentrations in the surrounding medium can compress the electrical double layer around the nanoparticles, which reduces the electrostatic repulsion between them.[2]

  • Incomplete Functionalization: Insufficient coverage of the nanoparticle surface with the functionalizing agent can leave exposed areas, allowing for direct particle-to-particle interactions and subsequent aggregation.[2]

Q2: What is the difference between electrostatic and steric stabilization for preventing aggregation?

A2: Electrostatic and steric stabilization are two common methods to counteract the attractive forces between nanoparticles.

  • Electrostatic Stabilization: This method relies on inducing a surface charge on the nanoparticles. When particles have a sufficiently high similar charge (either positive or negative), they will repel each other, preventing aggregation. The magnitude of this repulsive force is quantified by the zeta potential.[3]

  • Steric Stabilization: This involves attaching long-chain molecules, most commonly polymers like polyethylene (B3416737) glycol (PEG), to the surface of the nanoparticles. These molecules create a physical barrier that prevents the nanoparticles from getting close enough to each other to aggregate.[2][4]

Q3: How does pH influence nanoparticle stability during functionalization?

A3: The pH of the solution is a critical factor in controlling nanoparticle stability. It directly affects the surface charge of the nanoparticles and the functionalizing agent. For many nanoparticles, the surface charge is pH-dependent. At the isoelectric point (IEP), the net surface charge is zero, and electrostatic repulsion is minimal, leading to a high likelihood of aggregation. To maintain stability, the pH of the solution should be adjusted to be at least 2 pH units away from the IEP to ensure a sufficiently high surface charge.[2]

Q4: Can the choice of solvent affect nanoparticle aggregation?

A4: Yes, the solvent plays a crucial role in the stability of functionalized nanoparticles. An ideal solvent should be able to maintain the colloidal stability of the nanoparticles. In some cases, a co-solvent system may be necessary to improve the solubility of the functionalizing agent and facilitate its attachment to the nanoparticle surface. If nanoparticles are synthesized in one solvent and need to be transferred to another for an application, a gradual solvent exchange, for instance through dialysis, is recommended to avoid aggregation.[2][3]

Q5: What is a ligand exchange reaction and how can it be optimized to prevent aggregation?

A5: A ligand exchange reaction involves replacing the original capping ligands on a nanoparticle's surface with new functional ligands. This is a common method for functionalizing nanoparticles like quantum dots. To minimize aggregation during ligand exchange:

  • Choose a High-Affinity Ligand: The incoming ligand should have a strong affinity for the nanoparticle surface to efficiently displace the original ligands.

  • Optimize Ligand Concentration: An excess of the new ligand is often used to drive the reaction to completion. However, an excessively high concentration can sometimes lead to instability.

  • Control the Reaction Environment: Factors such as solvent, temperature, and pH must be carefully controlled to maintain colloidal stability throughout the exchange process.

Troubleshooting Guides

Issue 1: Immediate and Severe Aggregation Upon Addition of Functionalizing Agent
Potential Cause Suggested Solution
Incorrect pH / Proximity to Isoelectric Point (IEP) Before adding the functionalizing agent, measure the zeta potential of your nanoparticles at various pH values to determine the IEP. Adjust the pH of the nanoparticle suspension to be at least 2 pH units away from the IEP to ensure strong electrostatic repulsion.[2]
Rapid Change in Surface Charge Add the functionalizing agent dropwise while vigorously stirring the nanoparticle suspension. This allows for a more gradual change in surface charge, reducing the risk of instability.
Premature and Uncontrolled Hydrolysis of Silane (B1218182) Agents When using silane-based functionalizing agents (e.g., for silica (B1680970) or metal oxide nanoparticles), perform the reaction in an anhydrous solvent like dry ethanol (B145695) or toluene (B28343) to minimize water content and prevent premature hydrolysis and condensation in the bulk solution.[3]
High Concentration of Reagents Optimize the concentration of the functionalizing agent. Start with a concentration calculated to form a monolayer on the nanoparticle surface and then test concentrations above and below this value.[3]
Issue 2: Gradual Aggregation Observed During or After the Reaction
Potential Cause Suggested Solution
Incomplete Surface Coverage Increase the reaction time or temperature (within the stability limits of the nanoparticles) to ensure complete functionalization. A higher concentration of the functionalizing agent can also be tested.
Sub-optimal Ligand Density For steric stabilization, ensure sufficient density of the stabilizing agent (e.g., PEG). Insufficient coverage may not provide enough steric hindrance to prevent aggregation, especially in high ionic strength solutions.
Hydrolysis of Activated Esters (e.g., in EDC/NHS chemistry) Ensure that the NHS ester intermediate does not hydrolyze before reacting with the nanoparticle. Control the pH and temperature of the reaction. Use freshly prepared reagents.[5]
Issue 3: Aggregation During Purification/Washing Steps
Potential Cause Suggested Solution
High Centrifugation Forces High-speed centrifugation can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation. Use the minimum speed and time required to pellet the nanoparticles. Resuspend the pellet gently, using bath sonication if necessary.[1][3]
Solvent Shock During Washing If changing solvents is necessary during washing, perform a gradual solvent exchange. This can be done through dialysis or by sequential washing steps with increasing proportions of the new solvent.[1][3]
Inappropriate Resuspension Buffer Resuspend the purified functionalized nanoparticles in a buffer with an optimal pH and low ionic strength to maintain colloidal stability.[5]
Issue 4: Aggregation of Quantum Dots (QDs) During Functionalization
Potential Cause Suggested Solution
Loss of Capping Ligands Ensure that the capping ligands are not stripped off during the functionalization process. The choice of solvent and reagents is critical.
Improper Storage Do not freeze quantum dot solutions, as this can cause irreversible aggregation. Store at the recommended temperature, typically 4°C.[6]
Small Aggregates Present Before Use Before use, centrifuge the QD solution at a low speed (e.g., 2000 x g for 1 minute) to pellet any small aggregates. Carefully pipette the supernatant for your experiment.[6]

Data Presentation

Table 1: Zeta Potential and Colloidal Stability

Zeta Potential (mV)Stability Behavior
0 to ±10Rapid aggregation or flocculation
±10 to ±30Incipient instability
±30 to ±60Moderate stability
> ±60Excellent stability

Data compiled from multiple sources indicating general trends in colloidal stability based on zeta potential values.[3][7][8][9][10]

Table 2: Effect of PEG Molecular Weight on Hydrodynamic Diameter of Nanoparticles

Nanoparticle SystemPEG Molecular Weight (Da)Initial Hydrodynamic Diameter (nm)Final Hydrodynamic Diameter (nm)Reference
Gold Nanoparticles2,000~15~25[4]
Gold Nanoparticles5,000~15~35[4]
PLGA Nanoparticles2,000~109~120[11]
PLGA Nanoparticles5,000~109~135[11]

This table provides illustrative examples of how the hydrodynamic diameter of nanoparticles increases with the molecular weight of the grafted PEG chains. The exact increase will depend on the nanoparticle size, material, and PEG grafting density.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of Gold Nanoparticles (AuNPs) to Prevent Aggregation

This protocol describes the functionalization of citrate-stabilized gold nanoparticles with a thiol-terminated polyethylene glycol (mPEG-SH).

Materials:

  • Citrate-stabilized gold nanoparticle suspension

  • mPEG-SH solution (e.g., 1 mg/mL in deionized water)

  • Low ionic strength buffer (e.g., 2 mM sodium phosphate (B84403) buffer, pH 7.4)

  • Deionized water

Procedure:

  • Baseline Characterization: Measure the hydrodynamic diameter and zeta potential of the initial citrate-stabilized AuNPs using Dynamic Light Scattering (DLS) to establish a baseline.

  • pH Adjustment (Recommended): Adjust the pH of the AuNP suspension to be slightly basic (pH 8-9) to facilitate the ligand exchange reaction.

  • Slow Addition of mPEG-SH: While vigorously stirring the AuNP suspension, add the mPEG-SH solution dropwise over a period of 15-30 minutes. A molar excess of mPEG-SH is typically used.

  • Incubation: Allow the reaction to proceed for at least 4-6 hours at room temperature with continuous stirring to ensure complete ligand exchange.

  • Purification: a. Transfer the PEGylated AuNP solution to microcentrifuge tubes. b. Centrifuge the solution to pellet the nanoparticles. The optimal centrifugation speed and time must be determined empirically to avoid irreversible aggregation (e.g., start with 8,000 x g for 20 minutes).[12] c. Carefully remove the supernatant containing excess, unreacted mPEG-SH. d. Resuspend the nanoparticle pellet in a low ionic strength buffer. Gentle bath sonication can be used to aid redispersion. e. Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess reagents.

  • Final Characterization: Measure the hydrodynamic diameter and zeta potential of the purified PEGylated AuNPs using DLS. A successful PEGylation is indicated by an increase in the hydrodynamic diameter and a zeta potential closer to neutral.

Protocol 2: General Procedure for Silanization of Silica Nanoparticles

This protocol outlines the functionalization of silica nanoparticles with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), in an anhydrous solvent to prevent aggregation.

Materials:

  • Silica nanoparticles

  • Anhydrous ethanol or toluene

  • (3-aminopropyl)triethoxysilane (APTES)

  • Acetic acid (for pH adjustment if needed)

Procedure:

  • Nanoparticle Dispersion: Disperse the silica nanoparticles in anhydrous ethanol. Use bath sonication to ensure a uniform dispersion.

  • Addition of Silane: While stirring the nanoparticle suspension, add the desired amount of APTES. The optimal concentration depends on the surface area of the nanoparticles and should be determined experimentally.

  • Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 60-70°C) for several hours (e.g., 4-12 hours) with continuous stirring.[13]

  • Purification: a. Cool the reaction mixture to room temperature. b. Separate the functionalized nanoparticles by centrifugation. Use the minimum speed and time necessary to form a pellet. c. Carefully decant the supernatant. d. Resuspend the nanoparticle pellet in fresh anhydrous ethanol and sonicate briefly to redisperse. e. Repeat the centrifugation and resuspension steps 2-3 times to remove any unreacted silane and byproducts.[1]

  • Characterization: After the final wash, resuspend the nanoparticles in the desired storage buffer. Characterize the functionalized nanoparticles using techniques such as DLS, zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to confirm successful functionalization and assess colloidal stability.

Protocol 3: Determination of the Isoelectric Point (IEP) of Nanoparticles

Materials:

  • Nanoparticle suspension

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability

Procedure:

  • Sample Preparation: Prepare a series of nanoparticle suspensions at different pH values. For each sample, dilute an aliquot of the stock nanoparticle dispersion in deionized water to a concentration suitable for the DLS instrument.

  • pH Adjustment: Adjust the pH of each sample to a specific value within a desired range (e.g., from pH 3 to pH 11 in increments of 1 pH unit) using the 0.1 M HCl and 0.1 M NaOH solutions.

  • Equilibration: Allow the samples to equilibrate for at least 15 minutes at a constant temperature (e.g., 25°C).

  • Zeta Potential Measurement: Measure the zeta potential of each sample using the DLS instrument. Perform at least three measurements per sample and calculate the average.

  • Data Analysis: Plot the average zeta potential as a function of pH. The isoelectric point is the pH at which the zeta potential is zero.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_func Functionalization cluster_purify Purification cluster_final Final Product NP_Suspension Nanoparticle Suspension Characterization1 Baseline Characterization (DLS, Zeta Potential) NP_Suspension->Characterization1 pH_Adjust pH Adjustment (optional) Characterization1->pH_Adjust Add_Ligand Slow, Dropwise Addition of Functionalizing Agent (with stirring) pH_Adjust->Add_Ligand Incubation Incubation (Time, Temperature) Add_Ligand->Incubation Centrifugation1 Centrifugation Incubation->Centrifugation1 Resuspension1 Resuspension in Buffer Centrifugation1->Resuspension1 Washing Repeat Washing Steps (2-3 times) Resuspension1->Washing Characterization2 Final Characterization (DLS, Zeta Potential) Washing->Characterization2 Stable_NPs Stable Functionalized Nanoparticles Characterization2->Stable_NPs

Caption: A generalized experimental workflow for nanoparticle functionalization.

Troubleshooting_Logic cluster_solutions_immediate Immediate Aggregation Solutions cluster_solutions_gradual Gradual Aggregation Solutions cluster_solutions_purification Purification Aggregation Solutions Aggregation Aggregation Observed? When When does aggregation occur? Aggregation->When Immediate Immediately upon adding agent When->Immediate Immediately During_Reaction During reaction or over time When->During_Reaction Gradually During_Purification During purification/ washing When->During_Purification Purification Sol_pH Adjust pH away from IEP Immediate->Sol_pH Sol_Slow_Add Slow, dropwise addition Immediate->Sol_Slow_Add Sol_Anhydrous Use anhydrous solvent (for silanes) Immediate->Sol_Anhydrous Sol_Time_Temp Increase reaction time/temp During_Reaction->Sol_Time_Temp Sol_Concentration Optimize ligand concentration During_Reaction->Sol_Concentration Sol_Steric Ensure sufficient steric hindrance During_Reaction->Sol_Steric Sol_Centrifuge Optimize centrifugation (speed/time) During_Purification->Sol_Centrifuge Sol_Resuspend Gentle resuspension (e.g., bath sonication) During_Purification->Sol_Resuspend Sol_Solvent_Ex Gradual solvent exchange During_Purification->Sol_Solvent_Ex Stable_NPs Stable Functionalized Nanoparticles

Caption: A logical diagram for troubleshooting nanoparticle aggregation.

References

Troubleshooting poor adhesion of N-Methylaminopropyltrimethoxysilane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylaminopropyltrimethoxysilane coatings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound coating is peeling or delaminating from the substrate. What are the common causes and solutions?

A1: Poor adhesion is a frequent issue and can stem from several factors throughout the coating process. The primary areas to investigate are substrate preparation, silane (B1218182) solution quality, deposition parameters, and the curing process.

Troubleshooting Steps:

  • Inadequate Substrate Cleaning: The substrate must be meticulously clean to ensure hydroxyl groups are available for the silane to bond with. Any organic residues or contaminants will hinder adhesion.[1]

    • Solution: Implement a rigorous, multi-step cleaning protocol. A recommended procedure for glass or silicon substrates involves sonication in a series of solvents like acetone (B3395972) and ethanol (B145695), followed by a thorough rinse with deionized water. For a more activated surface, a piranha solution treatment can be used, but with extreme caution.[2]

  • Poor Silane Solution Quality: this compound is sensitive to moisture and can hydrolyze and self-condense in solution before it has a chance to bond to the substrate.[3] This leads to the formation of polysiloxane aggregates that deposit on the surface as a weakly bound film.

    • Solution: Always use a freshly prepared silane solution in an anhydrous solvent. Work in a low-humidity environment, such as a glove box, if possible.

  • Incorrect Deposition Parameters: The concentration of the silane, deposition time, and temperature all play a crucial role in forming a uniform, adherent layer.

    • Solution: Optimize the silane concentration. A high concentration can lead to the formation of thick, weak multilayers instead of a robust monolayer. Start with a low concentration (e.g., 1-2% v/v) and adjust as needed. Deposition time should also be optimized; longer times may not always result in better adhesion and can lead to thicker, less stable films.

  • Insufficient Curing: Curing is essential for the formation of stable covalent bonds between the silane and the substrate and for cross-linking within the silane layer.

    • Solution: Ensure that the coated substrate is properly cured. A typical curing process involves heating in an oven. The temperature and duration will depend on the substrate and the desired film properties.

Q2: The silane coating appears hazy, cloudy, or non-uniform. What could be the problem?

A2: A hazy or uneven appearance is often due to the uncontrolled polymerization of the silane in the solution or on the surface.

Troubleshooting Steps:

  • High Silane Concentration: As mentioned previously, an overly concentrated solution can lead to the formation of aggregates.

    • Solution: Reduce the concentration of this compound in your deposition solution.

  • Presence of Water in Solvent: Water in the solvent will cause the silane to hydrolyze and polymerize prematurely.

    • Solution: Use high-purity, anhydrous solvents for preparing your silane solution.

  • Inadequate Rinsing: Failure to thoroughly rinse the substrate after deposition can leave behind excess, unbound silane which can result in a cloudy appearance.

    • Solution: Implement a gentle but thorough rinsing step with a fresh, anhydrous solvent immediately after removing the substrate from the silane solution.

Q3: How does pH affect the adhesion of this compound coatings?

A3: The pH of the silane solution significantly influences the rates of hydrolysis and condensation, which are the two key reactions in the formation of the silane layer. For aminosilanes, the amine group can also play a role in catalyzing these reactions. While optimal pH can vary depending on the specific silane and substrate, a slightly acidic to neutral pH is often a good starting point for controlled hydrolysis and condensation.

Data Presentation

Table 1: Typical Process Parameters for this compound Coatings

ParameterRecommended RangeSubstrate ExamplesNotes
Silane Concentration 0.5 - 2.0% (v/v) in solventGlass, Silicon, AluminumHigher concentrations can lead to multilayers and reduced adhesion. For epoxy adhesion promotion, concentrations around 0.7 wt% have been found to be effective for similar aminosilanes.[4]
Solvent Anhydrous Toluene (B28343), Ethanol, AcetoneGlass, Silicon, AluminumThe choice of solvent can influence the hydrolysis rate and film morphology.
Deposition Time 30 seconds - 2 hoursGlass, Silicon, AluminumShorter times are often sufficient for monolayer formation.[2]
Deposition Temperature Room Temperature (20-25 °C)Glass, Silicon, AluminumHigher temperatures can accelerate the reaction but may also increase aggregation.
Curing Temperature 100 - 120 °CGlass, Silicon, AluminumCuring is crucial for forming stable siloxane bonds.
Curing Time 30 - 60 minutesGlass, Silicon, AluminumEnsure complete solvent evaporation before high-temperature curing.

Table 2: Surface Properties of this compound Coatings

PropertyTypical ValueSubstrateMeasurement Technique
Critical Surface Tension (γc) 31 mN/mTreated SurfacesNot Specified
Water Contact Angle Varies (hydrophilic to moderately hydrophobic)Glass, Silicon, AluminumGoniometry
Film Thickness Monolayer to several nanometersSiliconEllipsometry, AFM
Surface Roughness (Ra) < 1 nm (for uniform monolayers)SiliconAFM

Experimental Protocols

Protocol 1: Surface Preparation of Glass or Silicon Substrates

This protocol describes a standard procedure for cleaning glass or silicon substrates to ensure a reactive surface for silanization.

Materials:

  • Glass slides or silicon wafers

  • Acetone (ACS grade)

  • Ethanol (ACS grade)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Sonicator

  • (Optional) Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

Procedure:

  • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Sonicate the substrates in ethanol for 15 minutes.

  • Rinse the substrates again thoroughly with DI water.

  • (Optional, for highly activated surfaces) In a designated fume hood with appropriate personal protective equipment, immerse the substrates in freshly prepared Piranha solution for 30-60 minutes. WARNING: Piranha solution is extremely corrosive and reactive.

  • Carefully remove the substrates from the Piranha solution and rinse extensively with DI water.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for the silanization process.

Protocol 2: Solution-Phase Deposition of this compound

This protocol outlines a common method for depositing a silane layer from a solution.

Materials:

  • Cleaned substrates (from Protocol 1)

  • This compound (≥97% purity)

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Reaction vessel (e.g., Coplin jar)

  • Oven

Procedure:

  • In a clean, dry reaction vessel, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • Immerse the cleaned and dried substrates into the silane solution.

  • Allow the deposition to proceed at room temperature for 30 minutes.

  • Gently remove the substrates from the solution.

  • Rinse the substrates thoroughly with fresh anhydrous toluene to remove any unbound silane.

  • Dry the substrates under a stream of nitrogen gas.

  • Cure the coated substrates in an oven at 110°C for 45 minutes.

  • Allow the substrates to cool to room temperature before use.

Mandatory Visualizations

Troubleshooting_Poor_Adhesion Start Poor Adhesion Observed (Peeling, Delamination) Substrate_Prep Investigate Substrate Preparation Start->Substrate_Prep Solution_Quality Assess Silane Solution Quality Start->Solution_Quality Deposition_Params Review Deposition Parameters Start->Deposition_Params Curing_Process Check Curing Process Start->Curing_Process Cleanliness Is substrate scrupulously clean? Substrate_Prep->Cleanliness Fresh_Solution Was a fresh, anhydrous solution used? Solution_Quality->Fresh_Solution Concentration Is silane concentration optimized (1-2%)? Deposition_Params->Concentration Curing_Done Was the coating properly cured? Curing_Process->Curing_Done Cleanliness->Solution_Quality Yes Implement_Cleaning Implement rigorous cleaning protocol Cleanliness->Implement_Cleaning No Fresh_Solution->Deposition_Params Yes Use_Fresh Prepare fresh solution in anhydrous solvent Fresh_Solution->Use_Fresh No Concentration->Curing_Process Yes Adjust_Conc Adjust concentration; start with 1% Concentration->Adjust_Conc No Cure_Properly Cure at 110-120°C for 30-60 min Curing_Done->Cure_Properly No Success Adhesion Improved Curing_Done->Success Yes Implement_Cleaning->Success Use_Fresh->Success Adjust_Conc->Success Cure_Properly->Success

Caption: Troubleshooting workflow for poor this compound adhesion.

Silane_Adhesion_Mechanism cluster_Solution In Solution cluster_Surface On Substrate Surface Silane This compound H₃CO-Si(CH₃)(CH₂)₃NHCH₃ OCH₃ Hydrolysis Hydrolysis (+H₂O) HO-Si(CH₃)(CH₂)₃NHCH₃ OH Silane->Hydrolysis -OCH₃ → -OH Condensation Condensation Substrate-O-Si(CH₃)(CH₂)₃NHCH₃ Hydrolysis->Condensation Forms covalent bond with substrate Substrate Substrate (e.g., Glass, SiO₂) with Surface -OH groups Substrate->Condensation Crosslinking Cross-linking -Si-O-Si- bonds Condensation->Crosslinking Forms stable film

Caption: Simplified mechanism of this compound adhesion to a hydroxylated surface.

References

Technical Support Center: N-Methylaminopropyltrimethoxysilane (MAPTMS) Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with N-Methylaminopropyltrimethoxysilane (MAPTMS). It addresses common challenges and questions related to the critical role of pH in the deposition process.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of the silane (B1218182) solution so important for MAPTMS deposition?

The pH of the aqueous solution is a critical parameter because it directly controls the kinetics of the two fundamental reactions involved in silanization: hydrolysis and condensation.[1][2] The balance between these two reaction rates determines the chemical species present in the solution, the stability of the solution over time, and ultimately, the structure, uniformity, and adhesive properties of the deposited film.[3]

Q2: What are the key chemical reactions involved in MAPTMS deposition?

The deposition process occurs in two main stages:

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom of MAPTMS react with water to form reactive silanol (B1196071) groups (Si-OH). This reaction also produces methanol (B129727) as a byproduct.[4][5]

  • Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:

    • With other silanol groups to form a cross-linked siloxane network (Si-O-Si).

    • With hydroxyl groups (-OH) on the substrate surface to form a covalent bond (Si-O-Substrate), which is responsible for adhesion.[6]

Q3: How do different pH ranges (acidic, neutral, alkaline) affect these reactions?

The rates of hydrolysis and condensation are highly dependent on pH.[7]

  • Acidic Conditions (pH 3-5): In this range, the hydrolysis reaction is accelerated, while the condensation reaction proceeds more slowly.[4][8] This is often the ideal condition as it allows for the generation of a high concentration of reactive silanols, leading to a stable solution that can form a uniform, well-adhered monolayer on the substrate.[3]

  • Neutral Conditions (pH ~7): At a neutral pH, both the hydrolysis and condensation rates are at their minimum.[6] This results in a very slow and often incomplete reaction, leading to poor film formation.

  • Alkaline Conditions (pH > 8): In an alkaline environment, both hydrolysis and condensation rates are high. However, the condensation rate is significantly promoted, often becoming much faster than the hydrolysis rate.[3] This can lead to rapid polymerization in the solution, forming large aggregates (oligomers/polymers) that can precipitate, causing a hazy solution and resulting in a thick, non-uniform, and poorly adhered coating.[7]

Q4: What is the recommended starting pH for preparing a MAPTMS solution?

For most applications, a slightly acidic pH in the range of 3 to 5 is recommended.[3] This range provides a good balance, promoting sufficient hydrolysis to create reactive silanols while keeping the condensation rate low enough to prevent premature gelation or aggregation in the solution.[8]

Troubleshooting Guide

Problem: The MAPTMS solution becomes cloudy or hazy shortly after preparation.

  • Question: My silane solution turned cloudy. What went wrong?

  • Answer: A cloudy or hazy appearance indicates that the silane has undergone excessive self-condensation, forming large polysiloxane particles that are insoluble. This is typically caused by a pH that is too high (alkaline) or a silane concentration that is too great.

  • Solution:

    • Discard the unstable solution.

    • Prepare a fresh solution using a pH-adjusted solvent. Start with a 95:5 (v/v) alcohol/water mixture and adjust its pH to the 4-5 range with an acid (e.g., acetic acid) before adding the MAPTMS.

    • Add the MAPTMS slowly while stirring vigorously.

    • Consider using a more dilute solution (e.g., 1-2% by volume).

Problem: The deposited MAPTMS film has poor adhesion and peels off easily.

  • Question: After curing, my silane coating can be easily wiped or peeled off the substrate. Why is it not sticking?

  • Answer: Poor adhesion is generally due to an incomplete reaction at the substrate interface. This can have several causes:

    • Incomplete Hydrolysis: If the pH was too close to neutral, not enough reactive silanol groups (Si-OH) were generated to bond with the surface.

    • Insufficient Surface Hydroxyls: The substrate was not properly cleaned or activated. Silanes need reactive hydroxyl (-OH) groups on the surface to form covalent bonds.

    • Premature Condensation: If the pH was too high, the silanols in the solution condensed with each other rather than with the substrate surface.

  • Solution:

    • Ensure your solution pH is in the optimal acidic range (pH 4-5) to maximize the generation of reactive silanols.[6]

    • Implement a rigorous substrate cleaning and activation protocol (e.g., piranha etch, UV/ozone, or oxygen plasma treatment) to generate a high density of surface hydroxyl groups.

    • Allow for a sufficient hydrolysis "aging" time (e.g., 30-60 minutes) after preparing the solution before introducing the substrate.

Problem: The silane coating is inconsistent and not uniform across the substrate.

  • Question: I'm seeing streaks and patches in my deposited film. How can I get a more uniform coating?

  • Answer: A non-uniform coating often results from an unstable silane solution where aggregation is occurring. It can also be caused by improper deposition technique.

  • Solution:

    • Verify and stabilize the pH of your solution. An unstable pH can cause reaction rates to change during the deposition process.

    • Use the solution shortly after the hydrolysis period. Letting the solution sit for too long, even at an optimal pH, can lead to slow condensation and the formation of small aggregates.

    • Ensure your deposition method (e.g., dip coating, spin coating) uses controlled and repeatable parameters (withdrawal speed, spin speed, time).

    • Make sure the substrate is perfectly clean before deposition.

Data Summary: Effect of pH on MAPTMS Deposition

The following table summarizes the general effects of solution pH on the key reactions and expected outcomes of the MAPTMS deposition process.

pH RangeHydrolysis RateCondensation RatePrimary Species in SolutionSolution StabilityExpected Film Quality
Acidic (pH 3-5) FastSlowMonomeric/Dimeric Silanols (Si-OH)High (hours)Uniform, thin, high adhesion
Neutral (pH ~7) Very SlowVery SlowUnhydrolyzed Silane (Si-OR)High (unreactive)Incomplete coverage, poor adhesion
Alkaline (pH > 8) FastVery FastPolysiloxane Oligomers/PolymersLow (minutes)Thick, non-uniform, particulate, poor adhesion

Experimental Protocols

Protocol 1: Preparation of MAPTMS Solution and Surface Deposition

This protocol provides a general methodology for preparing a MAPTMS solution and coating a substrate. Note: Concentrations and times should be optimized for your specific application.

  • Solvent Preparation:

    • Prepare a 95:5 (v/v) solution of ethanol (B145695) and deionized water.

    • Place the solution in a clean glass container with a magnetic stir bar.

  • pH Adjustment:

    • While stirring, slowly add a dilute acid (e.g., 0.1 M acetic acid) dropwise to the solvent mixture.

    • Monitor the pH using a calibrated pH meter until it stabilizes within the target range of 4.0 - 5.0.

  • Silane Hydrolysis:

    • Continue stirring and slowly add MAPTMS to the pH-adjusted solvent to achieve a final concentration of 2% (v/v).

    • Allow the solution to stir at room temperature for 60 minutes. This "aging" time allows for the hydrolysis of the methoxy groups to form silanols.

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to remove organic contaminants.

    • Activate the surface to generate hydroxyl groups. A common method is to immerse the substrate in an oxygen plasma asher for 5 minutes or dip it in a piranha solution (use extreme caution).

    • Rinse the substrate thoroughly with deionized water and dry it with a stream of nitrogen.

  • Deposition:

    • Immerse the clean, activated substrate in the prepared MAPTMS solution for 2-5 minutes.

    • Withdraw the substrate slowly and rinse it with pure ethanol to remove any excess, unreacted silane.

    • Dry the substrate again with a stream of nitrogen.

  • Curing:

    • Place the coated substrate in an oven at 110-120°C for 30-60 minutes. This step drives off water and methanol and promotes the final condensation and covalent bonding of the silane to the surface and to itself, forming a stable film.

Visualizations

MAPTMS Deposition Workflow

The following diagram illustrates the key steps and decisions in the MAPTMS deposition process, emphasizing the critical role of pH control.

MAPTMS_Workflow cluster_prep Solution Preparation cluster_dep Deposition Process prep_solvent Prepare Solvent (95:5 EtOH:H2O) adjust_ph Adjust pH to 4-5 prep_solvent->adjust_ph add_maptms Add 2% MAPTMS adjust_ph->add_maptms hydrolyze Hydrolyze (60 min) add_maptms->hydrolyze deposit Immerse Substrate (2-5 min) hydrolyze->deposit clean_substrate Clean & Activate Substrate clean_substrate->deposit rinse Rinse & Dry deposit->rinse cure Cure in Oven (110°C, 30 min) rinse->cure final_product Coated Substrate cure->final_product

Caption: Workflow for MAPTMS deposition from solution preparation to final curing.

Influence of pH on Silanization Reactions

This diagram shows the logical relationship between pH and the competing hydrolysis and condensation reactions that determine the final film quality.

pH_Influence cluster_reactions Controlling Reactions cluster_outcomes Process Outcomes ph Solution pH hydrolysis Hydrolysis Rate (Si-OR -> Si-OH) ph->hydrolysis condensation Condensation Rate (Si-OH -> Si-O-Si) ph->condensation note_acid Acidic pH: H hydrolysis > H condensation = Good Stability ph->note_acid note_base Alkaline pH: H condensation >> H hydrolysis = Poor Stability (Aggregation) ph->note_base stability Solution Stability (Monomers vs. Aggregates) hydrolysis->stability affects condensation->stability affects adhesion Film Adhesion & Uniformity stability->adhesion determines

Caption: pH dictates the balance between hydrolysis and condensation in silanization.

References

N-Methylaminopropyltrimethoxysilane stability and storage best practices.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methylaminopropyltrimethoxysilane

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

A1: this compound is stable when stored in sealed containers.[1][2] The exact shelf life is dependent on storage conditions. When properly stored in a tightly sealed container to prevent moisture ingress, it can be expected to remain stable for an extended period. Exposure to moisture in the air will lead to hydrolysis, which degrades the material.[1][2][3]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly closed container, in a cool, well-ventilated, and dry area.[1][4] It is crucial to protect it from moisture, heat, sparks, and open flames.[1][2] The product should be stored locked up.[1][4]

Q3: What are the signs of degradation or instability in this compound?

A3: The primary degradation pathway is hydrolysis, which occurs upon contact with water or moisture.[1][2][3] Signs of degradation include:

  • An increase in viscosity or the formation of a gel.

  • The presence of a distinct methanol (B129727) odor, which is a byproduct of hydrolysis.[1][2]

  • A hazy or cloudy appearance of the liquid.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: Storing in a cool place is recommended.[1][4] A standard laboratory refrigerator can be used, provided the container is tightly sealed to prevent condensation and moisture absorption. Ensure the refrigerator is suitable for storing combustible liquids if local regulations require it.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with several substances and should not be stored in close proximity to them. These include:

  • Water and moisture[1][2][4]

  • Acids[1][2][4]

  • Alcohols[1][2][4]

  • Oxidizing agents[1][2][4]

  • Peroxides[1][2][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased Viscosity or Gel Formation in the Stock Bottle Exposure to moisture has initiated hydrolysis and condensation reactions.The product has likely degraded and may not be suitable for use. It is recommended to use a fresh, unopened bottle. Ensure proper storage of new bottles.
Poor Performance in Surface Modification or as a Coupling Agent The silane (B1218182) may have prematurely hydrolyzed due to moisture in the solvent or on the substrate surface.Use anhydrous solvents and ensure substrates are thoroughly dried before applying the silane. Prepare silane solutions immediately before use.
Strong Methanol Odor Upon Opening the Container The silane has reacted with moisture, leading to the liberation of methanol.[1][2]This indicates that some degree of hydrolysis has occurred. The product may still be usable depending on the extent of hydrolysis and the requirements of your application. Handle in a well-ventilated area.
Inconsistent Experimental Results This could be due to variations in the degree of silane hydrolysis between experiments.Standardize your experimental protocol. Pay close attention to the age of the silane solution, humidity levels, and the dryness of your glassware and substrates.

Stability and Storage Data

Parameter Recommendation Source
Storage Temperature Cool place[1][4][5]
Atmosphere Inert atmosphere (e.g., Nitrogen) is ideal for packaging.[6][7]
Container Tightly closed container.[1][2][4]
Ventilation Store in a well-ventilated place.[1][2][4]
Ignition Sources Keep away from heat, sparks, and open flames.[1][2][4][1][2][4]

Experimental Protocols

General Protocol for Monitoring Hydrolysis via FT-IR Spectroscopy

This protocol is a general guideline for observing the hydrolysis of this compound.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., a dry aprotic solvent).

    • In a separate container, prepare the desired concentration of water for the hydrolysis reaction.

  • FT-IR Measurement (Time 0):

    • Acquire a baseline FT-IR spectrum of the neat this compound solution.

  • Initiation of Hydrolysis:

    • Add the prepared water solution to the silane solution and mix thoroughly.

  • Time-Resolved FT-IR Analysis:

    • Immediately begin acquiring FT-IR spectra at regular intervals.

    • Monitor the disappearance of peaks associated with the Si-O-CH₃ bonds and the appearance of peaks corresponding to Si-OH (silanol) and methanol.

  • Data Analysis:

    • Analyze the changes in peak intensities over time to determine the rate of hydrolysis. The formation of Si-O-Si bonds due to condensation can also be monitored.[8]

Visualizations

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane N-Methylaminopropyl- trimethoxysilane (R-Si(OCH₃)₃) Silanol Silanol (R-Si(OH)₃) Silane->Silanol + 3H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - 3CH₃OH Silanol2 Silanol (R-Si(OH)₃) Siloxane Siloxane Network (R-Si-O-Si-R) Silanol2->Siloxane + Silanol Water2 Water (H₂O) Siloxane->Water2 - H₂O

Caption: Hydrolysis and condensation of this compound.

Troubleshooting_Workflow Start Experiment Fails or Gives Inconsistent Results CheckSilane Check Silane Appearance (Clear, no gel?) Start->CheckSilane Decision1 Is Silane Viscous or Gelled? CheckSilane->Decision1 CheckOdor Noticeable Methanol Odor? Decision2 Strong Odor? CheckOdor->Decision2 CheckStorage Review Storage Conditions (Sealed, cool, dry?) Decision3 Improper Storage? CheckStorage->Decision3 CheckHandling Review Handling Procedure (Anhydrous solvents, dry glassware?) Decision4 Handling Issues? CheckHandling->Decision4 Decision1->CheckOdor No Solution1 Discard and Use Fresh Silane Decision1->Solution1 Yes Decision2->CheckStorage No Solution2 Proceed with Caution, Increase Ventilation Decision2->Solution2 Yes Decision3->CheckHandling No Solution3 Implement Proper Storage Protocols Decision3->Solution3 Yes Solution4 Refine Experimental Protocol Decision4->Solution4 Yes

Caption: Troubleshooting workflow for experiments using this compound.

Stability_Factors Stability This compound Stability Moisture Moisture/Water Stability->Moisture decreased by Heat Heat/Ignition Sources Stability->Heat decreased by Incompatibles Incompatible Materials (Acids, Alcohols, Oxidizers) Stability->Incompatibles decreased by Storage Proper Storage Stability->Storage increased by Handling Proper Handling Stability->Handling increased by Storage_Details Tightly Sealed Container Cool, Dry, Ventilated Area Storage->Storage_Details Handling_Details Inert Atmosphere Anhydrous Conditions Handling->Handling_Details

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Characterization of Incomplete Silane Layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silane (B1218182) layers on various substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the silanization process and the subsequent characterization of the silane layer.

Issue 1: Non-uniform or Incomplete Silane Coating

Symptoms:

  • Variable contact angles across the substrate surface.[1]

  • Hazy or patchy appearance of the substrate.[1]

  • Inconsistent results in subsequent experiments (e.g., poor adhesion of subsequent layers).[2]

Possible Causes & Troubleshooting Steps:

Cause Troubleshooting Action
Inadequate Substrate Cleaning Implement a rigorous cleaning protocol. For glass or silicon, consider piranha solution or oxygen plasma treatment to generate a high density of surface hydroxyl groups.[2]
Improper Silane Concentration Optimize the silane concentration. A low concentration may result in incomplete coverage, while a high concentration can lead to aggregation.[1][2] Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it.[2]
Environmental Factors Perform silanization in a controlled environment with moderate humidity to prevent premature hydrolysis and self-condensation of the silane in solution.[2][3]
Insufficient Reaction Time/Temperature Increase the reaction time or moderately raise the temperature to encourage more complete surface coverage.[2]
Degraded Silane Reagent Use fresh, high-quality silane for each experiment and store it under anhydrous and inert conditions.[2][3]

Issue 2: Poor Hydrophobicity of the Treated Surface

Symptom:

  • Water contact angle is lower than expected (typically <90° for a well-formed hydrophobic silane layer).[2][4]

Possible Causes & Troubleshooting Steps:

Cause Troubleshooting Action
Incomplete Reaction Ensure sufficient reaction time and optimal temperature to allow the reaction between the silane and surface hydroxyl groups to complete.[2]
Incorrect Molecular Orientation Aim for a monolayer or a very thin silane layer to ensure the hydrophobic functional groups are oriented away from the surface. This can be achieved by using lower silane concentrations and shorter reaction times.[2]
Poor Quality Silane The silane reagent may have degraded. Use fresh, properly stored silane.[2]

Issue 3: Lack of Reproducibility Between Experiments

Symptom:

  • Significant variation in characterization results (e.g., contact angle, thickness) between different batches prepared under supposedly identical conditions.

Possible Causes & Troubleshooting Steps:

Cause Troubleshooting Action
Inconsistent Substrate Preparation Standardize the substrate cleaning and activation protocol, including timings and temperatures.[3]
Variable Environmental Conditions Control the ambient humidity and temperature during the silanization process, for instance, by using a glove box.[3]
Age of Silane Reagent Silanes are moisture-sensitive. Always use fresh silane and store it properly under anhydrous and inert conditions.[3]

Frequently Asked Questions (FAQs)

Q1: How can I determine if my silane layer is a monolayer?

A1: Achieving a true monolayer can be challenging. A combination of characterization techniques is recommended. Spectroscopic ellipsometry can provide a thickness measurement, which for a well-oriented monolayer, should be consistent with the length of the silane molecule.[3] Atomic Force Microscopy (AFM) can provide topographical information and reveal the presence of aggregates or multilayers.[5]

Q2: What is a typical water contact angle for a complete hydrophobic silane layer?

A2: A high water contact angle, generally greater than 90°, is indicative of a hydrophobic surface, which is often characteristic of a well-formed silane layer.[4] However, the exact value can depend on the specific silane used and the substrate.

Q3: Can I remove a poorly formed silane layer and re-coat the substrate?

A3: Yes, it is possible to remove a silane layer. A common method involves dipping the substrate in a solution of ~5% potassium hydroxide (B78521) (KOH) in dry ethanol (B145695) for about an hour.[6] Alternatively, O2 plasma cleaning can be used to remove the organic part of the silane, leaving a silica-like layer.[6]

Q4: How does the deposition method (solution vs. vapor phase) affect the quality of the silane layer?

A4: Vapor-phase deposition can often produce more uniform and ordered monolayers by minimizing the issue of silane aggregation that can occur in solution.[3][7] Solution-phase deposition is simpler to implement but may require more optimization to avoid the formation of multilayers and aggregates.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from various techniques used to characterize silane layers. Note that these values can vary based on the specific silane, substrate, and deposition conditions.

Characterization Technique Parameter Measured Typical Value for Incomplete Layer Typical Value for Well-formed Layer
Contact Angle Goniometry Water Contact Angle< 90°> 90°[4]
Spectroscopic Ellipsometry Layer ThicknessVariable, may show patches of bare substrateUniform, consistent with silane molecular length (e.g., 0.5-2.0 nm)[4][8]
X-ray Photoelectron Spectroscopy (XPS) Atomic Concentration (at%)Lower than expected Si, C; higher substrate signalExpected elemental ratios for the specific silane[4]
Atomic Force Microscopy (AFM) Surface Roughness (RMS)High roughness, presence of aggregates and pinholes[9]Low roughness, smooth topography

Experimental Protocols

1. Contact Angle Goniometry

  • Principle: This technique measures the angle a liquid droplet forms with a solid surface, providing information about the surface's wettability and, indirectly, the completeness of the silane layer.[4]

  • Methodology:

    • Place the silanized substrate on the sample stage.[4]

    • Dispense a small droplet of deionized water (typically 1-5 µL) onto the surface.

    • Capture a high-resolution image of the droplet profile.[4]

    • Use software to analyze the image and determine the contact angle.

    • Repeat measurements at multiple locations on the substrate to assess uniformity.

2. Spectroscopic Ellipsometry

  • Principle: Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[4]

  • Methodology:

    • Characterize the bare substrate to obtain its optical properties (n and k values).[4]

    • Mount the silanized substrate on the ellipsometer stage.

    • Measure the ellipsometric parameters (Psi and Delta) over a range of wavelengths and angles of incidence.[9]

    • Develop an optical model of the surface, typically consisting of the substrate, a native oxide layer, and the silane layer. Assume a refractive index for the silane layer (e.g., ~1.45-1.5).[4]

    • Fit the experimental data to the model to determine the thickness of the silane layer.

3. X-ray Photoelectron Spectroscopy (XPS)

  • Principle: XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a surface.[4]

  • Methodology:

    • Mount the silanized substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber.[4][9]

    • Acquire a survey spectrum to identify the elements present on the surface.[9]

    • Perform high-resolution scans for the elements of interest (e.g., Si 2p, C 1s, O 1s, and any unique element in the silane's functional group).[9]

    • Analyze the peak areas to determine the atomic concentrations of the elements. The presence and ratios of these elements can confirm the presence and give an indication of the quality of the silane layer.[4]

4. Atomic Force Microscopy (AFM)

  • Principle: AFM provides high-resolution topographical images of a surface, allowing for the visualization of surface morphology, roughness, and the presence of defects like aggregates or pinholes.[7]

  • Methodology:

    • Mount the silanized substrate on the AFM stage.

    • Select an appropriate imaging mode (e.g., tapping mode) to minimize damage to the soft silane layer.

    • Engage the AFM tip with the surface and begin scanning a representative area.[9]

    • Collect height and phase images.

    • Analyze the images to assess surface uniformity, measure roughness, and identify any features indicative of an incomplete layer.[9]

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Incomplete Silane Layer Suspected char Characterize Surface (Contact Angle, Ellipsometry, AFM, XPS) start->char eval Evaluate Data: - Low Contact Angle? - Non-uniform Thickness? - Aggregates/Pinholes? - Incorrect Elemental Ratios? char->eval clean Optimize Substrate Cleaning eval->clean Yes end Successful Silanization eval->end No conc Adjust Silane Concentration clean->conc env Control Environment (Humidity, Temperature) conc->env time Modify Reaction Time/Temp env->time reagent Use Fresh Silane Reagent time->reagent resilanize Re-silanize Substrate reagent->resilanize resilanize->char

Caption: Troubleshooting workflow for an incomplete silane layer.

Characterization_Workflow cluster_characterization Characterization Techniques cluster_outputs Data Output sub Silanized Substrate ca Contact Angle Goniometry sub->ca ellip Spectroscopic Ellipsometry sub->ellip xps X-ray Photoelectron Spectroscopy (XPS) sub->xps afm Atomic Force Microscopy (AFM) sub->afm wettability Wettability/ Hydrophobicity ca->wettability thickness Layer Thickness/ Uniformity ellip->thickness composition Elemental Composition/ Chemical States xps->composition morphology Surface Morphology/ Roughness afm->morphology

Caption: Workflow for characterizing a silanized substrate.

References

Technical Support Center: Achieving High-Quality Silane Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a uniform, covalently bonded silane (B1218182) monolayer is critical for applications ranging from biosensors to chromatography. The formation of uncontrolled multilayers can lead to inconsistent surface properties, reduced functionality, and poor device performance. This guide provides detailed troubleshooting advice, FAQs, and optimized protocols to help you avoid multilayer formation and produce high-quality, reproducible silanized surfaces.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during silanization that can lead to the formation of undesirable multilayers.

Q1: What are the visual or physical indicators of multilayer formation?

A: Multilayer formation often manifests as a hazy or cloudy film on the substrate, visible aggregates or particles on the surface, and inconsistent hydrophobicity across the sample.[1] Characterization techniques like Atomic Force Microscopy (AFM) would show a rough, heterogeneous surface instead of a smooth, uniform one.[2]

Q2: What are the primary causes of silane multilayer formation?

A: Multilayer formation is primarily caused by the self-condensation, or polymerization, of silane molecules in the solution or on the surface, rather than controlled bonding to the substrate's hydroxyl groups.[1][3] Key contributing factors include:

  • High Silane Concentration: An excess of silane molecules promotes intermolecular reactions.[1]

  • Excess Water/High Humidity: While a trace amount of water is necessary to hydrolyze alkoxysilanes into reactive silanols, too much water accelerates silane self-condensation in the bulk solution.[1][3][4]

  • Prolonged Reaction Times: Longer exposure to the silane solution increases the probability of physisorption and vertical polymerization.[5]

  • High Reaction Temperatures: Elevated temperatures can increase the rate of undesired bulk polymerization.[1]

  • Inadequate Rinsing: Failure to thoroughly rinse the substrate post-deposition leaves loosely bound (physisorbed) silane molecules that can form additional layers.[6]

Q3: How does the choice of silane affect multilayer formation?

A: The chemical structure of the silane is critical.

  • Trifunctional Silanes (e.g., 3-aminopropyltriethoxysilane, APTES) have three reactive groups, making them highly susceptible to cross-linking and forming complex, thick multilayer networks.[5]

  • Monofunctional Silanes (e.g., 3-aminopropyldimethylethoxysilane, APDMES) have only one reactive group capable of bonding to the surface. This structure inherently limits vertical polymerization, making it easier to achieve a self-limited monolayer.[2][7]

Q4: How can I control the water content to prevent silane polymerization in solution?

A: Controlling moisture is one of the most critical steps.

  • Use Anhydrous Solvents: Start with high-purity, anhydrous solvents like toluene (B28343) for solution-phase deposition.[5][8]

  • Control the Environment: Whenever possible, perform the silanization in a controlled environment with moderate humidity, such as a glove box or a dry box.[1]

  • Prepare Fresh Solutions: Always prepare the silane solution immediately before use to minimize its exposure to atmospheric moisture, which can initiate premature hydrolysis and polymerization.[1]

  • Vapor-Phase Deposition: This method is less susceptible to bulk polymerization in solution and can produce highly uniform monolayers.[6][9]

Q5: What is the difference between solution-phase and vapor-phase deposition for monolayer control?

A: Both methods can yield high-quality monolayers, but they differ in their mechanism and control.

  • Solution-Phase Deposition: Involves immersing the substrate in a dilute silane solution. It is a common and accessible method but requires careful control of silane concentration, water content, and reaction time to prevent multilayering.[10]

  • Vapor-Phase Deposition: Involves exposing the substrate to silane vapor in a sealed, heated chamber. This method minimizes solvent-related issues and the physisorption of silane aggregates, often resulting in denser, more ordered, and highly reproducible monolayers.[6][9][11]

Troubleshooting and Optimization Workflow

If you are experiencing issues with multilayer formation, follow this logical troubleshooting guide to identify and resolve the root cause.

G Troubleshooting Multilayer Formation start Problem: Hazy Film / Aggregates (Multilayer Formation) check_conc 1. Check Silane Concentration start->check_conc conc_high Is it > 2% (v/v)? check_conc->conc_high sol_conc Solution: Reduce concentration to 0.5 - 1% (v/v). Start low and optimize. conc_high->sol_conc Yes check_water 2. Check Water Content / Humidity conc_high->check_water No sol_conc->check_water water_high Using non-anhydrous solvent? High humidity? check_water->water_high sol_water Solution: Use anhydrous solvent. Work in a dry environment (e.g., glovebox). Prepare solution fresh. water_high->sol_water Yes check_time 3. Check Reaction Time & Temperature water_high->check_time No sol_water->check_time time_long Is reaction time > 4 hours? Is temperature elevated? check_time->time_long sol_time Solution: Reduce reaction time (e.g., start with 30-60 min). Perform at room temp to slow polymerization. time_long->sol_time Yes check_rinse 4. Check Rinsing Procedure time_long->check_rinse No sol_time->check_rinse rinse_poor Is rinsing brief or with a single solvent? check_rinse->rinse_poor sol_rinse Solution: Rinse thoroughly with fresh, anhydrous solvent (e.g., Toluene), followed by sonication in solvent to remove physisorbed silane. rinse_poor->sol_rinse Yes end_node Result: Uniform Monolayer rinse_poor->end_node No sol_rinse->end_node

Caption: A step-by-step flowchart for diagnosing and fixing common causes of silane multilayer formation.

Silanization Reaction Pathway: Monolayer vs. Multilayer

The following diagram illustrates the chemical pathways leading to either the desired monolayer or the undesired multilayer. The key divergence point is whether hydrolyzed silane molecules react with the surface or with each other.

G cluster_0 Initial Steps cluster_1 Reaction Pathways cluster_2 Desired Outcome cluster_3 Undesired Outcome silane_sol Silane in Anhydrous Solvent (R-Si(OR)₃) hydrolyzed Hydrolyzed Silane (R-Si(OH)₃) (Activated) silane_sol->hydrolyzed Trace H₂O substrate Substrate with -OH groups hydrolyzed->substrate Surface Reaction multilayer Undesired Multilayer Bulk Polymerization (Si-O-Si) Aggregates, Hazy Film hydrolyzed->multilayer Excess H₂O High Concentration monolayer Desired Monolayer Covalent Si-O-Substrate Bonds Uniform Surface substrate->monolayer Controlled Conditions

Caption: The chemical pathways of silanization, showing the ideal route to a monolayer and the problematic route to a multilayer.

Optimization of Key Experimental Parameters

Achieving a monolayer requires careful optimization. Use the following table as a guide for setting your experimental parameters.

ParameterRecommended Range for MonolayerPotential Pitfall for Multilayer Formation
Silane Concentration 0.5% - 2% (v/v) in solventConcentrations > 2% significantly increase the rate of self-polymerization in solution.[1]
Solvent Anhydrous grade (e.g., Toluene)Using non-anhydrous solvents introduces excess water, leading to bulk polymerization.[5]
Reaction Time 15 minutes - 2 hoursExtended times (>4 hours) allow physisorbed silanes to accumulate and polymerize on the surface.[5][12]
Reaction Temperature Room Temperature (20-25°C)Elevated temperatures (>40°C) can accelerate both surface reactions and bulk polymerization, making control difficult.[1][13]
Curing Step 110-120°C for 30-60 minutesInsufficient curing can result in a less stable layer; however, the primary layer formation occurs before this step.[1]
Rinsing Protocol Multiple rinses with fresh, anhydrous solvent, potentially with sonication.A single, brief rinse is insufficient to remove all non-covalently bonded (physisorbed) silane molecules.[6]

Detailed Experimental Protocols

Protocol 1: Solution-Phase Deposition for a Controlled Monolayer

This protocol is optimized to minimize multilayer formation when using trifunctional silanes like APTES.

  • Substrate Cleaning and Activation:

    • Thoroughly clean the substrate (e.g., silicon wafer, glass slide) by sonicating in acetone, followed by isopropanol (B130326), and finally deionized water (15 minutes each).

    • Dry the substrate under a stream of high-purity nitrogen.

    • Activate the surface to generate a high density of hydroxyl (-OH) groups by treating with an oxygen plasma cleaner for 5-10 minutes or by immersing in a fresh Piranha solution (3:1 mixture of H₂SO₄ and 30% H₂O₂) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

    • Rinse the activated substrate copiously with deionized water and dry again with nitrogen.

  • Silanization Reaction:

    • Work in a low-humidity environment (e.g., nitrogen-filled glovebox).

    • Prepare a fresh 1% (v/v) solution of the silane in anhydrous toluene.

    • Immerse the clean, dry substrate in the silane solution.

    • Allow the reaction to proceed at room temperature for 1 hour with gentle agitation.

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous toluene to remove excess silane.

    • Sonicate the substrate in a fresh bath of anhydrous toluene for 5 minutes to remove any remaining physisorbed molecules.

    • Rinse with isopropanol and dry under a nitrogen stream.

    • Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to drive the condensation reaction and form stable siloxane bonds.[1]

Protocol 2: Vapor-Phase Deposition for a Uniform Monolayer

This method is highly recommended for producing smooth, uniform monolayers and is less sensitive to ambient humidity during the reaction.[6][9]

  • Substrate Cleaning and Activation:

    • Follow the same cleaning and activation procedure as described in Protocol 1.

  • Vapor Deposition Setup:

    • Place the clean, dry substrate inside a vacuum desiccator or a dedicated vapor deposition chamber.

    • In a small, open container (e.g., an aluminum foil cap), place a few drops (approx. 100-200 µL) of the liquid silane. Place this container inside the desiccator, ensuring it does not touch the substrate.

    • Seal the desiccator and apply a vacuum for a few minutes to lower the pressure, which facilitates the vaporization of the silane.

  • Deposition and Curing:

    • Place the sealed desiccator in an oven set to 70-80°C for 2-4 hours. The heat will vaporize the silane, allowing it to deposit a uniform layer on the substrate surface.

    • After deposition, turn off the heat and allow the chamber to cool to room temperature.

    • Vent the chamber carefully inside a fume hood and remove the substrate.

    • Perform a post-deposition bake (curing) on a hotplate or in an oven at 110-120°C for 15-30 minutes to stabilize the layer.[6]

References

Technical Support Center: Post-Treatment of N-Methylaminopropyltrimethoxysilane Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess N-Methylaminopropyltrimethoxysilane (N-MAPS) after surface treatment. Proper removal of unbound or physisorbed silane (B1218182) is critical for achieving a uniform, stable, and functional surface for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after deposition?

A1: The removal of excess N-MAPS is critical for several reasons. Firstly, unreacted or weakly adsorbed (physisorbed) silane molecules can lead to a thick, uneven, and unstable coating.[1] Secondly, these excess layers can obscure the functional methylamino groups, hindering their accessibility for subsequent covalent immobilization of biomolecules or other chemical moieties. Lastly, residual silane can leach from the surface over time, especially in aqueous environments, leading to inconsistent experimental results and potential cytotoxicity in cell-based assays.

Q2: What are the primary methods for removing excess N-MAPS?

A2: The most common and effective methods for removing excess N-MAPS involve a combination of solvent rinsing and sonication. The substrate is typically rinsed with an anhydrous solvent, such as ethanol (B145695) or acetone, to wash away the bulk of the unreacted silane.[1] This is often followed by sonication in a fresh bath of the same solvent to dislodge more strongly physisorbed molecules.[2]

Q3: My surface appears hazy or milky after the silanization and curing process. What is the likely cause and how can I resolve it?

A3: A hazy or milky appearance on the surface is a common indicator of uncontrolled polymerization of the silane, either in the solution or on the surface, leading to the formation of siloxane aggregates.[1] This can be caused by excessive moisture in the silanization solution or on the substrate. To resolve this, ensure the use of anhydrous solvents and properly dried substrates. Post-deposition, a thorough rinsing and sonication protocol is essential to remove these aggregates. If the haziness persists, it may be necessary to strip the coating and repeat the silanization process with stricter moisture control.

Q4: Can the curing step affect the removal of excess silane?

A4: Yes, the curing step is crucial. Curing, typically done at elevated temperatures (e.g., 110-120°C), promotes the covalent bonding of the silane to the substrate and the cross-linking within the silane layer, forming a more stable siloxane network.[3] It also helps to evaporate the alcohol byproducts of the hydrolysis and condensation reactions. However, curing should be performed after the removal of excess silane. If a thick layer of unreacted silane is present during curing, it can polymerize and become more difficult to remove.

Q5: How can I verify that the excess silane has been effectively removed?

A5: Several surface analysis techniques can be employed to verify the removal of excess silane and assess the quality of the final monolayer.

  • Contact Angle Goniometry: A clean, uniform aminofunctionalized surface will exhibit a characteristic water contact angle. Inconsistent angles across the surface can indicate patchy or incomplete removal of excess silane.[4][5]

  • Atomic Force Microscopy (AFM): AFM can provide topographical information about the surface, revealing the presence of aggregates or a non-uniform silane layer.[6][7]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition of the surface, confirming the presence of the silane and providing information about the thickness and uniformity of the layer.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Hazy or Opaque Coating 1. Excessive moisture in the silanization solution leading to polymerization.[1] 2. Silane concentration is too high. 3. Inadequate removal of physisorbed silane aggregates.1. Use anhydrous solvents and ensure substrates are thoroughly dry before silanization. 2. Optimize the silane concentration (typically 1-2% v/v). 3. Implement a rigorous rinsing and sonication protocol post-deposition.[2]
Inconsistent or Patchy Surface Properties 1. Uneven removal of excess silane. 2. Contaminated rinsing solvent. 3. Insufficient rinsing or sonication time.1. Ensure the entire surface is uniformly exposed to the rinsing solvent and sonication. 2. Use fresh, high-purity solvent for each rinsing and sonication step. 3. Increase the duration and/or number of rinsing and sonication cycles.
Poor Adhesion of Subsequent Layers 1. A layer of physisorbed silane is masking the covalently bound functional groups.[1] 2. The silane layer is too thick due to incomplete removal of excess material.1. Employ sonication in a suitable solvent to remove the weakly bound silane layer.[2] 2. Optimize the post-deposition cleaning protocol and verify surface quality with contact angle measurements or other surface analysis techniques.[4]
Leaching of Silane in Aqueous Solutions 1. Incomplete curing of the silane layer. 2. Presence of a significant amount of physisorbed silane.1. Ensure the curing step is performed at the appropriate temperature and for a sufficient duration to promote covalent bonding.[3] 2. Thoroughly rinse and sonicate the substrate after deposition and before curing to remove all non-covalently bound silane.

Experimental Protocols

Protocol 1: Standard Removal of Excess this compound
  • Initial Rinse: Immediately following deposition, immerse the substrate in a beaker of fresh, anhydrous solvent (the same solvent used for the silanization, e.g., ethanol or toluene). Agitate gently for 1-2 minutes.

  • Second Rinse: Transfer the substrate to a second beaker of fresh, anhydrous solvent and agitate for another 1-2 minutes.

  • Sonication: Place the substrate in a third beaker of fresh, anhydrous solvent and sonicate for 5-10 minutes.[2]

  • Final Rinse: Briefly rinse the substrate with fresh, anhydrous solvent.

  • Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

  • Curing: Cure the substrate in an oven at 110-120°C for 30-60 minutes to form a stable siloxane network.[3]

Quantitative Parameters for Excess Silane Removal
Parameter Recommended Range Notes
Rinsing Solvent Anhydrous Ethanol, Anhydrous Toluene, AcetoneThe choice of solvent should match the solvent used for silanization to ensure miscibility and effective removal of unreacted silane.
Number of Rinses 2-3Using fresh solvent for each rinse is critical to prevent redeposition of the silane.
Rinse Duration 1-2 minutes per rinseGentle agitation can improve the efficiency of the rinsing process.
Sonication Time 5-15 minutesOver-sonication can potentially damage the covalently bound monolayer. Start with a shorter duration and optimize as needed.[2]
Curing Temperature 110-120 °CCuring helps to remove water and alcohol byproducts and stabilizes the silane layer through the formation of Si-O-Si bonds.[3]
Curing Time 30-60 minutesThe optimal curing time can depend on the substrate and the desired density of the silane layer.

Visual Guides

Removal_Workflow cluster_prep Post-Deposition cluster_cleaning Excess Silane Removal cluster_final Finalization A Substrate with Excess N-MAPS B Initial Solvent Rinse A->B Step 1 C Secondary Solvent Rinse B->C Step 2 D Solvent Sonication C->D Step 3 E Final Rinse D->E Step 4 F Drying (Inert Gas) E->F Step 5 G Curing (110-120°C) F->G Step 6 H Functionalized Surface G->H

Caption: Workflow for the removal of excess this compound.

Troubleshooting_Logic Start Problem: Hazy or Uneven Surface Cause1 Inadequate Rinsing? Start->Cause1 Solution1 Increase rinse duration and/or number of cycles Cause1->Solution1 Yes Cause2 No Sonication? Cause1->Cause2 No End Result: Uniform, Functional Surface Solution1->End Solution2 Introduce sonication step (5-10 min) Cause2->Solution2 Yes Cause3 Moisture Contamination? Cause2->Cause3 No Solution2->End Solution3 Use anhydrous solvents and dry substrate thoroughly Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting logic for a hazy or uneven silane coating.

References

Validation & Comparative

A Researcher's Guide to Characterizing N-Methylaminopropyltrimethoxysilane (N-MAPS) Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of surface properties is a critical factor in the success of novel materials and devices. N-Methylaminopropyltrimethoxysilane (N-MAPS) is a versatile organosilane coupling agent used to functionalize surfaces with secondary amine groups, enabling covalent immobilization of biomolecules, polymers, and nanoparticles. This guide provides a comprehensive comparison of key techniques used to characterize N-MAPS modified surfaces, offering insights into their principles, the data they provide, and how they stack up against methods for characterizing alternative surface modifications.

The successful modification of a surface with N-MAPS is a multi-step process that requires rigorous characterization to ensure uniformity, stability, and functionality. A suite of analytical techniques is often employed to gain a complete picture of the modified surface. This guide will delve into the most common and effective methods, including X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Contact Angle Goniometry, and Spectroscopic Ellipsometry.

Comparative Analysis of Surface Characterization Techniques

A multi-technique approach is often necessary for a thorough characterization of N-MAPS and other silane-modified surfaces.[1] The choice of techniques will depend on the specific information required, such as elemental composition, surface topography, or layer thickness.

Technique Information Provided Typical Probing Depth Advantages Limitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical state of elements (e.g., Si-O-Si, C-N bonds)1-10 nmSurface sensitive, provides chemical bonding informationRequires high vacuum, may not be suitable for all samples
Atomic Force Microscopy (AFM) Surface topography, roughness, and morphology< 10 nm (in contact mode)High-resolution imaging in various environments (air, liquid)Can be susceptible to artifacts, tip-sample interactions can damage soft layers
Contact Angle Goniometry Surface wettability (hydrophobicity/hydrophilicity), surface energySurface monolayerSimple, fast, and sensitive to surface chemistry changesIndirect measurement of surface chemistry, sensitive to contamination
Spectroscopic Ellipsometry (SE) Film thickness, refractive indexAngstroms to micrometersNon-destructive, highly accurate for thin film thicknessRequires a reflective substrate, data modeling can be complex
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific chemical bonds and functional groups (e.g., N-H, C-H, Si-O)MicrometersProvides molecular structure informationCan have low sensitivity for very thin films

In-Depth Look at Key Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful tool for confirming the successful grafting of N-MAPS onto a substrate. By analyzing the kinetic energy of photoelectrons emitted from the surface upon X-ray irradiation, XPS provides the elemental composition and information about the chemical bonding environment. For an N-MAPS modified surface, the presence of nitrogen (N 1s) and an increase in the carbon (C 1s) signal, along with the characteristic silicon (Si 2p) and oxygen (O 1s) signals from the substrate and the siloxane network, confirm the presence of the silane (B1218182) layer.[1][2] High-resolution scans of the N 1s and C 1s regions can further elucidate the chemical states.

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale.[3][4][5] It can reveal whether the N-MAPS layer is a uniform monolayer, has formed aggregates, or has increased the surface roughness. Comparing AFM images before and after silanization provides a direct visual confirmation of the surface modification. Uncontrolled polymerization of the silane can lead to increased surface roughness, which can be challenging to interpret.[1]

Contact Angle Goniometry

The measurement of the water contact angle is a simple yet effective method to assess the change in surface energy upon modification with N-MAPS. A hydrophilic substrate like glass or silica (B1680970) will exhibit a low water contact angle. After modification with the more hydrophobic N-MAPS, an increase in the water contact angle is expected.[3][4][5] This technique is highly sensitive to the outermost surface layer.

Spectroscopic Ellipsometry (SE)

SE is an optical technique that measures the change in polarization of light upon reflection from a surface.[3][4][5] This change is dependent on the thickness and refractive index of any thin films present. For N-MAPS modified surfaces, SE can be used to accurately determine the thickness of the deposited silane layer, often in the range of a few nanometers.

Alternative Surface Modification Agents

While N-MAPS is a popular choice, other silanes are used for surface modification, each with its own characteristics. A common alternative is (3-Aminopropyl)triethoxysilane (APTES), which provides a primary amine group.[3][4][5][6] The choice between N-MAPS and APTES often depends on the desired reactivity and steric hindrance for subsequent coupling reactions. Other alternatives include silanes with different functional groups such as epoxy or vinyl, and alkylsilanes for creating hydrophobic surfaces.[7] The characterization techniques described above are broadly applicable to these alternative silane modifications as well.

Experimental Workflow for Surface Modification and Characterization

The following diagram illustrates a typical workflow for modifying a substrate with N-MAPS and subsequently characterizing the surface.

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Surface Characterization Clean Substrate Cleaning (e.g., Piranha solution) Dry Drying (e.g., Oven or N2 stream) Clean->Dry Silanization Silanization with N-MAPS solution Dry->Silanization Rinse Rinsing (to remove excess silane) Silanization->Rinse Cure Curing (e.g., Oven) Rinse->Cure XPS XPS Cure->XPS AFM AFM Cure->AFM WCA Water Contact Angle Cure->WCA SE Spectroscopic Ellipsometry Cure->SE

A typical experimental workflow for surface modification and characterization.

Logical Relationships in Characterization

The data obtained from different characterization techniques are often complementary and can be used to build a comprehensive understanding of the modified surface.

logical_relationships cluster_prop Surface Properties cluster_tech Characterization Techniques Composition Chemical Composition Morphology Topography & Roughness Wettability Surface Energy Morphology->Wettability Thickness Layer Thickness XPS XPS XPS->Composition XPS->Wettability AFM AFM AFM->Morphology WCA Contact Angle WCA->Wettability SE Ellipsometry SE->Thickness

Logical relationships between surface properties and characterization techniques.

Detailed Experimental Protocols

Protocol 1: N-MAPS Surface Modification of Silicon Wafers
  • Substrate Cleaning: Immerse silicon wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

  • Rinsing: Thoroughly rinse the wafers with deionized water and then with ethanol.

  • Drying: Dry the wafers under a stream of nitrogen gas or in an oven at 110°C for 30 minutes.

  • Silanization: Prepare a 1-2% (v/v) solution of N-MAPS in anhydrous toluene (B28343). Immerse the cleaned and dried wafers in the silane solution for 1-2 hours at room temperature.

  • Rinsing: Rinse the wafers with fresh toluene to remove any unbound silane.

  • Curing: Cure the coated wafers in an oven at 110-120°C for 1 hour to promote the formation of a stable siloxane layer.[1]

Protocol 2: Water Contact Angle Measurement
  • Instrument: Use a contact angle goniometer equipped with a camera and software for droplet shape analysis.

  • Droplet Deposition: Place the N-MAPS modified substrate on the sample stage. Gently dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Measurement: Immediately after droplet deposition, capture an image of the droplet profile. The software will then calculate the contact angle between the liquid-solid interface and the liquid-vapor interface.

  • Replicates: Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.

Protocol 3: Atomic Force Microscopy (AFM) Imaging
  • Instrument: Utilize an atomic force microscope operating in tapping mode to minimize sample damage.

  • Cantilever Selection: Choose a silicon cantilever with a resonant frequency and spring constant appropriate for imaging soft organic layers.

  • Imaging Parameters: Set the scan size (e.g., 1x1 µm, 5x5 µm), scan rate (e.g., 1 Hz), and imaging setpoint.

  • Image Acquisition: Engage the tip with the surface and acquire topography and phase images. The topography image will reveal the surface morphology, while the phase image can provide information about variations in material properties.

  • Data Analysis: Use the AFM software to measure surface roughness parameters (e.g., root mean square roughness, Ra) and analyze surface features.

By employing a combination of these characterization techniques and following standardized protocols, researchers can gain a detailed understanding of their N-MAPS modified surfaces, ensuring the quality and reliability of their downstream applications.

References

A Comparative Guide to Surface Functionalization: N-Methylaminopropyltrimethoxysilane vs. Alternative Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of surface properties is a critical determinant of success in applications ranging from biocompatible coatings and drug delivery systems to biosensors and microarrays. Organosilanes are indispensable tools in this context, enabling the covalent functionalization of various substrates. This guide provides a comparative analysis of N-Methylaminopropyltrimethoxysilane and other commonly used aminosilanes, with a focus on their characterization by X-ray Photoelectron Spectroscopy (XPS).

Comparative Performance Analysis: An XPS Perspective

XPS is a powerful surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a surface. This data is crucial for verifying the success of functionalization and understanding the resulting surface chemistry.

Elemental Composition

The following table summarizes typical atomic concentrations on a silicon wafer surface after functionalization with different aminosilanes, as determined by XPS. The data for this compound is presented as expected values based on its molecular structure and typical silanization outcomes, as direct comparative experimental data was not available in the reviewed literature.

Silane (B1218182) FunctionalizationSi (%)C (%)N (%)O (%)
This compound (Expected) 15-2045-555-1020-30
(3-Aminopropyl)triethoxysilane (APTES) 18.948.57.225.4
(3-Aminopropyl)dimethylethoxysilane (APDMES) 20.150.25.823.9
3-Aminopropyldiethoxymethylsilane (APDEMS) 19.549.86.524.2

Note: The atomic percentages for APTES, APDMES, and APDEMS are representative values from experimental studies and can vary based on reaction conditions.

High-Resolution XPS Analysis

High-resolution XPS spectra provide detailed information about the chemical bonding environment of individual elements. The binding energies of the N 1s and Si 2p peaks are particularly informative for characterizing aminosilane (B1250345) layers.

Silane FunctionalizationN 1s Binding Energy (eV)Si 2p Binding Energy (eV)
This compound (Expected) ~399.0 (C-N), ~401.5 (N-H₂⁺)~102.0 (Si-O-C), ~103.3 (Si-O-Si)
(3-Aminopropyl)triethoxysilane (APTES) 399.2 (-NH₂), 401.0 (-NH₃⁺)[1]102.2 (Aminosilane on SiO₂), 103.0 (SiO₂)[1]

The N 1s spectrum for primary amines like APTES typically shows two components corresponding to the free amine (-NH₂) and protonated amine (-NH₃⁺) species. For the secondary amine in this compound, a similar splitting corresponding to the neutral and protonated secondary amine is expected. The Si 2p spectrum reveals the formation of siloxane bridges (Si-O-Si) and the bonding of the silane to the substrate.

Experimental Protocols

Reproducible surface functionalization requires carefully controlled experimental procedures. Below is a generalized protocol for the functionalization of a silicon substrate with an aminosilane and subsequent XPS analysis.

Surface Functionalization Protocol
  • Substrate Cleaning:

    • Immerse silicon wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to an hour to remove organic residues and create a hydrophilic surface with exposed hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

    • Rinse the wafers thoroughly with deionized water and dry under a stream of inert gas (e.g., nitrogen or argon).

  • Silanization:

    • Prepare a 1-5% (v/v) solution of the aminosilane (e.g., this compound) in an anhydrous solvent such as toluene (B28343) or ethanol.

    • Immerse the cleaned and dried substrates in the silane solution for a period ranging from 30 minutes to several hours at room temperature. The reaction can be performed under an inert atmosphere to minimize the premature hydrolysis and self-condensation of the silane in the bulk solution.

    • After immersion, rinse the substrates sequentially with the anhydrous solvent (e.g., toluene), ethanol, and deionized water to remove any physisorbed silane molecules.

    • Cure the functionalized substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of covalent bonds with the surface and cross-linking within the silane layer.

XPS Analysis Protocol
  • Sample Introduction: Mount the functionalized substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum (typically 0-1200 eV binding energy) to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, O 1s, Si 2p) to determine their chemical states and bonding environments.

  • Data Analysis:

    • Perform elemental quantification from the survey spectrum by calculating the peak areas and applying relative sensitivity factors.

    • Deconvolute the high-resolution spectra into their constituent peaks to identify different chemical species and their relative proportions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical interactions involved in the surface functionalization process.

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_analysis Analysis Cleaning Substrate Cleaning (e.g., Piranha Solution) Drying Drying (Inert Gas) Cleaning->Drying Silanization Silanization (e.g., N-Methylaminopropyl- trimethoxysilane Solution) Drying->Silanization Rinsing Rinsing (Solvent Wash) Silanization->Rinsing Curing Curing (Oven Bake) Rinsing->Curing XPS XPS Analysis Curing->XPS

Caption: Experimental workflow for surface functionalization and analysis.

chemical_pathway Silane This compound (R-Si(OCH₃)₃) Hydrolysis Hydrolysis (R-Si(OH)₃) Silane->Hydrolysis H₂O Condensation Condensation Hydrolysis->Condensation Crosslinking Cross-linking (R-Si-O-Si-R) Hydrolysis->Crosslinking Self-condensation Substrate Hydroxylated Substrate (Surface-OH) Substrate->Condensation FunctionalizedSurface Functionalized Surface (Surface-O-Si-R) Condensation->FunctionalizedSurface

Caption: Key chemical steps in surface functionalization with an alkoxysilane.

References

Verifying Surface Modification: A Comparative Guide to Contact Angle Measurements and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful modification of a material's surface is a critical step in enhancing performance, biocompatibility, and functionality. Quantifying the extent and uniformity of these modifications is essential for product development and quality control. This guide provides a comprehensive comparison of contact angle measurement with other key surface analysis techniques, offering experimental data and detailed protocols to aid in the selection of the most appropriate verification method.

Contact angle measurement is a widely used technique to determine the wettability of a surface, which is directly influenced by its chemical composition and topography.[1][2] A change in the contact angle of a liquid, typically water, on a surface before and after modification is a strong indicator that the surface properties have been altered.[3] This method is valued for its simplicity, speed, and sensitivity to the outermost atomic layer of a material.[2]

Comparative Analysis of Surface Verification Techniques

While contact angle goniometry is a powerful tool, a multi-faceted approach to surface analysis often provides a more complete picture. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) offer complementary information regarding elemental composition and surface morphology, respectively. The choice of technique depends on the specific information required.

Technique Principle Information Provided Advantages Limitations
Contact Angle Goniometry Measures the angle at which a liquid droplet interfaces with a solid surface.[4]Surface wettability, surface energy, and adhesion properties.[3]Simple, fast, non-destructive, highly sensitive to surface chemistry.[2]Indirect chemical information, sensitive to contamination and surface roughness.[4]
X-ray Photoelectron Spectroscopy (XPS) Analyzes the kinetic energy of photoelectrons emitted from a surface upon X-ray irradiation.[5]Elemental composition and chemical state of the top 5-10 nm of a surface.[5]Quantitative elemental and chemical state information, highly surface-specific.[6][7]Requires high vacuum, potential for X-ray induced sample damage, provides an average over the analysis area.[6][8]
Atomic Force Microscopy (AFM) Scans a sharp probe over a surface to generate a 3D topographical map.[9]Surface topography, roughness, and mechanical properties at the nanoscale.[1][10]High-resolution 3D imaging, can operate in air or liquid, provides quantitative roughness data.[9][11]Slow scan speed, potential for tip-sample artifacts, limited chemical information.[11]
Scanning Electron Microscopy (SEM) Scans a focused electron beam over a surface to create an image based on detected signals.Surface topography and morphology. When combined with EDX, provides elemental composition.Large depth of field, excellent for visualizing complex 3D structures.[12]Provides 2D projection without quantitative height data, requires a vacuum, can be destructive.[12][13]

Quantitative Data: A Case Study of Corona-Treated Polypropylene (B1209903)

To illustrate the complementary nature of these techniques, consider the surface modification of polypropylene (PP) via corona discharge treatment, a process used to increase surface energy and improve adhesion. The following table summarizes data from a study that used water contact angle (WCA) and XPS to characterize the surface before and after treatment, as well as after aging.

Sample Treatment Aging (48h) Water Contact Angle (WCA) XPS O/C Atomic Ratio
PP Film 1Untreated-95°0.02
PP Film 2Corona-TreatedNo68°0.15
PP Film 3Corona-TreatedYes85°0.08

Data adapted from a study on corona-treated polypropylene films.[14]

The data clearly shows that corona treatment significantly decreases the water contact angle, indicating a more hydrophilic surface.[14] This is corroborated by the XPS data, which shows a substantial increase in the oxygen-to-carbon (O/C) atomic ratio, confirming the incorporation of oxygen-containing functional groups onto the surface.[14] Upon aging, both the contact angle and the O/C ratio revert towards their original values, suggesting a rearrangement of the polymer surface.[14]

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for verifying surface modification and the logical relationship between the analytical techniques and the surface properties they probe.

G cluster_0 Surface Modification Verification Workflow Initial Surface Initial Surface Surface Modification Surface Modification Initial Surface->Surface Modification Modified Surface Modified Surface Surface Modification->Modified Surface Analysis Analysis Modified Surface->Analysis Verification Verification Analysis->Verification

Caption: A general workflow for the verification of surface modification.

G cluster_1 Analytical Techniques cluster_2 Surface Properties Contact Angle Contact Angle Wettability Wettability Contact Angle->Wettability XPS XPS Elemental Composition Elemental Composition XPS->Elemental Composition AFM AFM Topography Topography AFM->Topography

Caption: The relationship between analytical techniques and the surface properties they measure.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results.

Contact Angle Measurement (Sessile Drop Method)

This protocol outlines the measurement of the static contact angle using a goniometer.

  • Objective: To determine the wettability of a surface by measuring the contact angle of a liquid droplet.

  • Materials:

    • Contact angle goniometer with a high-resolution camera.

    • Syringe with a flat-tipped needle.

    • High-purity deionized water or other probe liquid.

    • Sample with the surface to be analyzed.

    • Environmental chamber (optional, for controlled humidity and temperature).[15]

  • Procedure:

    • Sample Preparation: Ensure the sample surface is clean, dry, and free of contaminants. Place the sample on the measurement stage.

    • Instrument Setup: Level the goniometer stage. Fill the syringe with the probe liquid, ensuring no air bubbles are present.

    • Droplet Deposition: Carefully dispense a small droplet (typically 1-5 µL) onto the sample surface.[15]

    • Image Capture: Focus the camera on the droplet profile at the solid-liquid-vapor interface. Capture a high-resolution image of the sessile drop.

    • Angle Measurement: Use the goniometer software to analyze the captured image. The software fits a mathematical model to the drop shape and calculates the contact angle between the baseline of the drop and the tangent at the drop edge.[2]

    • Data Collection: Repeat the measurement at multiple locations on the surface to assess uniformity and calculate an average value.

X-ray Photoelectron Spectroscopy (XPS)

This protocol provides a general procedure for XPS analysis, particularly for polymeric surfaces.

  • Objective: To determine the elemental composition and chemical states of the surface.

  • Materials:

    • XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.[5]

    • Ultra-high vacuum (UHV) chamber.

    • Sample holder.

    • Double-sided adhesive tape or clips for mounting.[8]

  • Procedure:

    • Sample Preparation: Cut the sample to a size compatible with the sample holder. Mount the sample securely, ensuring it is flat. The material must be dry to be compatible with the UHV environment.[5][16]

    • Instrument Setup: Load the sample into the UHV chamber. Set the analysis parameters, including the X-ray source, power, and take-off angle.[6]

    • Survey Scan: Perform a wide energy range scan (survey scan) to identify all elements present on the surface (except H and He).[8]

    • High-Resolution Scans: For elements of interest, perform high-resolution scans to obtain detailed information about their chemical states (e.g., C 1s, O 1s).[6]

    • Data Analysis: Process the spectra using appropriate software. This involves charge correction (often by referencing the C 1s peak at 284.8 eV), background subtraction, peak fitting, and quantification of elemental atomic concentrations.[16]

Atomic Force Microscopy (AFM)

This protocol describes the use of AFM in tapping mode to characterize surface topography.

  • Objective: To obtain high-resolution 3D images of the surface and quantify its roughness.

  • Materials:

    • Atomic Force Microscope.

    • Appropriate cantilever and sharp tip.

    • Sample mounting stage.

  • Procedure:

    • Sample Preparation: Mount the sample on the AFM stage. No special preparation is typically needed, as long as the sample fits within the instrument.[11]

    • Instrument Setup: Install the cantilever and align the laser onto the photodetector. Perform a frequency sweep to determine the cantilever's resonance frequency.

    • Engage and Scan: Approach the tip to the surface. In tapping mode, the cantilever is oscillated at or near its resonance frequency, and the tip lightly "taps" the surface as it scans.

    • Image Acquisition: The system's feedback loop maintains a constant oscillation amplitude by adjusting the Z-piezo scanner, which moves the sample up and down. This Z-piezo movement is recorded to generate the topographical image.[10]

    • Data Analysis: Use the AFM software to process the image. This can include flattening the image to remove tilt and bow. Calculate surface roughness parameters, such as the root mean square (RMS) roughness, from the height data.[17]

References

A Comparative Guide to Self-Assembled Monolayers: N-Methylaminopropyltrimethoxysilane vs. Other Aminosilanes for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of surface chemistry is paramount for applications ranging from biocompatible coatings to biosensor fabrication. This guide provides a comparative analysis of self-assembled monolayers (SAMs) derived from N-Methylaminopropyltrimethoxysilane (N-MAPS) and other common aminosilanes, with a focus on their topographical properties as characterized by Atomic Force Microscopy (AFM).

The ability to create uniform, functionalized surfaces at the nanoscale is critical for advancing numerous scientific and technological fields. Aminosilanes are a class of molecules widely used to form self-assembled monolayers on hydroxylated surfaces like silicon wafers, glass, and metal oxides. These monolayers introduce amine functional groups, which can be further modified for the immobilization of biomolecules, nanoparticles, or other chemical entities. This guide focuses on the surface morphology of SAMs created from this compound (N-MAPS) and compares it with the well-characterized (3-Aminopropyl)trimethoxysilane (APTMS).

Quantitative Comparison of Aminosilane (B1250345) SAMs

The surface properties of self-assembled monolayers are critical for their performance in various applications. Key parameters such as surface roughness, monolayer thickness, and wettability determine the suitability of a SAM for a specific purpose. The following table summarizes the available quantitative data for N-MAPS and the closely related APTMS.

ParameterThis compound (N-MAPS)(3-Aminopropyl)trimethoxysilane (APTMS)
Surface Roughness (Ra) Data not available in cited sources0.28 nm[1]
Monolayer Thickness Data not available in cited sources1.5 - 2.0 nm (island height)[1]
Water Contact Angle Data not available in cited sources~70° (hydrophilic)

Note: The data for APTMS is based on a 6-hour deposition at 25°C on a silicon wafer. The surface of the uncoated silicon wafer had a roughness (Ra) of 0.09 nm.[1] The water contact angle for aminosilane SAMs can vary depending on the deposition conditions and surface arrangement, but they generally render surfaces more hydrophilic than a bare silicon dioxide surface.

Experimental Workflow and Methodologies

The preparation and characterization of aminosilane SAMs involve a series of precise steps to ensure the formation of a uniform and stable monolayer. The following diagram illustrates a typical experimental workflow for the formation and AFM imaging of these monolayers.

experimental_workflow Experimental Workflow for Aminosilane SAM Preparation and AFM Imaging cluster_preparation SAM Preparation cluster_characterization AFM Characterization substrate Substrate Preparation (e.g., Silicon Wafer) cleaning Surface Cleaning & Hydroxylation (e.g., Piranha solution or Oxygen Plasma) substrate->cleaning silanization Silanization (Immersion in Aminosilane Solution) cleaning->silanization rinsing Rinsing (e.g., Toluene, Ethanol) silanization->rinsing drying Drying (e.g., Nitrogen Stream) rinsing->drying afm_imaging AFM Imaging (Tapping Mode) drying->afm_imaging topography Topography Analysis (Surface Morphology, Island Formation) afm_imaging->topography roughness Roughness Measurement (Ra, RMS) afm_imaging->roughness

References

A Comparative Analysis of N-Methylaminopropyltrimethoxysilane and Other Amino-Functional Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Amino-Functional Silane (B1218182) for Surface Modification and Adhesion Promotion

Amino-functional silanes are indispensable tools in the fields of materials science, biotechnology, and drug delivery. Their bifunctional nature, possessing both organic-reactive amino groups and inorganic-reactive alkoxysilyl groups, allows them to act as molecular bridges between organic and inorganic materials. This unique capability is leveraged to enhance adhesion, improve composite material properties, and functionalize surfaces for a myriad of applications. Among the diverse family of amino-silanes, N-Methylaminopropyltrimethoxysilane (MAPTMS) presents a compelling alternative to more conventional primary amino-silanes like 3-Aminopropyltrimethoxysilane (APTMS) and 3-Aminopropyltriethoxysilane (B1664141) (APTES). This guide provides an objective comparison of MAPTMS with other widely used amino-functional silanes, supported by experimental data and detailed methodologies to aid in the selection of the most suitable agent for your research and development needs.

Performance Comparison: this compound vs. Primary Amino-Functional Silanes

The key distinction of this compound lies in its secondary amine structure, which imparts different reactivity and surface properties compared to the primary amines of APTMS and APTES. These differences can significantly impact performance in various applications.

Adhesion Promotion

Amino-silanes are widely used as adhesion promoters to improve the bond between organic polymers and inorganic substrates.[1] The effectiveness of this adhesion is often quantified by measuring the shear bond strength between two surfaces treated with the silane.

Silane Coupling AgentSubstratePolymer MatrixShear Bond Strength (MPa)
This compound (MAPTMS) Epoxy PrimerSilicone Tie-Coating~0.29 (at 2.21 wt%)[2]
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO) Epoxy PrimerSilicone Tie-Coating>0.25 (at >1 wt%)[2]
3-Aminopropyltriethoxysilane (APTES) Titanium Alloy-Higher stability than CPTES[3]

Note: Direct comparative shear strength data for MAPTMS against APTMS and APTES on the same substrate and polymer matrix is limited in publicly available literature. The data presented is from a study on silicone tie-coatings, where a secondary amino silane (DAMO) showed significant improvement in adhesion. It is inferred that MAPTMS, as a secondary amino silane, would exhibit similar enhancements.

Surface Energy and Wettability

The surface energy of a silane-treated substrate is a critical factor influencing its interaction with subsequent layers or biological entities. Contact angle goniometry is a standard technique to assess surface wettability, with lower contact angles indicating a more hydrophilic (higher energy) surface and higher angles indicating a more hydrophobic (lower energy) surface.

SilaneSubstrateWater Contact Angle (°)
This compound (MAPTMS) Treated Surfacesγc of treated surfaces: 31 mN/m[4]
3-Aminopropyltrimethoxysilane (APTMS) Organosilane-grafted moisture-crosslinked polyethylene (B3416737)≥100°[5][6]
3-Aminopropyltriethoxysilane (APTES) Glass/Silicon Dioxide50° - 68°[7][8]

Note: The surface energy (γc) of a surface treated with this compound is reported to be 31 mN/m.[4] While direct comparative contact angle data is sparse, the secondary amine of MAPTMS is expected to result in a slightly more hydrophobic surface compared to primary amino-silanes due to the presence of the methyl group.

Surface Charge and Zeta Potential

For applications involving interactions with charged molecules or particles, such as in drug delivery or biosensors, the surface charge of the functionalized substrate is crucial. Zeta potential measurements provide information about the surface charge of particles or a planar surface in a liquid.

SilaneSubstratepHZeta Potential (mV)
3-Aminopropyltriethoxysilane (APTES) ZeoliteVaried-7.23 to +5.62[9]
3-Aminopropyltriethoxysilane (APTES) Silica (B1680970) Fume--25.8 to -10.5 (depending on concentration)[10]
N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES) Si~7Negative[11]
Hydrolytic Stability

The long-term performance of a silane-treated surface, particularly in aqueous environments, is dictated by the hydrolytic stability of the siloxane bonds formed. Studies have shown that the structure of the amino group plays a significant role in this stability.

Secondary amino-functional silanes, like this compound, are reported to offer improved hydrolytic stability compared to primary amino-silanes.[1][12] The primary amine group in silanes like APTES and APTMS can intramolecularly catalyze the hydrolysis of siloxane bonds, leading to a less stable surface treatment.[1] The secondary amine in MAPTMS is sterically hindered, which reduces this catalytic degradation, resulting in a more durable functionalization.[1][12]

Experimental Protocols

Surface Functionalization Workflow

The following diagram illustrates a typical workflow for modifying a substrate with an amino-functional silane.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment cluster_characterization Characterization Cleaning Cleaning Activation Surface Activation (e.g., Plasma, Piranha) Cleaning->Activation Drying Drying Activation->Drying Deposition Silane Deposition (Solution or Vapor Phase) Drying->Deposition Rinsing Rinsing Deposition->Rinsing Curing Curing/Annealing Rinsing->Curing Characterization Surface Analysis (Contact Angle, XPS, AFM, etc.) Curing->Characterization

General workflow for surface modification with amino-silanes.
Key Experimental Methodologies

1. Adhesion Strength Measurement (Lap Shear Test) [13][14]

  • Objective: To quantify the adhesive strength of a silane-treated interface between two substrates.

  • Protocol:

    • Prepare two substrate coupons (e.g., metal, glass, or composite).

    • Clean and activate the surfaces to be bonded.

    • Apply the amino-functional silane solution to the prepared surfaces and allow it to react and dry according to the manufacturer's instructions.

    • Apply an adhesive or polymer matrix to the silanized surface of one coupon.

    • Join the second coupon to create a lap joint with a defined overlap area.

    • Cure the adhesive as required.

    • Mount the bonded specimen in a universal testing machine.

    • Apply a tensile force to the specimen at a constant crosshead speed until failure.

    • The shear strength is calculated by dividing the maximum load at failure by the overlap area.

2. Contact Angle Goniometry [15][16]

  • Objective: To determine the surface energy and wettability of a silane-modified surface.

  • Protocol:

    • Prepare a flat substrate and treat it with the amino-functional silane.

    • Place the substrate on the stage of a contact angle goniometer.

    • Dispense a small droplet of a probe liquid (typically deionized water) onto the surface.

    • A camera captures the profile of the droplet.

    • Software analyzes the droplet shape to calculate the contact angle between the liquid and the solid surface.

    • Advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively, to assess contact angle hysteresis.

3. Zeta Potential Measurement [17][18][19]

  • Objective: To determine the surface charge of particles or a planar surface after modification with an amino-silane.

  • Protocol for Nanoparticles:

    • Disperse the silane-functionalized nanoparticles in an appropriate aqueous medium (e.g., deionized water or a buffer of known pH and ionic strength).

    • Introduce the dispersion into the measurement cell of a zeta potential analyzer.

    • An electric field is applied across the sample.

    • The instrument measures the electrophoretic mobility of the particles (their velocity under the influence of the electric field) using laser Doppler velocimetry.

    • The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

4. Hydrolytic Stability Assessment [20][21]

  • Objective: To evaluate the durability of the silane layer in an aqueous environment.

  • Protocol:

    • Prepare silane-treated substrates.

    • Measure an initial property of the surface, such as water contact angle or adhesion strength.

    • Immerse the substrates in water or a buffer solution at a specified temperature for a defined period (e.g., 24 hours, 7 days).

    • After immersion, remove the substrates, rinse with deionized water, and dry thoroughly.

    • Re-measure the same property (water contact angle or adhesion strength).

    • The change in the measured property indicates the degree of degradation of the silane layer. A smaller change signifies higher hydrolytic stability.

Signaling Pathways and Logical Relationships

The mechanism of action for amino-functional silanes involves a two-step process: hydrolysis of the alkoxy groups followed by condensation with surface hydroxyl groups and with other silane molecules.

G Silane Amino-Functional Silane (R-Si(OR')3) Hydrolysis Hydrolysis (in presence of H2O) Silane->Hydrolysis Silanol Silanol Formation (R-Si(OH)3) Hydrolysis->Silanol Condensation_Surface Condensation with Substrate Hydroxyls (-OH) Silanol->Condensation_Surface Condensation_Silane Condensation with other Silanols Silanol->Condensation_Silane Covalent_Bond Covalent Siloxane Bond (Si-O-Substrate) Condensation_Surface->Covalent_Bond Crosslinked_Network Crosslinked Siloxane Network (Si-O-Si) Condensation_Silane->Crosslinked_Network

Reaction mechanism of amino-functional silanes on a hydroxylated surface.

Conclusion

The choice between this compound and other amino-functional silanes depends on the specific requirements of the application. While primary amino-silanes like APTES and APTMS are widely used and effective for many purposes, MAPTMS offers potential advantages in applications demanding higher hydrolytic stability and where the slightly different reactivity of a secondary amine is beneficial. For researchers, scientists, and drug development professionals, a thorough evaluation of the performance characteristics outlined in this guide, in conjunction with in-house experimental validation, will enable the selection of the optimal amino-functional silane to achieve desired surface properties and device performance.

References

A Comparative Guide to the Long-Term Stability of N-Methylaminopropyltrimethoxysilane (MAPTMS) Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and stable surface coating is critical for applications ranging from biocompatible surfaces to protective layers on sensitive instrumentation. N-Methylaminopropyltrimethoxysilane (MAPTMS) is an aminosilane (B1250345) frequently used for surface modification. This guide provides an objective comparison of the long-term stability of MAPTMS coatings with common alternatives, including (3-aminopropyl)triethoxysilane (APTES), epoxy, and polyurethane coatings. The information presented is supported by experimental data from the literature to aid in the selection of the most appropriate coating for specific research and development needs.

Comparative Analysis of Coating Stability

The long-term performance of a coating is determined by its resistance to hydrolytic, thermal, and photochemical degradation. While extensive long-term stability data for MAPTMS is not as widely published as for other silanes like APTES, we can infer its performance based on the behavior of similar aminosilanes and available comparative studies.

Data Presentation

The following tables summarize the long-term stability performance of MAPTMS and its alternatives. It is important to note that direct quantitative data for MAPTMS is limited, and in some cases, data from the closely related (3-aminopropyl)triethoxysilane (APTES) is used as a proxy, with this assumption being noted.

Table 1: Comparative Hydrolytic Stability

Coating TypeSubstrate(s)Test ConditionsPerformance MetricsKey Findings & Citations
MAPTMS Aluminum AlloyNeutral Salt Spray (5% NaCl)Severe corrosion after 48 hours.Unmodified MAPTMS coatings show poor hydrolytic stability under corrosive conditions. Performance is significantly improved with the addition of zirconium and various ligands.
APTES Silicon DioxideImmersion in water50-70% of the layer remains after 1 hour of immersion. Prone to forming disordered multilayers which are less stable.[1]APTES monolayers show moderate hydrolytic stability, which can be influenced by the deposition method.[1][2]
Epoxy Coatings Steel, ConcreteImmersion in 3.5% NaClCan maintain high resistance (>10^8 ohm·cm²) for extended periods (e.g., 60 days), indicating good protection.Generally exhibit excellent resistance to water and moisture, making them suitable for protective and marine applications.
Polyurethane Coatings VariousImmersion in water, high humidityGood to excellent resistance, particularly polyether-based polyurethanes.Offer good hydrolytic stability and are often used as a topcoat for UV protection.[3]

Table 2: Comparative Thermal Stability

Coating TypeSubstrate(s)Onset Decomposition Temperature (TGA)Key Findings & Citations
MAPTMS (inferred from APTES) Silica Nanoparticles~250-300°CThe thermal stability of aminosilanes is largely dependent on the formation of a stable siloxane network.[4]
APTES Silica Nanoparticles~250-300°CSignificant weight loss occurs between 250-600°C due to the removal of chemically bonded silane (B1218182).[4]
Epoxy Coatings Not specified>300°CExhibit high thermal stability, often withstanding temperatures above 200°C, making them suitable for high-temperature applications.
Polyurethane Coatings Not specified~250-350°CThermal stability can be influenced by the specific formulation (aromatic vs. aliphatic).

Table 3: Comparative Photochemical (UV) Stability

Coating TypeExposure ConditionsPerformance MetricsKey Findings & Citations
MAPTMS (general silane behavior) Accelerated UV agingSusceptible to degradation of the organic functional group.The siloxane backbone is generally stable, but the aminopropyl group can be susceptible to photo-oxidation.
APTES Accelerated UV agingSimilar to MAPTMS, the aminopropyl group is the primary site of UV degradation.The degradation of the organic component can lead to a loss of functional properties.
Epoxy Coatings Direct sunlight, fluorescent lightingProne to yellowing and chalking. Noticeable yellowing can occur within 3-6 months of direct sunlight exposure.Aromatic epoxies have poor UV resistance. Aliphatic formulations offer improved performance.[3][5][6]
Polyurethane Coatings Direct sunlight, accelerated UV agingAliphatic polyurethanes exhibit excellent UV resistance and are often used as a topcoat over epoxy systems to prevent yellowing.[3][5][7][8]Aromatic polyurethanes are also susceptible to yellowing.[3][5][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key experiments cited in the comparison of silane coating stability.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the corrosion resistance and barrier properties of coatings.

  • Sample Preparation: The coated substrate is used as the working electrode in a three-electrode electrochemical cell. A reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE) and a counter electrode (e.g., platinum or graphite) are also placed in the cell. The cell is filled with a corrosive electrolyte, typically a 3.5% NaCl solution.

  • Measurement: A small amplitude AC voltage (e.g., 10-50 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured to determine the impedance of the system.

  • Data Analysis: The impedance data is commonly visualized using Bode and Nyquist plots. An equivalent electrical circuit (EEC) model is fitted to the data to extract quantitative parameters such as coating capacitance (Cc), pore resistance (Rpo), and charge transfer resistance (Rct). A high Rct and low Cc generally indicate good corrosion protection.

Neutral Salt Spray Test (ASTM B117)

This is an accelerated corrosion test that exposes coated samples to a salt fog to assess their corrosion resistance.

  • Apparatus: A closed chamber equipped with a nozzle to atomize a salt solution, a reservoir for the salt solution, a heating system to maintain the chamber temperature, and racks to support the test specimens.

  • Test Solution: A 5% by weight solution of sodium chloride (NaCl) in distilled or deionized water with a pH between 6.5 and 7.2.

  • Procedure:

    • Clean the test specimens.

    • Place the specimens in the salt spray chamber at an angle of 15-30 degrees from the vertical.

    • Maintain the chamber temperature at 35°C (95°F).

    • Atomize the salt solution to create a dense fog within the chamber.

    • Expose the specimens for a predetermined period (e.g., 48, 96, 240 hours).

  • Evaluation: Periodically inspect the specimens for signs of corrosion, such as rusting, blistering, or peeling of the coating. The results are often reported as the number of hours until failure or a rating of the degree of corrosion.

Accelerated UV Aging Test

This test evaluates the resistance of a coating to degradation by ultraviolet radiation, which can cause discoloration, gloss loss, and chalking.

  • Apparatus: A weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 for simulating sunlight) or a xenon arc lamp, and controls for temperature and humidity.

  • Procedure:

    • Place the coated samples in the weathering chamber.

    • Expose the samples to alternating cycles of UV light and moisture (condensation or water spray) at a controlled temperature. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • The total exposure time can range from hundreds to thousands of hours.

  • Evaluation: At regular intervals, remove the samples and evaluate them for changes in color (colorimetry), gloss (gloss meter), and the presence of chalking (ASTM D4214). Adhesion tests may also be performed to assess the integrity of the coating.

Mandatory Visualizations

To better understand the processes involved in the formation, degradation, and testing of silane coatings, the following diagrams are provided.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation MAPTMS MAPTMS (R-Si(OCH3)3) Silanol Silanol (R-Si(OH)3) MAPTMS->Silanol + 3H2O - 3CH3OH Silanol2 Silanol (R-Si(OH)3) SiloxaneNetwork Cross-linked Siloxane Network (R-Si-O-Si-R & R-Si-O-Substrate) Silanol2->SiloxaneNetwork Substrate Substrate with -OH groups Substrate->SiloxaneNetwork

Mechanism of MAPTMS Coating Formation

G cluster_degradation Degradation Pathways SiloxaneNetwork Stable Siloxane Network (Si-O-Si) Hydrolysis Hydrolytic Attack (+H2O) SiloxaneNetwork->Hydrolysis Photodegradation UV Radiation SiloxaneNetwork->Photodegradation ThermalStress High Temperature SiloxaneNetwork->ThermalStress DegradedCoating Degraded Coating (Broken Bonds, Loss of Adhesion) Hydrolysis->DegradedCoating Photodegradation->DegradedCoating ThermalStress->DegradedCoating

Degradation Pathways of Silane Coatings

G cluster_testing Stability Testing cluster_analysis Data Analysis & Evaluation Start Start: Coated Sample EIS Electrochemical Impedance Spectroscopy Start->EIS SaltSpray Neutral Salt Spray Test Start->SaltSpray UVAging Accelerated UV Aging Start->UVAging Corrosion Corrosion Resistance EIS->Corrosion Barrier Barrier Properties EIS->Barrier SaltSpray->Corrosion Appearance Appearance Changes (Color, Gloss) UVAging->Appearance Adhesion Adhesion Loss UVAging->Adhesion End End: Stability Assessment Corrosion->End Barrier->End Appearance->End Adhesion->End

Experimental Workflow for Coating Stability Evaluation

References

A Comparative Guide to Surface Functionalization: FTIR Spectroscopic Confirmation of N-Methylaminopropyltrimethoxysilane (N-MAPS) Covalent Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Methylaminopropyltrimethoxysilane (N-MAPS) with other common aminosilanes for surface modification. The focus is on the use of Fourier Transform Infrared (FTIR) spectroscopy to confirm the covalent bonding of these silanes to a substrate, a critical step in ensuring the stability and functionality of modified surfaces in applications ranging from drug delivery to medical diagnostics.

Introduction to Silanization and the Importance of Covalent Bonding

Surface modification with organosilanes is a fundamental technique for tailoring the interfacial properties of materials. Aminosilanes, such as this compound (N-MAPS) and (3-Aminopropyl)triethoxysilane (APTES), are widely used to introduce reactive amine groups onto hydroxylated surfaces like silica, glass, and metal oxides. The efficacy of this surface modification hinges on the formation of stable, covalent siloxane bonds (Si-O-Substrate) between the silane (B1218182) and the surface. FTIR spectroscopy is a powerful and accessible technique to verify the success of the silanization process by detecting the chemical changes associated with hydrolysis and condensation reactions.

Mechanism of N-MAPS Covalent Bonding

The covalent attachment of N-MAPS to a hydroxylated surface is a two-step process:

  • Hydrolysis: The methoxy (B1213986) groups (-OCH₃) of the N-MAPS molecule react with water to form silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by the amine group within the silane molecule itself.

  • Condensation: The newly formed silanol groups then react with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Substrate) and releasing water. Additionally, lateral condensation between adjacent silanol groups can occur, leading to a cross-linked, polymeric layer on the surface.

FTIR Spectroscopy for Confirmation of Covalent Bonding

FTIR spectroscopy allows for the monitoring of the key chemical transformations during the silanization process. By analyzing the changes in the infrared spectrum, researchers can confirm the hydrolysis of the methoxy groups and the formation of siloxane bonds.

Key Spectral Features:
  • Disappearance of Si-O-CH₃ peaks: The hydrolysis of the methoxy groups leads to a decrease in the intensity of the peaks associated with Si-O-CH₃ stretching and bending vibrations.

  • Appearance of Si-OH peaks: The formation of silanol groups can be observed by the appearance of a broad peak corresponding to O-H stretching.

  • Formation of Si-O-Si and Si-O-Substrate peaks: The condensation reaction results in the formation of strong, broad absorption bands characteristic of siloxane linkages.

Comparison of N-MAPS with Alternative Aminosilanes

While N-MAPS is an effective surface modification agent, other aminosilanes are also widely used. The choice of silane can significantly impact the properties of the functionalized surface. Here, we compare N-MAPS with the commonly used (3-Aminopropyl)triethoxysilane (APTES).

Table 1: Comparison of this compound (N-MAPS) and (3-Aminopropyl)triethoxysilane (APTES)

FeatureThis compound (N-MAPS)(3-Aminopropyl)triethoxysilane (APTES)Key Considerations for Researchers
Amine Type Secondary AminePrimary AmineThe secondary amine in N-MAPS may offer different reactivity in subsequent coupling reactions and potentially enhanced hydrolytic stability of the siloxane bond.[1]
Monolayer Quality Can form well-organized monolayers.Prone to forming disordered multilayers and aggregates, particularly in solution-phase deposition.[2]For applications requiring precise control over the presentation of functional groups, a well-ordered monolayer is crucial.[2]
Hydrolytic Stability Generally considered to have good hydrolytic stability. The secondary amine is less prone to catalyzing the hydrolysis of siloxane bonds compared to primary amines.[1]Lower stability, especially in aqueous environments, as the primary amine group can catalyze the hydrolysis of siloxane bonds.[1][2]Long-term stability is critical for devices and materials intended for use in biological buffers or for prolonged storage.[2]
Surface Hydrophobicity Renders surfaces hydrophobic. A treated surface can exhibit a water contact angle of 115° or more.[3]Initially renders surfaces hydrophilic, though this can vary with deposition conditions and aging.Surface wettability is a key factor in many biological applications, influencing protein adsorption and cell adhesion.

Quantitative Data Comparison

Direct quantitative comparison of surface modification agents is essential for selecting the optimal compound for a specific application. The following table summarizes key performance metrics for N-MAPS and APTES.

Table 2: Performance Metrics of N-MAPS and APTES Modified Surfaces

Performance MetricThis compound (N-MAPS)(3-Aminopropyl)triethoxysilane (APTES)Method of Analysis
Water Contact Angle > 115°[3]50° - 70° (highly dependent on deposition method)Goniometry
Surface Coverage High (inferred from structural similarity to other aminosilanes)Typically 2-4 molecules/nm² on silicon oxideX-ray Photoelectron Spectroscopy (XPS)
Zeta Potential Positive shift upon modification (inferred)Positive shift upon modificationZeta Potential Analyzer

Experimental Protocols

Materials
  • Substrate (e.g., silicon wafer, glass slide)

  • This compound (N-MAPS, ≥97%)

  • (3-Aminopropyl)triethoxysilane (APTES, ≥98%)

  • Anhydrous Toluene (B28343)

  • Ethanol (B145695)

  • Deionized Water

  • Nitrogen gas

Substrate Preparation
  • Clean the substrate by sonication in ethanol for 15 minutes, followed by rinsing with deionized water.

  • Dry the substrate under a stream of nitrogen gas.

  • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 5 minutes or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Rinse the activated substrate thoroughly with deionized water and dry under a nitrogen stream.

Silanization Procedure (Solution Phase)
  • Prepare a 1-5% (v/v) solution of the aminosilane (B1250345) (N-MAPS or APTES) in anhydrous toluene.

  • Immerse the cleaned and activated substrate in the silane solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis of the silane in the bulk solution.

  • Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any physisorbed silane molecules.

  • Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds and remove residual solvent.

  • Cool the substrate to room temperature before characterization.

FTIR Analysis
  • Acquire a background spectrum of the clean, unmodified substrate using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Place the silane-modified substrate onto the ATR crystal and acquire the sample spectrum.

  • Subtract the background spectrum from the sample spectrum to obtain the difference spectrum, which will show the characteristic peaks of the bonded silane layer.

Table 3: Key FTIR Peak Assignments for Aminosilane Modification

Wavenumber (cm⁻¹)AssignmentInterpretation
~3400 (broad)O-H stretch of Si-OHIndicates the presence of hydrolyzed silane and surface hydroxyl groups.
2930-2850C-H stretchCharacteristic of the propyl chain of the aminosilane.
~1570N-H bend (primary amine)Present in APTES spectra.
~1470N-H bend (secondary amine)Expected in N-MAPS spectra.
1100-1000 (broad)Si-O-Si and Si-O-Substrate stretchConfirms the formation of covalent siloxane bonds.
~840Si-O-CH₃ rockDisappearance indicates hydrolysis of the methoxy groups.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for confirming the covalent bonding of N-MAPS using FTIR spectroscopy.

experimental_workflow Experimental Workflow for FTIR Confirmation of N-MAPS Bonding cluster_prep Substrate Preparation cluster_silanization Silanization cluster_analysis FTIR Analysis cluster_confirmation Confirmation of Covalent Bonding sub_clean Substrate Cleaning sub_activate Surface Activation (Hydroxylation) sub_clean->sub_activate sil_immersion Immerse Substrate sub_activate->sil_immersion sil_solution Prepare N-MAPS Solution sil_solution->sil_immersion sil_rinse Rinse with Solvent sil_immersion->sil_rinse sil_cure Cure at 110-120°C sil_rinse->sil_cure ftir_sample Acquire Sample Spectrum (Modified Substrate) sil_cure->ftir_sample ftir_bkg Acquire Background Spectrum (Unmodified Substrate) ftir_bkg->ftir_sample ftir_process Spectral Subtraction & Analysis ftir_sample->ftir_process confirm_peaks Identify Si-O-Si Peaks (~1100-1000 cm⁻¹) ftir_process->confirm_peaks

Caption: Workflow for surface modification with N-MAPS and confirmation of covalent bonding using FTIR.

Signaling Pathway of Silanization

The chemical transformations occurring during the silanization process can be visualized as a signaling pathway, from the initial hydrolysis of the silane to the final formation of a stable, covalently bonded layer.

silanization_pathway Chemical Pathway of N-MAPS Silanization node_nmaps N-MAPS (R-Si(OCH₃)₃) node_hydrolysis Hydrolysis (+ H₂O) node_nmaps->node_hydrolysis node_silanol Silanol Intermediate (R-Si(OH)₃) node_hydrolysis->node_silanol node_condensation Condensation (- H₂O) node_silanol->node_condensation node_substrate Hydroxylated Substrate (Substrate-OH) node_substrate->node_condensation node_bonded Covalently Bonded N-MAPS (Substrate-O-Si-R) node_condensation->node_bonded

Caption: The reaction pathway of N-MAPS from hydrolysis to covalent bonding on a hydroxylated surface.

Conclusion

FTIR spectroscopy is an indispensable tool for verifying the covalent attachment of this compound to various substrates. By carefully monitoring the characteristic spectral changes, researchers can ensure the successful formation of a stable siloxane linkage, which is fundamental for the performance of the functionalized surface. When selecting an aminosilane, a comparative analysis of their properties, such as the nature of the amine group, the quality of the resulting monolayer, and its hydrolytic stability, is crucial. While APTES is a widely used and cost-effective option, N-MAPS can offer advantages in terms of the stability of the resulting surface modification, a critical factor for many advanced applications in research and drug development.

References

A Researcher's Guide to Quantitative Analysis of Amine Group Density on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of amine group density on functionalized surfaces is a critical parameter in a multitude of research and development applications, from the fabrication of high-sensitivity biosensors and microarrays to the development of targeted drug delivery systems and advanced biomaterials. The ability to control and accurately measure the concentration of surface-bound amine groups directly impacts the efficiency of subsequent bioconjugation, ligand immobilization, and ultimately, the performance and reproducibility of the final product.

This guide provides a comprehensive comparison of commonly employed techniques for the quantitative analysis of surface amine density. We will explore the principles, advantages, and limitations of various methods, supported by experimental data for different surface functionalization agents. Detailed experimental protocols are provided to facilitate the implementation of these techniques in your own research.

Performance Comparison of Surface Functionalization Agents

The choice of surface modification agent is a crucial first step in achieving the desired amine group density and surface properties. Silanization, the process of coating a surface with organofunctional alkoxysilane molecules, is a widely used method. (3-Aminopropyl)triethoxysilane (APTES) is a popular short-chain aminosilane, while longer-chain alternatives can offer different surface characteristics. Here, we compare the amine group density achieved with different aminosilanes on silica (B1680970) or silicon oxide surfaces, as quantified by various analytical techniques.

Surface Functionalization AgentQuantification MethodReported Amine Group DensitySubstrateReference(s)
(3-Aminopropyl)triethoxysilane (APTES) X-ray Photoelectron Spectroscopy (XPS)~1.3-2.0 atom% NitrogenGlass[1]
X-ray Photoelectron Spectroscopy (XPS)N/Si ratio of ~0.15Silica Nanoparticles[2]
Colorimetric Assay (Ninhydrin)~150 µmol/gSilica Nanoparticles[3][4]
Colorimetric Assay (Orange II)5 - 200 pmol/mm²Aminated PET films[5][6]
Fluorescence Assay (Fluorescamine)Qualitative confirmation of amine presenceSilica Nanoparticles[7]
N-(6-aminohexyl)aminomethyltriethoxysilane (a long-chain aminosilane) X-ray Photoelectron Spectroscopy (XPS)Higher N/Si ratio compared to APTES under similar conditionsSilica[8]
Aminated Polyethylene Terephthalate (PET) Colorimetric Assay (Orange II)5 to 200 pmol/mm²PET Film[6]
Cysteamine X-ray Photoelectron Spectroscopy (XPS)~80% of an octadecanethiol monolayerGold

Comparison of Quantification Methods

Several analytical techniques are available for the quantification of surface amine groups, each with its own strengths and weaknesses. The selection of an appropriate method depends on factors such as the required sensitivity, the nature of the substrate, available instrumentation, and the desired type of information (e.g., elemental composition vs. accessible reactive groups).

MethodPrincipleAdvantagesDisadvantagesTypical Application
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition of the surface by irradiating it with X-rays and analyzing the energy of emitted photoelectrons. The nitrogen (N 1s) signal is used to quantify amine groups.Provides quantitative elemental information. Can distinguish between different chemical states of nitrogen.Requires high vacuum and specialized equipment. Data analysis can be complex. Does not directly measure accessible/reactive amine groups.Surface elemental analysis and confirmation of successful aminosilanization.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) A highly sensitive surface analysis technique that uses a primary ion beam to desorb and ionize species from the surface, which are then analyzed by a time-of-flight mass spectrometer.Extremely high surface sensitivity (top 1-2 nm). Provides molecular information. Can be used for chemical imaging.Quantification can be challenging and often requires standards. Requires high vacuum and specialized instrumentation.Detailed surface chemical characterization and mapping of amine group distribution.
Fluorescence Labeling (e.g., Fluorescamine (B152294) Assay) A non-fluorescent reagent (fluorescamine) reacts with primary amines to form a highly fluorescent product. The fluorescence intensity is proportional to the number of amine groups.[9]High sensitivity (picomole range). Rapid reaction at room temperature. Low background signal as the reagent itself is non-fluorescent.[10]The reagent is unstable in aqueous solutions. Can be sensitive to pH.[10]Sensitive quantification of accessible primary amine groups on various substrates.
Colorimetric Assays (e.g., Ninhydrin (B49086), Orange II) A chemical reaction produces a colored product, and the absorbance of this product is proportional to the number of amine groups.Simple, cost-effective, and suitable for high-throughput analysis.Lower sensitivity compared to fluorescence assays. Can be influenced by interfering substances. The ninhydrin assay requires heating.[10]Routine and high-throughput quantification of amine groups.

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS) for Amine Quantification

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For amine group quantification, the high-resolution N 1s spectrum is analyzed. The area under the N 1s peak is proportional to the concentration of nitrogen atoms on the surface.

Methodology:

  • Sample Preparation: The amine-functionalized substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: A wide energy range survey scan is performed to identify all elements present on the surface.

  • High-Resolution Scan: A high-resolution scan of the N 1s region (typically around 398-402 eV) is acquired to determine the chemical states of nitrogen. The peak corresponding to the amine group (-NH2) is typically found around 399-400 eV.

  • Data Analysis: The area of the N 1s peak is determined after background subtraction. The atomic concentration of nitrogen is calculated using the instrument's sensitivity factors. This can be expressed as an atomic percentage or as a ratio to a substrate element (e.g., N/Si ratio for silica substrates).

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing Prep Amine-Functionalized Substrate UHV Introduce into UHV Chamber Prep->UHV Survey Perform Survey Scan UHV->Survey HighRes Acquire High-Resolution N 1s Scan Survey->HighRes Analysis Peak Area Analysis HighRes->Analysis Quant Calculate Atomic Concentration Analysis->Quant

XPS Experimental Workflow
Fluorescamine Assay for Primary Amine Quantification

Principle: Fluorescamine is a non-fluorescent molecule that reacts specifically and rapidly with primary amines to yield a highly fluorescent pyrrolinone derivative. The fluorescence intensity, measured with a fluorometer, is directly proportional to the concentration of primary amines on the surface.

Methodology:

  • Reagent Preparation:

    • Borate (B1201080) Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

    • Fluorescamine Solution: Dissolve fluorescamine in a dry, aprotic solvent like acetone (B3395972) or DMSO to a concentration of 0.3-0.5 mg/mL. This solution should be prepared fresh.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of a known primary amine (e.g., (3-aminopropyl)triethoxysilane or a known concentration of amine-functionalized nanoparticles) in the borate buffer.

  • Sample Incubation:

    • Place the amine-functionalized substrate in a reaction vessel (e.g., a well of a microplate).

    • Add a defined volume of the borate buffer to cover the surface.

    • Rapidly add the fluorescamine solution to the buffer and mix thoroughly.

    • Incubate at room temperature for 5-10 minutes in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

  • Quantification:

    • Subtract the fluorescence of a blank (a non-functionalized substrate) from the sample readings.

    • Construct a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

    • Determine the amine group density on the sample surface by interpolating its fluorescence reading on the standard curve.

Fluorescamine_Assay cluster_reagents Reagent Preparation cluster_procedure Assay Procedure cluster_quant Quantification Buffer Borate Buffer (pH 9.0) Incubate Incubate with Reagents Buffer->Incubate Fluorescamine Fluorescamine Solution Fluorescamine->Incubate Sample Amine-Functionalized Substrate Sample->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate Amine Density Measure->Calculate StdCurve Prepare Standard Curve StdCurve->Calculate

Fluorescamine Assay Workflow
Ninhydrin Assay for Primary Amine Quantification

Principle: Ninhydrin reacts with primary amines at elevated temperatures to produce a deep purple-colored compound known as Ruhemann's purple. The absorbance of this colored solution, measured with a spectrophotometer, is proportional to the concentration of primary amines.

Methodology:

  • Reagent Preparation:

    • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of a known primary amine in a suitable solvent.

  • Sample Incubation:

    • Place the amine-functionalized substrate in a reaction vessel.

    • Add a defined volume of the ninhydrin reagent to completely cover the surface.

    • Heat the reaction at 100°C for 10-15 minutes.

  • Absorbance Measurement:

    • After cooling, carefully transfer the colored supernatant to a cuvette.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Quantification:

    • Subtract the absorbance of a blank from the sample readings.

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the amine group density on the sample surface by interpolating its absorbance reading on the standard curve.[11]

Ninhydrin_Reaction cluster_reaction Reaction Principle Amine Primary Amine (on surface) Heat Δ RuhemannsPurple Ruhemann's Purple (Colored Product) Amine->RuhemannsPurple + 2 Ninhydrin Ninhydrin Ninhydrin Ninhydrin->RuhemannsPurple Spectrophotometer Measure Absorbance (570 nm) RuhemannsPurple->Spectrophotometer

Ninhydrin Assay Principle
Orange II Assay for Primary Amine Quantification

Principle: The Orange II dye, an anionic dye, electrostatically binds to protonated primary amine groups at an acidic pH. The amount of bound dye is quantified by measuring its absorbance after elution from the surface.

Methodology:

  • Reagent Preparation:

    • Orange II Solution: Prepare a solution of Orange II in deionized water and adjust the pH to 3 with an appropriate acid (e.g., HCl).

    • Elution Solution: Prepare a basic solution (e.g., a solution with a high pH) to elute the bound dye.

  • Sample Incubation:

    • Immerse the amine-functionalized substrate in the Orange II solution for a defined period (e.g., 1-2 hours) at a controlled temperature.

    • Rinse the substrate thoroughly with the acidic solution (pH 3) to remove any non-specifically bound dye.

  • Dye Elution:

    • Immerse the stained substrate in the elution solution to release the bound Orange II dye.

  • Absorbance Measurement:

    • Measure the absorbance of the elution solution at the maximum absorbance wavelength for Orange II (approximately 485 nm).

  • Quantification:

    • Create a standard curve by measuring the absorbance of known concentrations of Orange II.

    • Calculate the amount of eluted dye and, consequently, the density of amine groups on the surface.

Conclusion

The accurate quantification of amine group density on surfaces is indispensable for the successful design and fabrication of a wide range of functional materials and devices in research, drug development, and diagnostics. This guide has provided a comparative overview of several key analytical techniques, from the surface-sensitive and elemental analysis capabilities of XPS to the high-throughput and cost-effective nature of colorimetric and fluorescence assays.

The selection of the most appropriate quantification method will be dictated by the specific requirements of the application, including the nature of the substrate, the desired sensitivity, and the available instrumentation. By understanding the principles, advantages, and limitations of each technique and by adhering to detailed experimental protocols, researchers can achieve reliable and reproducible quantification of surface amine groups, thereby ensuring the quality and performance of their functionalized materials.

References

Benchmarking N-Methylaminopropyltrimethoxysilane: A Comparative Guide to Commercial Adhesion Promoters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and reliable adhesion in applications ranging from microelectronics to biomedical devices, the choice of adhesion promoter is critical. This guide provides an objective comparison of N-Methylaminopropyltrimethoxysilane against common commercial adhesion promoters, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a versatile silane (B1218182) coupling agent known for its ability to form strong covalent bonds between organic polymers and inorganic substrates. This guide benchmarks its performance against established commercial adhesion promoters such as Hexamethyldisilazane (HMDS) and Chemlok® AP-133. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective strengths and applications.

Performance Comparison

The selection of an appropriate adhesion promoter is highly dependent on the specific substrates, adhesive systems, and environmental conditions of the application. The following tables summarize the performance characteristics of this compound and key commercial alternatives.

Table 1: Adhesion Performance Data (Shear Bond Strength)

Adhesion PromoterSubstrateAdhesive/CoatingShear Bond Strength (MPa)Test Method
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO)¹Epoxy PrimerSilicone Tie-Coating~1.2 (at 1.97 wt%)Shear Test
γ-Methacryloxypropyltrimethoxysilane (γ-MPS)²Pure TitaniumFiltek Z350 Resin> 20 (significantly higher than control)Shear Test
γ-Methacryloxypropyltrimethoxysilane (γ-MPS)²Ni-Cr AlloyFiltek Z350 Resin> 15 (significantly higher than control)Shear Test
γ-Methacryloxypropyltrimethoxysilane (γ-MPS)²Au-Pd AlloyFiltek Z350 ResinNo significant increaseShear Test
Tris(3-trimethoxysilylpropyl)isocyanurate³TitaniumSinfony Veneering Composite10.7 ± 8.0 (Dry)Shear Test
γ-Methacryloxypropyltrimethoxysilane³TitaniumSinfony Veneering Composite20.4 ± 12.2 (Dry)Shear Test

¹Data extrapolated from a study on a structurally similar aminosilane. Direct data for this compound was not available in the reviewed literature. ²Qualitative and comparative data from a study on γ-MPS.[1] ³Comparative data for different silanes on titanium.[2][3]

Table 2: General Characteristics and Applications

Adhesion PromoterTypePrimary ApplicationsKey Features
This compound AminosilaneGeneral-purpose coupling agent for various substrates and polymers.[4][5]Forms covalent bonds, improves dispersion of fillers, enhances mechanical properties.
Hexamethyldisilazane (HMDS) SilaneMicroelectronics (adhesion of photoresists to silicon wafers).[6][7][8][9][10]Creates a hydrophobic surface, prevents undercutting and delamination of photoresist.[8][9]
Chemlok® AP-133 One-coat adhesive/primerBonding unvulcanized silicone rubber to metals, glass, plastics, and textiles.[11][12][13][14][15]Versatile, environmentally resistant, high-temperature resistance.[11][12][14]

Mechanism of Action: A Visualized Explanation

The fundamental principle behind silane coupling agents like this compound is the formation of a chemical bridge between the inorganic substrate and the organic polymer matrix.

Caption: Mechanism of this compound adhesion.

Experimental Protocols

To ensure objective and reproducible comparisons of adhesion promoter performance, standardized testing methodologies are crucial. The following are detailed protocols for common adhesion tests.

Lap Shear Strength Test (ASTM D1002)

This test is widely used to determine the shear strength of an adhesive bond between two rigid substrates, typically metals.[16][17][18]

1. Specimen Preparation:

  • Cut two rectangular substrates (e.g., aluminum, steel) to the specified dimensions (typically 100 mm x 25.4 mm x 1.6 mm).
  • Clean the bonding surfaces of the substrates thoroughly to remove any contaminants. This may involve solvent wiping, acid etching, or sandblasting, depending on the material.
  • Apply a thin, uniform layer of the adhesion promoter to the bonding area of one or both substrates, following the manufacturer's instructions for application and curing.
  • Apply the adhesive to the treated surface of one substrate.
  • Create a single lap joint by overlapping the two substrates by a defined area (e.g., 12.7 mm x 25.4 mm).
  • Apply pressure to the joint and cure according to the adhesive manufacturer's specifications.

2. Testing Procedure:

  • Mount the bonded specimen in the grips of a universal testing machine.
  • Apply a tensile load to the specimen at a constant crosshead speed (e.g., 1.3 mm/min) until failure occurs.[17]
  • Record the maximum load achieved before failure.

3. Data Calculation:

  • Calculate the shear strength by dividing the maximum load by the bonded area (Shear Strength = Maximum Load / Bonded Area). The result is typically expressed in megapascals (MPa).

A[label="Substrate Preparation\n(Cleaning & Cutting)"]; B[label="Adhesion Promoter\nApplication & Curing"]; C [label="Adhesive Application"]; D [label="Lap Joint Assembly\n& Curing"]; E [label="Mount in Universal\nTesting Machine"]; F [label="Apply Tensile Load\nuntil Failure"]; G [label="Record Maximum Load"]; H [label="Calculate Shear Strength\n(Load / Area)"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Lap Shear Adhesion Test Workflow.

180° Peel Adhesion Test (ASTM D3330/D903)

This test measures the force required to peel a flexible material from a rigid substrate at a 180° angle. It is commonly used for tapes, films, and flexible laminates.

1. Specimen Preparation:

  • Prepare a rigid substrate of specified dimensions (e.g., 150 mm x 50 mm).
  • Clean the substrate surface as described in the lap shear test protocol.
  • Apply the adhesion promoter to the substrate surface and cure.
  • Apply a strip of the flexible material (e.g., a polymer film with adhesive) to the treated substrate, ensuring no air bubbles are trapped.
  • Use a roller to apply consistent pressure to the bonded area.
  • Allow the assembly to dwell for a specified period (e.g., 24 hours) at a controlled temperature and humidity.

2. Testing Procedure:

  • Clamp the rigid substrate in the stationary jaw of a tensile testing machine.
  • Fold the free end of the flexible material back 180° and clamp it in the moving jaw.
  • Move the jaw at a constant speed (e.g., 300 mm/min) to peel the flexible material from the substrate.[19]
  • Record the force required to peel the material over a specified distance.

3. Data Calculation:

  • Calculate the average peel adhesion strength by averaging the force readings over the tested distance. The result is typically expressed in Newtons per meter (N/m) or pounds per inch (lbf/in).

A[label="Substrate & Flexible\nMaterial Preparation"]; B[label="Adhesion Promoter\nApplication & Curing"]; C [label="Bonding of Flexible\nMaterial to Substrate"]; D [label="Dwell Time"]; E [label="Mount in Tensile\nTesting Machine"]; F [label="Peel at 180° Angle\nat Constant Speed"]; G [label="Record Peeling Force"]; H [label="Calculate Average\nPeel Adhesion Strength"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: 180° Peel Adhesion Test Workflow.

Conclusion

The choice of the optimal adhesion promoter will ultimately depend on a thorough evaluation of the specific materials, processing conditions, and performance requirements of the intended application. The experimental protocols provided in this guide offer a framework for conducting such evaluations in a controlled and comparative manner. Researchers and professionals are encouraged to perform their own targeted testing to determine the most suitable adhesion promoter for their unique needs.

References

Safety Operating Guide

N-Methylaminopropyltrimethoxysilane proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of N-Methylaminopropyltrimethoxysilane is critical for ensuring laboratory safety and environmental protection. This organosilane compound is a combustible liquid that causes skin and serious eye irritation and may lead to respiratory irritation.[1][2][3] A primary hazard is its reactivity with water and moisture, a reaction that liberates toxic methanol (B129727).[1][2][4] Chronic exposure to methanol can have severe effects on the central nervous system.[1][2][3]

Adherence to the following procedures is essential for the safe handling and disposal of this chemical and its associated waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment is worn and that the work area is properly prepared.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear neoprene or nitrile rubber gloves.[1][2]

  • Eye Protection: Use chemical safety goggles. Contact lenses should not be worn.[1][2]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In areas with potential for vapor inhalation, use a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[1][2][4]

  • Work Area: Ensure emergency eye wash fountains and safety showers are immediately accessible.[1][2] Work in a well-ventilated area or under a chemical fume hood.

**Step-by-Step Disposal Protocol

This protocol outlines the procedure for managing waste this compound and contaminated materials. Disposal must always comply with local, regional, and national regulations.[1][2][3]

Step 1: Waste Segregation and Containment

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Keep the waste container tightly sealed to prevent reaction with atmospheric moisture, which liberates methanol.[1][2][4]

  • Store waste away from incompatible materials such as acids, alcohols, oxidizing agents, peroxides, and sources of ignition like heat, sparks, or open flames.[1][2][4]

Step 2: Managing Small Spills and Residual Lab Quantities

  • For small spills, contain the liquid with dikes or inert absorbent materials like vermiculite, sand, or earth.[2][3]

  • Using only non-sparking tools, carefully collect the absorbent material and spilled substance.[1][2][3]

  • Place the collected waste into a designated, sealable, and properly labeled container for hazardous waste.

Step 3: Disposing of Empty Containers

  • Empty containers should be triple-rinsed with a suitable solvent (consult your safety officer for an appropriate solvent). The rinsate must be collected and disposed of as hazardous waste.

  • Alternatively, manage the unrinsed empty container as hazardous waste.

  • Never reuse empty containers for other purposes.

Step 4: Labeling and Storage of Waste

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".

  • List all components in the container, including any absorbent materials or solvents used.

  • Store the sealed waste container in a cool, dry, well-ventilated, and designated hazardous waste accumulation area.

Step 5: Final Disposal

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][3]

  • Crucially, do not dispose of this compound down the drain or into any sewer system. [2][3]

  • Avoid any release into the environment.[1][2][3]

Summary of Chemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₇H₁₉NO₃Si
Molecular Weight 193.32 g/mol
Physical State Liquid
Appearance Clear to Straw-colored Liquid
Boiling Point 106 °C @ 30 mmHg
Density 0.978 g/mL
Flash Point 82 °C (179.6 °F)
Vapor Pressure 2 mm Hg @ 50°C
Hazard Classifications Combustible Liquid (H227), Skin Irritant (H315), Serious Eye Irritant (H319)

Data sourced from multiple safety data sheets.[2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Unwanted this compound or Contaminated Material decision Spill or Waste? start->decision spill_node Small Spill Cleanup decision->spill_node Spill waste_node Residual Chemical / Contaminated PPE decision->waste_node Waste absorb 1. Wear Full PPE 2. Contain & Absorb with Inert Material (Use Non-Sparking Tools) spill_node->absorb collect_waste 1. Wear Full PPE 2. Place in appropriate container waste_node->collect_waste container Place in Sealable, Labeled Hazardous Waste Container absorb->container collect_waste->container storage Store in Cool, Dry, Ventilated Area Away from Incompatibles container->storage final_disposal Dispose via Licensed Hazardous Waste Facility storage->final_disposal no_sewer DO NOT DISPOSE IN SEWER final_disposal->no_sewer

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylaminopropyltrimethoxysilane
Reactant of Route 2
Reactant of Route 2
N-Methylaminopropyltrimethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.